Product packaging for Undecyl glucoside(Cat. No.:CAS No. 98283-67-1)

Undecyl glucoside

Cat. No.: B1617244
CAS No.: 98283-67-1
M. Wt: 334.4 g/mol
InChI Key: ULDAPNVYSDTSFM-VDWCLKJHSA-N
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Description

Undecyl glucoside is a useful research compound. Its molecular formula is C17H34O6 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O6 B1617244 Undecyl glucoside CAS No. 98283-67-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98283-67-1

Molecular Formula

C17H34O6

Molecular Weight

334.4 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-undecoxyoxane-3,4,5-triol

InChI

InChI=1S/C17H34O6/c1-2-3-4-5-6-7-8-9-10-11-22-17-16(21)15(20)14(19)13(12-18)23-17/h13-21H,2-12H2,1H3/t13-,14-,15+,16-,17?/m1/s1

InChI Key

ULDAPNVYSDTSFM-VDWCLKJHSA-N

SMILES

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Other CAS No.

98283-67-1

Pictograms

Corrosive; Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Undecyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of undecyl glucoside, a non-ionic surfactant valued for its mildness and biodegradability. This document details its structural characteristics, physicochemical parameters, and includes methodologies for key experimental determinations.

Chemical Properties

This compound is an alkyl polyglucoside (APG) surfactant derived from renewable resources.[1] It consists of a hydrophilic glucose head group and a hydrophobic undecyl (C11) alkyl tail. This amphiphilic nature is responsible for its surface-active properties.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(undecyloxy)oxane-3,4,5-triol
Common Names This compound, Undecyl D-glucopyranoside
CAS Number 98283-67-1[2]
Molecular Formula C₁₇H₃₄O₆[2]
Molecular Weight 334.45 g/mol [2]
Synonyms D-Glucopyranoside, undecyl[2]

Physical Properties

This compound is typically supplied as a viscous liquid or an aqueous solution.[1] Its physical state at room temperature can vary depending on its purity and water content.

Table 2: Physical Properties of this compound

PropertyValue
Appearance Clear light yellow liquid[3]
Odor Mild, sweet, fatty odor[3]
Density 1.15 g/cm³[3]
Solubility Highly soluble in water[1]
Melting Point Determined for β-1-undecylglucose, but specific value not available in searched literature.[3] Alkyl glucosides are typically solids.[4]
Boiling Point Not precisely defined; predicted at 487.8 ± 45.0 °C[5]
Critical Micelle Concentration (CMC) Determined for β-1-undecylglucose, but specific value not available in searched literature.[3] Generally, for alkyl polyglucosides, the CMC is in the millimolar range.[4]
pKa (predicted) 12.95 ± 0.70[2]
Flash Point >100 °C[3]

Experimental Protocols

Synthesis of this compound (Direct Glucosidation)

This compound is synthesized by the reaction of D-glucose with undecyl alcohol in the presence of an acid catalyst. This process, known as direct glucosidation or Fischer glycosylation, is a "green" synthesis method.[4]

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions Glucose D-Glucose Reactor Reaction Vessel Glucose->Reactor UndecylAlcohol Undecyl Alcohol UndecylAlcohol->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor Temperature Elevated Temperature Temperature->Reactor Pressure Reduced Pressure Pressure->Reactor Purification Purification (e.g., Neutralization, Distillation) Reactor->Purification Product This compound Purification->Product

Caption: Synthesis of this compound via Direct Glucosidation.

Methodology:

  • Charging the Reactor: A reaction vessel is charged with undecyl alcohol and an acid catalyst (e.g., sulfuric acid).

  • Addition of Glucose: Anhydrous D-glucose is added to the mixture.

  • Reaction: The mixture is heated to a specified temperature (e.g., 95-120°C) under reduced pressure. The reduced pressure helps to remove the water formed during the reaction, driving the equilibrium towards the formation of the glucoside.

  • Neutralization: Once the reaction is complete (monitored by the disappearance of glucose), the mixture is cooled and neutralized with a base (e.g., sodium hydroxide).

  • Purification: Excess unreacted undecyl alcohol is removed by vacuum distillation. The final product is an aqueous solution of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles. This can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC.

Experimental Workflow: CMC Determination by Surface Tension Measurement

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Solutions Prepare series of This compound solutions of varying concentrations Tensiometer Measure surface tension of each solution using a tensiometer Solutions->Tensiometer Plot Plot surface tension vs. log(concentration) Tensiometer->Plot CMC Identify CMC at the breakpoint of the curve Plot->CMC

Caption: Determination of CMC using surface tension measurements.

Methodology:

  • Solution Preparation: A series of aqueous solutions of this compound with varying concentrations are prepared.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., a Du Noüy ring tensiometer).

  • Data Plotting: The surface tension values are plotted against the logarithm of the this compound concentration.

  • CMC Determination: The resulting plot will show a region where the surface tension decreases linearly with the log of the concentration, followed by a point where the surface tension remains relatively constant. The concentration at this inflection point is the Critical Micelle Concentration.

Mechanism of Action: Micelle Formation

Above the critical micelle concentration, this compound molecules self-assemble into spherical structures called micelles. In these micelles, the hydrophobic undecyl tails are oriented towards the interior, creating a nonpolar core, while the hydrophilic glucose head groups form the outer shell, interacting with the surrounding water. This structure allows for the encapsulation and solubilization of hydrophobic substances in aqueous solutions.

Logical Relationship: Micelle Formation by this compound

G cluster_components Components in Aqueous Solution cluster_structure Micelle Structure Monomers This compound Monomers Condition Concentration > CMC Monomers->Condition Water Water Water->Condition Micelle Micelle Formation Condition->Micelle Core Hydrophobic Core (Undecyl Tails) Micelle->Core Shell Hydrophilic Shell (Glucose Heads) Micelle->Shell

Caption: Micelle formation process of this compound in water.

Safety and Handling

This compound is considered a mild and gentle surfactant.[1] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and potential hazards.

This guide provides a foundational understanding of the chemical and physical properties of this compound for professionals in research and development. The provided experimental methodologies offer a starting point for in-house characterization and quality control.

References

Undecyl Glucoside: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for undecyl glucoside, a nonionic surfactant with significant applications in the pharmaceutical, cosmetic, and biotechnology industries. This document details the core methodologies, presents quantitative data for comparative analysis, and offers visual representations of key processes to support research and development efforts.

Synthesis of this compound

The synthesis of this compound, an alkyl polyglycoside (APG), is primarily achieved through two established chemical routes: direct Fischer glycosylation and a two-step transacetalization process. Both methods involve the reaction of a glucose source with undecyl alcohol in the presence of an acid catalyst.

Direct Synthesis (Fischer Glycosylation)

Direct synthesis, also known as Fischer glycosylation, is a one-step process where D-glucose is reacted directly with undecyl alcohol.[1][2] This reaction is typically catalyzed by strong acids such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts like zeolites.[3][4][5] The process is driven to completion by the continuous removal of water, which is a byproduct of the reaction.

The Fischer glycosylation is an equilibrium process that can result in a mixture of anomers (α and β) and isomers (pyranoside and furanoside ring forms).[6] Longer reaction times generally favor the formation of the more thermodynamically stable pyranoside form.[6]

Experimental Protocol: Direct Synthesis of Alkyl Glucosides (General Procedure)

A general procedure for the direct synthesis of alkyl glucosides, which can be adapted for this compound, is as follows:

  • Reactant Preparation: A suspension of D-glucose in an excess of the fatty alcohol (e.g., undecyl alcohol) is prepared. The molar ratio of alcohol to glucose is a critical parameter, with ratios of 3-10 moles of alcohol to 1 mole of glucose being common to favor the formation of products with a low degree of polymerization.[2]

  • Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst, is added to the reactant mixture.

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 95°C to 120°C under reduced pressure (e.g., 50 mbar).[5][7]

  • Water Removal: The water formed during the reaction is continuously removed by distillation to shift the equilibrium towards the formation of the glucoside.[7]

  • Neutralization: Once the reaction is complete (as determined by the cessation of water formation or by analytical methods), the reaction mixture is cooled, and the acid catalyst is neutralized with a base, such as sodium carbonate.[5]

  • Purification: The crude product, which contains unreacted undecyl alcohol, is then subjected to purification steps.

Logical Relationship of Direct Synthesis

Direct_Synthesis Glucose D-Glucose Reaction_Mixture Reaction Mixture Glucose->Reaction_Mixture Undecyl_Alcohol Undecyl Alcohol Undecyl_Alcohol->Reaction_Mixture Catalyst Acid Catalyst (e.g., p-TSA, Zeolite) Catalyst->Reaction_Mixture Heating Heating (95-120°C) Reaction_Mixture->Heating Vacuum Reduced Pressure Reaction_Mixture->Vacuum Crude_Product Crude this compound Heating->Crude_Product Water Removal Neutralization Neutralization (e.g., Na2CO3) Crude_Product->Neutralization Purified_Product Purified this compound Neutralization->Purified_Product Purification

Caption: Workflow for the direct synthesis of this compound via Fischer glycosylation.

Transacetalization

The transacetalization process is a two-step method that involves the initial formation of a short-chain alkyl glucoside, typically butyl glucoside, which is then reacted with the long-chain undecyl alcohol.[2] This method can be advantageous when using glucose syrups as the starting material.[2]

Step 1: Synthesis of Butyl Glucoside

In the first step, glucose is reacted with an excess of butanol in the presence of an acid catalyst to form butyl glucoside. The water produced during this reaction is removed to drive the reaction forward.

Step 2: Transacetalization with Undecyl Alcohol

The resulting butyl glucoside is then reacted with undecyl alcohol. During this step, butanol is distilled off, shifting the equilibrium towards the formation of the desired this compound.

Experimental Protocol: Transacetalization for Alkyl Glucoside Synthesis (General Procedure)

A general protocol for the transacetalization synthesis is as follows:

  • Formation of Butyl Glucoside:

    • A mixture of D-glucose, an excess of butanol (e.g., 4-10 molar excess), and an acid catalyst is heated at reflux.

    • The water of reaction is continuously removed.

  • Transacetalization:

    • Undecyl alcohol is added to the butyl glucoside mixture.

    • The temperature is raised, and butanol is removed by distillation under reduced pressure.

  • Neutralization and Purification:

    • After the reaction, the mixture is cooled, and the catalyst is neutralized.

    • Excess undecyl alcohol is removed through distillation to yield the final product.

Synthesis Pathway of Transacetalization

Transacetalization_Pathway cluster_step1 Step 1: Butyl Glucoside Formation cluster_step2 Step 2: Transacetalization Glucose D-Glucose Butyl_Glucoside Butyl Glucoside Glucose->Butyl_Glucoside Butanol Butanol (excess) Butanol->Butyl_Glucoside Acid_Catalyst1 Acid Catalyst Acid_Catalyst1->Butyl_Glucoside Undecyl_Glucoside Crude this compound Butyl_Glucoside->Undecyl_Glucoside Undecyl_Alcohol Undecyl Alcohol Undecyl_Alcohol->Undecyl_Glucoside Purification Neutralization & Purification Undecyl_Glucoside->Purification Final_Product Final_Product Purification->Final_Product Purified this compound

Caption: Two-step transacetalization pathway for this compound synthesis.

Purification of this compound

The crude product from either synthesis route contains unreacted long-chain alcohol, residual catalyst, and potentially some colored byproducts. Therefore, purification is a critical step to obtain high-purity this compound. Common purification methods include distillation, crystallization, chromatography, and membrane filtration.

Distillation of Excess Alcohol

A primary purification step involves the removal of unreacted undecyl alcohol. This is typically achieved through vacuum distillation, often using a multi-step process with falling film evaporators to minimize thermal stress on the product.[2] The goal is to reduce the fatty alcohol content to less than 2% by weight.

Crystallization

Crystallization can be an effective method for purifying this compound, particularly for removing impurities with different solubility profiles. The choice of solvent is crucial for successful crystallization.

Experimental Protocol: Recrystallization (General Procedure)

  • Solvent Selection: A suitable solvent or solvent system is chosen where this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvent systems for recrystallization include ethanol, acetone/hexane, and THF/hexane.[8]

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent.

  • Cooling: The solution is allowed to cool slowly and undisturbed to promote the formation of well-defined crystals.

  • Isolation: The crystals are collected by filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried to remove residual solvent.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of this compound, especially for achieving high purity on a laboratory scale. Reversed-phase HPLC is commonly employed for the separation of alkyl glucosides.

Experimental Protocol: Preparative HPLC (General Procedure)

  • Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is typically used. The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a gradient elution to achieve optimal separation.

  • Sample Preparation: The crude this compound is dissolved in a suitable solvent, filtered, and injected onto the HPLC column.

  • Fraction Collection: The eluent is monitored by a detector (e.g., UV or refractive index), and fractions containing the purified this compound are collected.

  • Solvent Removal: The solvent is removed from the collected fractions, typically by rotary evaporation or lyophilization, to yield the pure product.

Workflow of HPLC Purification

HPLC_Purification Crude_Sample Crude this compound Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Sample->Sample_Prep HPLC_System Preparative HPLC System (C18 Column) Sample_Prep->HPLC_System Injection Fraction_Collection Fraction Collection HPLC_System->Fraction_Collection Elution Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Evaporation/Lyophilization) Fraction_Collection->Solvent_Removal Purity_Analysis->Fraction_Collection Pool Pure Fractions Pure_Product High-Purity This compound Solvent_Removal->Pure_Product

Caption: General workflow for the purification of this compound using preparative HPLC.

Membrane Filtration

Membrane filtration, particularly nanofiltration and ultrafiltration, can be employed to remove impurities from this compound solutions.[9] This technique separates molecules based on size and can be effective for removing smaller impurities or for concentrating the product.

Experimental Protocol: Nanofiltration (General Procedure)

  • Membrane Selection: A nanofiltration membrane with an appropriate molecular weight cut-off (MWCO) is selected to retain the this compound while allowing smaller impurities to pass through.

  • System Setup: The crude this compound solution is fed into the membrane filtration system.

  • Filtration: Pressure is applied to drive the solution across the membrane. The permeate (the liquid that passes through the membrane) contains the removed impurities, while the retentate (the concentrated solution) contains the purified this compound.

  • Diafiltration (Optional): To further enhance purity, a diafiltration step can be included where fresh solvent is added to the retentate to wash out remaining impurities.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and purification of alkyl glucosides. It is important to note that specific data for this compound is limited in the public domain; therefore, data for closely related alkyl glucosides (e.g., decyl and dodecyl glucoside) are included for comparative purposes.

Table 1: Synthesis of Alkyl Glucosides - Reaction Parameters and Yields

Synthesis MethodAlkyl ChainCatalystTemp. (°C)Molar Ratio (Alcohol:Glucose)Reaction Time (h)Yield (%)Reference
Direct SynthesisDecylZeolite----[9]
Direct SynthesisDodecylp-TSA1104:14~84[2]
Direct SynthesisVariousH2SO495-2-[5]
TransacetalizationC12-C18Acid Catalyst>150 (distillation)2-20:1--[2]

Table 2: Purification of Alkyl Glucosides - Methods and Purity

Purification MethodTarget CompoundKey ParametersAchieved PurityReference
Vacuum DistillationAlkyl Glucosides<2% residual fatty alcohol-[2]
Preparative HPLCProtected NucleosidesC18 column, gradient elution>99.8%[10]
NanofiltrationNon-ionic SurfactantHydrophobic polyethersulfone membrane>98.8% removal of surfactant[1]

Conclusion

The synthesis of this compound can be effectively achieved through both direct Fischer glycosylation and transacetalization routes, with the choice of method often depending on the starting materials and desired scale of production. A multi-step purification process, combining techniques such as vacuum distillation, crystallization, and potentially chromatography or membrane filtration, is essential to obtain a high-purity product suitable for demanding applications in research and drug development. The detailed methodologies and comparative data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Undecyl Glucoside on Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of undecyl glucoside, a nonionic surfactant, on lipid bilayers. The document details the physicochemical interactions, thermodynamic parameters, and structural perturbations induced by this compound, with a focus on quantitative data and detailed experimental methodologies. This guide is intended to serve as a valuable resource for researchers in membrane biophysics, drug delivery, and formulation science.

Executive Summary

This compound, a member of the alkyl polyglucoside (APG) family of surfactants, interacts with and perturbs lipid bilayers in a concentration-dependent manner. Its mechanism of action is primarily driven by the hydrophobic effect, leading to its partitioning into the lipid bilayer. This incorporation disrupts the native packing of phospholipids (B1166683), altering key membrane properties such as fluidity, thickness, and permeability. At concentrations above its critical micelle concentration (CMC), this compound can induce the complete solubilization of the lipid bilayer into mixed micelles. Understanding this mechanism is critical for applications ranging from the solubilization of membrane proteins to the design of drug delivery systems.

Core Mechanism of Action: The Three-Stage Model

The interaction of this compound with lipid bilayers is well-described by the three-stage model of detergent-mediated solubilization.[1][2][3] This model delineates a continuum of interactions based on the effective concentration of the surfactant in the lipid phase.

Stage I: Partitioning and Membrane Saturation

At low concentrations, below its CMC, this compound monomers partition from the aqueous phase into the lipid bilayer.[1] This process is governed by the membrane-water partition coefficient (K) and is primarily an entropy-driven process.[4] The insertion of the undecyl alkyl chain into the hydrophobic core of the bilayer and the positioning of the bulky glucoside headgroup in the interfacial region disrupts the ordered packing of the phospholipid acyl chains. This leads to an increase in membrane fluidity and a slight increase in the effective area per lipid molecule.

Stage II: Membrane Lysis and Coexistence of Structures

As the concentration of this compound in the membrane increases, the bilayer becomes saturated. At this point, the structural integrity of the bilayer is compromised, leading to the formation of transient pores and the budding off of small lipid-detergent mixed micelles.[2][3] In this stage, intact, surfactant-saturated vesicles coexist with these nascent mixed micelles. This phase is often characterized by a sharp increase in membrane permeability.

Stage III: Complete Solubilization

Upon further addition of this compound, the lipid bilayer is completely disrupted, and all phospholipids are incorporated into mixed micelles with the surfactant. The morphology of these mixed micelles can vary, from spherical to cylindrical, depending on the lipid-to-surfactant ratio and the intrinsic properties of the lipid and surfactant molecules.[2]

Below is a graphical representation of the three-stage model of lipid bilayer solubilization by this compound.

Three_Stage_Solubilization_Model cluster_stage1 Stage I: Partitioning & Saturation cluster_stage2 Stage II: Lysis & Coexistence cluster_stage3 Stage III: Solubilization Vesicle Lipid Bilayer Saturated_Vesicle Saturated Bilayer Vesicle->Saturated_Vesicle Increased [UG] UG1 UG UG1->Vesicle Partitioning UG2 UG UG3 UG MM2 Mixed Micelle Saturated_Vesicle->MM2 Increased [UG] MM1 Mixed Micelle UG4 UG UG5 UG MM3 Mixed Micelle UG6 UG

Figure 1: The three-stage model of lipid bilayer solubilization by this compound (UG).

Quantitative Data on this compound-Lipid Bilayer Interactions

The following tables summarize key quantitative parameters related to the interaction of this compound and its close homologues with lipid bilayers. Data for octyl and decyl glucoside are included as they are widely studied and provide a strong basis for understanding the behavior of this compound.

Table 1: Physicochemical Properties of this compound and Homologues

ParameterThis compoundDecyl GlucosideOctyl GlucosideReference(s)
Critical Micelle Concentration (CMC) (mM) ~0.60.8 - 2.218 - 25[5][6]
Membrane/Water Partition Coefficient (K) (M-1) in POPC Not Reported~120075 - 120[3][7][8]
Aggregation Number Not ReportedNot Reported84[9]
Average Micellar Weight (Da) Not ReportedNot Reported25,000[9]

Note: The CMC decreases with increasing alkyl chain length, as expected due to the increased hydrophobicity. A similar trend is observed for the partition coefficient.

Table 2: Effects of Alkyl Glucosides on Lipid Bilayer Properties

ParameterEffect of Alkyl Glucoside AdditionMagnitude of Effect (Octyl Glucoside)Reference(s)
Membrane Fluidity IncreaseConcentration-dependent increase in DPH anisotropy[1][10][11][12]
Bilayer Thickness Decrease (at high concentrations)Not quantitatively specified, but implied by solubilization[9]
Permeability (to ions/small molecules) IncreaseAbrupt increase above a mole fraction of 0.3 in the membrane[3]
Phase Transition Temperature (Tm) DecreaseConcentration-dependent decrease[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.

Isothermal Titration Calorimetry (ITC) for Measuring Partition Coefficient

ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (lipid vesicles), allowing for the determination of the partition coefficient (K) and the enthalpy of transfer (ΔH).

Methodology:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) at a concentration of 10-15 mM in a suitable buffer (e.g., PBS, pH 7.4) by extrusion.

  • Surfactant Solution Preparation: Prepare a stock solution of this compound in the same buffer at a concentration well below its CMC (e.g., 50 µM).

  • ITC Experiment Setup:

    • Fill the sample cell (typically ~1.4 mL) of the ITC instrument with the this compound solution.

    • Load the injection syringe (~250 µL) with the POPC LUV suspension.

    • Equilibrate the system at the desired temperature (e.g., 25°C).

  • Titration: Perform a series of injections (e.g., 25 injections of 10 µL each) of the POPC vesicle suspension into the this compound solution. The time between injections should be sufficient for the system to return to thermal equilibrium (e.g., 180 seconds).

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model or a partition model) to determine the partition coefficient (K) and the enthalpy of transfer (ΔH).[14][15]

Below is a diagram illustrating the workflow for determining the partition coefficient of this compound using ITC.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Vesicles Prepare POPC LUVs (10-15 mM in buffer) Load_ITC Load UG into Sample Cell Load Vesicles into Syringe Prep_Vesicles->Load_ITC Prep_UG Prepare this compound Solution (< CMC in buffer) Prep_UG->Load_ITC Equilibrate Equilibrate at 25°C Load_ITC->Equilibrate Titrate Inject Vesicles into UG Solution (e.g., 25 x 10 µL injections) Equilibrate->Titrate Measure_Heat Measure Heat Flow Titrate->Measure_Heat Integrate Integrate Heat Peaks Measure_Heat->Integrate Fit_Model Fit Data to Partition Model Integrate->Fit_Model Determine_Params Determine K and ΔH Fit_Model->Determine_Params

Figure 2: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Membrane Order

Solid-state NMR, particularly 2H NMR of deuterated lipids, is a powerful technique to probe the effects of this compound on the order and dynamics of the lipid acyl chains.

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of POPC with a specific deuterium (B1214612) label on the acyl chain (e.g., POPC-d31).

    • Co-dissolve the deuterated lipid and this compound in an organic solvent (e.g., chloroform/methanol), then evaporate the solvent to form a thin film.

    • Hydrate the film with buffer to form MLVs at the desired lipid-to-surfactant molar ratio.

  • NMR Spectroscopy:

    • Pack the hydrated MLV sample into an NMR rotor.

    • Acquire 2H NMR spectra using a quadrupolar echo pulse sequence.

    • Vary the temperature to investigate effects across different lipid phases.

  • Data Analysis:

    • The quadrupolar splitting (ΔνQ) in the 2H NMR spectrum is directly proportional to the order parameter (SCD) of the C-2H bond.

    • Calculate the order parameter profile as a function of carbon position along the acyl chain to determine the depth-dependent effects of this compound on membrane order. A decrease in SCD indicates a disordering effect.[16][17]

Atomic Force Microscopy (AFM) for Visualizing Solubilization

AFM allows for the real-time visualization of the structural changes in a supported lipid bilayer (SLB) upon exposure to this compound.

Methodology:

  • SLB Formation:

    • Prepare an SLB of POPC on a freshly cleaved mica surface via vesicle fusion.

    • Image the intact SLB in buffer to confirm its integrity and homogeneity.

  • AFM Imaging:

    • Use tapping mode AFM in liquid to minimize damage to the bilayer.

    • Inject a solution of this compound into the AFM fluid cell at a concentration below its CMC and acquire time-lapse images.

    • Increase the concentration of this compound to above its CMC and continue to acquire time-lapse images to observe the solubilization process.

  • Image Analysis:

    • Analyze the AFM images to characterize the structural changes, such as the formation of holes, the erosion of the bilayer edges, and the eventual formation of mixed micelles on the surface.[18][19][20][21][22]

Fluorescence Anisotropy for Measuring Membrane Fluidity

Fluorescence anisotropy of a membrane-embedded probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), provides a measure of the rotational mobility of the probe, which is related to the fluidity of the lipid bilayer.

Methodology:

  • Vesicle and Probe Preparation:

    • Prepare LUVs of POPC.

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).

  • Labeling:

    • Add a small aliquot of the DPH stock solution to the vesicle suspension while vortexing to incorporate the probe into the lipid bilayers. The final DPH-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture to ensure complete partitioning of the probe.

  • Fluorescence Measurements:

    • Measure the fluorescence anisotropy of the DPH-labeled vesicles in a fluorometer equipped with polarizers.

    • Excitation is typically at ~360 nm and emission at ~430 nm.

    • Perform a titration by adding increasing concentrations of this compound to the vesicle suspension and measuring the anisotropy after each addition.

  • Data Analysis:

    • Calculate the steady-state fluorescence anisotropy (r) using the equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.

    • A decrease in anisotropy indicates an increase in membrane fluidity.[1][10][11][12]

The workflow for assessing membrane fluidity changes using fluorescence anisotropy is depicted below.

Fluorescence_Anisotropy_Workflow cluster_prep Sample Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis Prep_Vesicles Prepare POPC LUVs Label_Vesicles Label Vesicles with DPH (e.g., 1:500 DPH:Lipid) Prep_Vesicles->Label_Vesicles Place_in_Fluorometer Place Labeled Vesicles in Fluorometer Label_Vesicles->Place_in_Fluorometer Titrate_UG Titrate with this compound Place_in_Fluorometer->Titrate_UG Measure_Anisotropy Measure Fluorescence Anisotropy (Excitation: ~360 nm, Emission: ~430 nm) Titrate_UG->Measure_Anisotropy Calculate_r Calculate Anisotropy (r) Measure_Anisotropy->Calculate_r Plot_r_vs_UG Plot r vs. [this compound] Calculate_r->Plot_r_vs_UG Interpret_Fluidity Interpret Fluidity Changes Plot_r_vs_UG->Interpret_Fluidity

Figure 3: Workflow for measuring membrane fluidity using DPH fluorescence anisotropy.

Conclusion

The mechanism of action of this compound on lipid bilayers is a multi-stage process involving partitioning, saturation, and eventual solubilization. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate and modulate these interactions. A thorough understanding of how this compound perturbs lipid membranes is essential for its effective use in various scientific and industrial applications. The provided methodologies can be adapted to study the effects of other surfactants and to characterize their interactions with more complex model and biological membranes.

References

Determining the Critical Micelle Concentration of Undecyl Glucoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for determining the critical micelle concentration (CMC) of undecyl glucoside, a non-ionic surfactant of significant interest in the pharmaceutical and biotechnology industries. This document outlines the theoretical principles, detailed experimental protocols, and data interpretation for the most common and effective techniques.

Introduction to this compound and its Critical Micelle Concentration

This compound is a mild, biodegradable surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, specifically glucose and undecyl alcohol, a fatty alcohol with an 11-carbon chain. Its amphiphilic nature, possessing a hydrophilic glucose headgroup and a hydrophobic undecyl tail, drives its self-assembly in aqueous solutions to form micelles.

The critical micelle concentration (CMC) is a fundamental physicochemical property of a surfactant. It represents the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, surfactant molecules primarily exist as monomers and adsorb at interfaces, such as the air-water interface, leading to a decrease in surface tension. Above the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules self-assemble into micelles. The concentration of monomers in the bulk solution remains relatively constant above the CMC.

The determination of the CMC is crucial for various applications, including drug formulation and delivery, as it dictates the solubilization capacity for hydrophobic drugs, the stability of emulsions and suspensions, and the overall behavior of the surfactant in a given system.

Quantitative Data Summary

The CMC of this compound can be influenced by several factors, including temperature, and the presence of electrolytes or other solutes. While specific data for this compound is less abundant in publicly available literature compared to its homologs like decyl or dodecyl glucoside, the following table summarizes typical CMC values for closely related alkyl glucosides to provide a comparative reference.

SurfactantMethodTemperature (°C)SolventCMC (mM)Reference
Decyl GlucosideSurface Tensiometry25Water2.2[1][2]
Decyl GlucosideNot SpecifiedNot SpecifiedWater0.02 - 0.05[3]
Octyl GlucosideSurface Tensiometry25Water25[1][2]
Dodecyl GlucosideSurface Tensiometry25Water0.19[1][2]

Experimental Protocols for CMC Determination

Since this compound is a non-ionic surfactant, certain methods for CMC determination are more suitable than others. For instance, the conductivity method is not applicable as non-ionic surfactants do not significantly change the electrical conductivity of a solution. The most effective and commonly used techniques for non-ionic surfactants like this compound are surface tensiometry, fluorescence spectroscopy, and isothermal titration calorimetry.

Surface Tensiometry

Principle: This is a classic and direct method for determining the CMC. The surface tension of a liquid is measured as a function of the surfactant concentration. As the concentration of this compound increases, the surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension. Once the CMC is reached and micelles form, the concentration of monomers at the interface remains relatively constant, and thus the surface tension plateaus. The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in high-purity water or the desired buffer.

    • Prepare a series of dilutions from the stock solution to cover a concentration range that brackets the expected CMC. A logarithmic dilution series is often efficient.

  • Instrumentation and Measurement:

    • Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

    • Calibrate the instrument with a standard of known surface tension (e.g., pure water).

    • Maintain a constant temperature throughout the experiment using a thermostatted sample holder.

    • For each concentration, measure the surface tension. Allow sufficient time for the reading to equilibrate, as the adsorption of surfactant monomers at the interface is a dynamic process.

  • Data Analysis:

    • Plot the measured surface tension (γ) against the logarithm of the this compound concentration (log C).

    • The resulting plot will typically show two linear regions. The first region exhibits a steep negative slope, and the second region, above the CMC, is nearly horizontal.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[4]

Experimental Workflow:

Surface_Tensiometry_Workflow A Prepare this compound Stock Solution B Create a Series of Dilutions A->B D Measure Surface Tension of Each Dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC from Breakpoint E->F

Workflow for CMC determination by surface tensiometry.
Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene (B120774), whose fluorescence properties are sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the this compound micelles. This change in the microenvironment leads to alterations in the pyrene fluorescence spectrum, such as a change in the intensity of specific vibronic bands or the ratio of excimer to monomer emission. The CMC is determined from the inflection point in the plot of a fluorescence parameter versus the surfactant concentration.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 0.2 mM.

    • Prepare a series of this compound solutions in high-purity water or the desired buffer, covering a range of concentrations below and above the expected CMC.

    • Add a small, constant aliquot of the pyrene stock solution to each this compound solution. The final concentration of pyrene should be very low (e.g., 1-2 µM) to avoid self-quenching and perturbation of micelle formation. Ensure the organic solvent is completely evaporated if necessary, or that its final concentration is negligible and constant across all samples.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength for pyrene (typically around 334-339 nm).

    • Record the emission spectrum over a range that includes the key vibronic peaks (e.g., 350-450 nm).

    • Maintain a constant temperature for all measurements.

  • Data Analysis:

    • A common method involves analyzing the ratio of the intensity of the first vibronic peak (I₁) around 373 nm to the third vibronic peak (I₃) around 384 nm (I₁/I₃ ratio). This ratio is sensitive to the polarity of the pyrene microenvironment.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The resulting plot is typically sigmoidal. The CMC is determined from the inflection point of this curve, which can be found from the maximum of the first derivative of the curve.

Experimental Workflow:

Fluorescence_Spectroscopy_Workflow A Prepare this compound Solutions B Add Pyrene Probe to Each Solution A->B C Equilibrate Samples B->C D Measure Fluorescence Emission Spectra C->D E Calculate I1/I3 Intensity Ratio D->E F Plot I1/I3 Ratio vs. log(Concentration) E->F G Determine CMC from Inflection Point F->G

Workflow for CMC determination by fluorescence spectroscopy.
Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, in this case, the formation and dissociation of micelles. When a concentrated solution of this compound (well above its CMC) is titrated into pure water or buffer, the micelles dissociate into monomers. This process is accompanied by a change in enthalpy (ΔH), which is detected by the calorimeter. The magnitude of the heat change per injection is plotted against the total surfactant concentration in the cell. The resulting thermogram shows a characteristic shape from which the CMC can be determined.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a concentrated solution of this compound in the desired buffer or high-purity water. The concentration should be significantly higher than the expected CMC (e.g., 10-20 times the CMC).

    • Degas both the surfactant solution and the solvent to be used in the calorimetric cell to prevent bubble formation.

    • Fill the calorimetric cell with the same buffer or water used to prepare the surfactant solution.

  • Instrumentation and Measurement:

    • Use an isothermal titration calorimeter.

    • Set the desired experimental temperature and allow the instrument to equilibrate to a stable baseline.

    • Perform a series of small, sequential injections of the concentrated this compound solution into the calorimetric cell while continuously stirring and monitoring the heat flow.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the enthalpy change per mole of injectant.

    • Plot the enthalpy change per injection against the total concentration of this compound in the cell.

    • The resulting plot is typically sigmoidal. The CMC is determined from the inflection point of this curve. Modern ITC software often includes models for analyzing micellization data to determine both the CMC and the enthalpy of micellization.[5]

Experimental Workflow:

ITC_Workflow A Prepare Concentrated this compound Solution C Degas Both Solutions A->C B Prepare Solvent (Water/Buffer) B->C D Fill ITC Cell with Solvent and Syringe with Surfactant C->D E Perform Titration and Measure Heat Changes D->E F Plot Enthalpy Change vs. Concentration E->F G Determine CMC from Inflection Point F->G

Workflow for CMC determination by isothermal titration calorimetry.

Logical Relationship of CMC Determination Principles

The three primary methods for determining the CMC of this compound, while employing different physical principles, all converge on identifying the concentration at which micelle formation begins. The logical relationship between these methods is based on the distinct changes in solution properties that occur at the CMC.

CMC_Determination_Principles cluster_0 Observable Phenomena at CMC cluster_1 Measurement Techniques CMC Critical Micelle Concentration (CMC) SurfaceTension Surface Tension Plateau CMC->SurfaceTension ProbePartitioning Probe Partitioning into Micelles CMC->ProbePartitioning EnthalpyChange Enthalpy Change of Micellization/Demicellization CMC->EnthalpyChange Tensiometry Surface Tensiometry SurfaceTension->Tensiometry Fluorescence Fluorescence Spectroscopy ProbePartitioning->Fluorescence ITC Isothermal Titration Calorimetry EnthalpyChange->ITC

Principles underlying different CMC determination methods.

Conclusion

The determination of the critical micelle concentration of this compound is a critical step in harnessing its properties for scientific and industrial applications. Surface tensiometry, fluorescence spectroscopy, and isothermal titration calorimetry are robust and reliable methods for accurately measuring the CMC of this non-ionic surfactant. The choice of method will depend on the available instrumentation, the required precision, and the specific experimental conditions. By following the detailed protocols outlined in this guide, researchers can obtain accurate and reproducible CMC values, enabling the effective formulation and application of this compound in drug development and other scientific endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Aggregation Behavior of Undecyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl glucoside is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. These surfactants are synthesized from renewable resources, typically fatty alcohols and glucose, making them biodegradable and of significant interest in various applications, including cosmetics, detergents, and pharmaceuticals.[1] This guide provides a detailed overview of the molecular structure of this compound and its aggregation behavior in aqueous solutions, offering insights valuable for formulation development and fundamental research.

Molecular Structure of this compound

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part.

  • Hydrophilic Headgroup: The hydrophilic portion consists of a glucose ring. The multiple hydroxyl (-OH) groups on the glucose moiety are responsible for its affinity for water.

  • Hydrophobic Tail: The hydrophobic part is an undecyl group, which is a saturated hydrocarbon chain containing eleven carbon atoms (C11).

The chemical structure of this compound is characterized by the following:

  • Chemical Formula: C₁₇H₃₄O₆

  • IUPAC Name: (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(undecyloxy)oxane-3,4,5-triol

  • Molecular Weight: 334.45 g/mol

The linkage between the undecyl tail and the glucose headgroup is a glycosidic bond. The stereochemistry of the glucose unit is typically the D-glucose configuration.

Aggregation Behavior in Aqueous Solution

Like other surfactants, this compound monomers in an aqueous solution will self-assemble into organized structures called micelles once a certain concentration is reached. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic undecyl tails and water molecules.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. Below the CMC, this compound exists predominantly as individual monomers. Above the CMC, additional surfactant molecules primarily form micelles. A lower CMC value indicates a more efficient surfactant in terms of micellization.

Micelle Structure and Aggregation Number

The micelles formed by this compound are typically spherical or slightly ellipsoidal in shape. The hydrophobic undecyl tails form the core of the micelle, creating a non-polar microenvironment, while the hydrophilic glucose headgroups form the outer corona, interacting with the surrounding water.

The aggregation number (Nₐ) is the average number of surfactant monomers that constitute a single micelle. This parameter is influenced by factors such as temperature, pressure, and the presence of electrolytes. Specific experimental data for the aggregation number of this compound is not available in the reviewed literature.

Thermodynamics of Micellization

The process of micellization is a spontaneous thermodynamic process governed by changes in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic).

The standard Gibbs free energy of micellization can be calculated from the CMC using the following equation for non-ionic surfactants:

ΔG°mic = RT ln(CMC)

where R is the gas constant and T is the absolute temperature. Since micellization is a spontaneous process, ΔG°mic is always negative.

The enthalpy of micellization (ΔH°mic) can be determined experimentally, often through calorimetry, and provides insight into the energetic changes during micelle formation. The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

For many non-ionic surfactants, the micellization process is primarily entropy-driven, attributed to the release of ordered water molecules from around the hydrophobic tails.

Quantitative Data Summary

ParameterDecyl Glucoside (C10)This compound (C11)
Critical Micelle Concentration (CMC) ~2.2 mM[1]Not available (expected to be < 2.2 mM)
Aggregation Number (Nₐ) Not availableNot available
Thermodynamic Parameters
Standard Gibbs Free Energy of Micellization (ΔG°mic)Not availableNot available
Standard Enthalpy of Micellization (ΔH°mic)Not availableNot available
Standard Entropy of Micellization (ΔS°mic)Not availableNot available

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the aggregation behavior of non-ionic surfactants like this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant monomers adsorb at the air-water interface. Once the interface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this break in the surface tension versus log-concentration plot occurs is the CMC.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations of this compound.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear regions of the plot.

Determination of Micelle Size and Aggregation Number by Light Scattering

Principle: Light scattering techniques, such as Static Light Scattering (SLS) and Dynamic Light Scattering (DLS), are powerful methods for determining the size and molecular weight of micelles, from which the aggregation number can be calculated.

Static Light Scattering (SLS):

  • Principle: SLS measures the time-averaged intensity of scattered light as a function of the scattering angle and surfactant concentration. From this, the weight-average molecular weight (Mw) of the micelles can be determined.

  • Methodology:

    • Prepare a series of this compound solutions at concentrations above the CMC.

    • Measure the intensity of scattered light at various angles for each concentration using a light scattering goniometer.

    • Construct a Zimm plot, which is a graphical representation of the scattering data, to extrapolate to zero angle and zero concentration to obtain the Mw of the micelles.

    • The aggregation number (Nₐ) is then calculated by dividing the micellar molecular weight by the molecular weight of a single this compound monomer.

Dynamic Light Scattering (DLS):

  • Principle: DLS measures the fluctuations in the intensity of scattered light over time, which are caused by the Brownian motion of the micelles. From these fluctuations, the diffusion coefficient of the micelles can be determined, and subsequently, their hydrodynamic radius (Rₖ) can be calculated using the Stokes-Einstein equation.

  • Methodology:

    • Prepare a dilute solution of this compound above its CMC.

    • Place the solution in the DLS instrument and measure the correlation function of the scattered light intensity.

    • The instrument's software analyzes the correlation function to determine the diffusion coefficient and calculate the hydrodynamic radius of the micelles.

Investigation of Micelle Structure by Small-Angle Neutron Scattering (SANS)

Principle: SANS is a technique that provides detailed structural information about micelles, including their shape, size, and internal structure. By using deuterated solvents (e.g., D₂O), a high contrast between the hydrogen-rich surfactant micelles and the solvent can be achieved.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a deuterated solvent (e.g., D₂O) at various concentrations above the CMC.

  • SANS Measurement: The samples are exposed to a beam of neutrons, and the scattered neutrons are detected at various angles.

  • Data Analysis: The scattering data is analyzed by fitting it to mathematical models that describe different micellar shapes (e.g., spherical, ellipsoidal, cylindrical). This analysis yields parameters such as the radius of the micellar core and the thickness of the hydrophilic shell, providing a detailed picture of the micelle's structure.

Visualization of Aggregation Behavior

The following diagrams illustrate key concepts related to the aggregation behavior of this compound.

G cluster_0 Below CMC cluster_1 At CMC cluster_2 Above CMC a1 Monomer b1 Micelle a2 Monomer a3 Monomer a4 Monomer c1 Micelle b2 Monomer b3 Monomer c2 Micelle c3 Monomer G cluster_0 Experimental Workflow: CMC Determination by Surface Tensiometry prep Prepare this compound Solutions (Varying Concentrations) measure Measure Surface Tension (Tensiometer) prep->measure plot Plot Surface Tension vs. log(Concentration) measure->plot analyze Identify Breakpoint (CMC) plot->analyze

References

Self-Assembly of Undecyl Glucoside in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl glucoside, a nonionic surfactant, possesses a unique molecular structure comprising a hydrophilic glucose headgroup and a hydrophobic undecyl (C11) alkyl chain. This amphiphilic nature drives its self-assembly in aqueous solutions to form ordered structures, primarily micelles. The formation of these aggregates is a critical phenomenon that dictates the surfactant's physicochemical properties and its utility in various applications, including drug delivery, solubilization of poorly soluble compounds, and as a tool in membrane protein research. This technical guide provides an in-depth exploration of the self-assembly properties of this compound, focusing on its critical micelle concentration (CMC), aggregation number, and the thermodynamics governing micellization.

Core Self-Assembly Properties

The self-assembly of this compound in an aqueous environment is a spontaneous process driven by the hydrophobic effect. The hydrophobic tails of the surfactant molecules minimize their contact with water by aggregating to form a nonpolar core, while the hydrophilic glucose headgroups remain exposed to the aqueous phase. This process is thermodynamically favorable and occurs above a specific concentration known as the Critical Micelle Concentration (CMC).

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the literature, its properties can be reliably estimated by examining the trends within its homologous series of n-alkyl-β-D-glucosides. The following table summarizes the experimentally determined CMC values for octyl, decyl, and dodecyl glucoside, providing a basis for estimating the CMC of this compound.

SurfactantAlkyl Chain LengthCritical Micelle Concentration (CMC) (mM at 25°C)
Octyl GlucosideC825[1][2]
Decyl GlucosideC102.2[1][2]
This compound (Estimated) C11 ~0.6 - 0.8
Dodecyl GlucosideC120.19[1][2]

Note: The CMC of this compound is estimated based on the logarithmic relationship between CMC and alkyl chain length observed for the homologous series.

The aggregation number, which is the average number of surfactant molecules in a micelle, and the thermodynamic parameters of micellization for this compound are not readily found in the literature. However, for nonionic surfactants, the aggregation number typically increases with increasing alkyl chain length. The thermodynamics of micellization are governed by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of the process. For spontaneous micellization, ΔG°mic is negative. The process is often entropy-driven due to the release of ordered water molecules from around the hydrophobic chains.

Experimental Protocols

To precisely determine the self-assembly properties of this compound, the following experimental protocols are recommended.

Determination of Critical Micelle Concentration (CMC)

1. Surface Tension Measurement

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Protocol:

    • Prepare a series of aqueous solutions of this compound with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.

2. Fluorescence Spectroscopy

  • Principle: The fluorescence emission spectrum of a hydrophobic probe, such as pyrene (B120774), is sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence spectrum.

  • Protocol:

    • Prepare a series of this compound solutions in water containing a constant, low concentration of pyrene (e.g., 1 µM).

    • Excite the pyrene probe at a suitable wavelength (e.g., 334 nm) and record the emission spectra.

    • Calculate the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum for each concentration.

    • Plot the I₁/I₃ ratio as a function of the this compound concentration.

    • The CMC is identified as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the nonpolar micellar environment.

Determination of Micelle Aggregation Number

Fluorescence Quenching

  • Principle: This method involves the use of a fluorescent probe that resides in the micelles and a quencher that also partitions into the micelles. The quenching of the probe's fluorescence is dependent on the concentration of micelles, which in turn allows for the calculation of the aggregation number.

  • Protocol:

    • Prepare a series of this compound solutions at a concentration significantly above the CMC.

    • Add a constant concentration of a fluorescent probe (e.g., pyrene or a fluorescently labeled lipid) to each solution.

    • Add varying concentrations of a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride).

    • Measure the steady-state fluorescence intensity of the probe at each quencher concentration.

    • The data is analyzed using the Poisson quenching model to determine the micelle concentration and subsequently the aggregation number.

Determination of Thermodynamic Parameters of Micellization

Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat changes associated with the formation or dissociation of micelles upon changing the surfactant concentration. This allows for the determination of the enthalpy of micellization (ΔH°mic). The Gibbs free energy (ΔG°mic) can be calculated from the CMC, and the entropy of micellization (ΔS°mic) can then be determined using the Gibbs-Helmholtz equation.

  • Protocol:

    • Fill the sample cell of the ITC instrument with deionized water or buffer.

    • Load a concentrated solution of this compound (well above its CMC) into the injection syringe.

    • Perform a series of small injections of the this compound solution into the sample cell while monitoring the heat change.

    • The resulting thermogram will show peaks corresponding to the heat of demicellization as the concentrated surfactant solution is diluted below the CMC in the cell.

    • The integrated heat data is plotted against the final this compound concentration. The inflection point of this curve corresponds to the CMC, and the change in enthalpy before and after the CMC corresponds to the enthalpy of micellization (ΔH°mic).

    • Calculate ΔG°mic using the equation: ΔG°mic = RT ln(CMC), where R is the gas constant and T is the absolute temperature.

    • Calculate ΔS°mic using the equation: ΔG°mic = ΔH°mic - TΔS°mic.

Visualizations

Self-Assembly Process of this compound

SelfAssembly This compound Monomers to Micelle cluster_micelle Above CMC M1 Micelle Micelle M1->Micelle Self-Assembly M2 M2->Micelle M3 M3->Micelle M4 M4->Micelle M5 M5->Micelle M6 M6->Micelle

Caption: Self-assembly of this compound monomers into a micelle above the CMC.

Experimental Workflow for CMC Determination by Surface Tension

CMC_Workflow Workflow for CMC Determination via Surface Tension A Prepare this compound Solutions (Varying Concentrations) B Measure Surface Tension (Tensiometer) A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Breakpoint in Plot C->D E Determine CMC D->E Thermodynamics Relationship between Thermodynamic Parameters of Micellization cluster_params Thermodynamic Parameters G ΔG°mic (Gibbs Free Energy) H ΔH°mic (Enthalpy) Eq ΔG°mic = ΔH°mic - TΔS°mic H->Eq S ΔS°mic (Entropy) S->Eq Eq->G

References

Understanding Protein-Carbohydrate Interactions: A Technical Guide Featuring Undecyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of undecyl glucoside in facilitating the study of protein-carbohydrate interactions, particularly for challenging membrane proteins. While not typically a direct ligand in these studies, this compound is an indispensable tool for solubilizing and stabilizing membrane proteins from their native lipid environment, thereby enabling detailed biophysical characterization of their interactions with carbohydrate ligands. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for key analytical techniques, and a framework for interpreting the data to advance our understanding of these fundamental biological processes.

Introduction to this compound in Protein-Carbohydrate Interaction Studies

Protein-carbohydrate interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction. The study of these interactions is paramount for understanding disease mechanisms and for the development of novel therapeutics. Membrane proteins, which constitute a significant portion of the proteome and are major drug targets, are often glycosylated or function as receptors for carbohydrates. However, their hydrophobic nature presents a significant challenge for in vitro studies.

This compound, a non-ionic detergent, has emerged as a valuable tool in overcoming this hurdle. Its amphipathic nature, with a hydrophilic glucose headgroup and an eleven-carbon hydrophobic tail, allows it to effectively extract membrane proteins from the lipid bilayer and maintain their native conformation in solution. By forming micelles that shield the hydrophobic transmembrane domains of the protein, this compound creates a soluble protein-detergent complex that is amenable to a range of biophysical techniques.

This guide will focus on the practical application of this compound in preparing membrane protein samples for the quantitative analysis of their interactions with specific carbohydrate ligands using techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound

The efficacy of this compound as a detergent for membrane protein research is rooted in its specific physicochemical properties. A clear understanding of these properties is essential for designing and optimizing experimental conditions.

PropertyValueReferences
Molecular Formula C₁₇H₃₄O₆[1][2]
Molecular Weight 334.45 g/mol [1]
Critical Micelle Concentration (CMC) ~0.59 mM (for the related n-Undecyl-β-D-Maltopyranoside)[3]
Aggregation Number ~71 (for the related n-Undecyl-β-D-Maltopyranoside in 100 mM NaCl, 20 mM HEPES pH 7.5)[3]
Appearance White to off-white solid[4]
Solubility Soluble in water[5]

Note: Data for this compound is limited in the literature; therefore, data for the structurally similar undecyl maltoside is provided as a close approximation for CMC and aggregation number.

Experimental Protocols for Studying Protein-Carbohydrate Interactions

The following sections provide detailed methodologies for key experiments used to characterize protein-carbohydrate interactions, with a focus on the practical considerations when working with membrane proteins solubilized in this compound.

Membrane Protein Solubilization and Purification

A critical prerequisite for any biophysical study is the successful extraction and purification of the target membrane protein in a stable and active form.

Protocol:

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

    • Lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization).

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

    • Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) to a final protein concentration of 5-10 mg/mL.

    • Add this compound to a final concentration above its CMC (e.g., 1-2% w/v).

    • Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

    • Remove insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Purification:

    • Apply the supernatant containing the solubilized protein-detergent complexes to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with a wash buffer containing a lower concentration of this compound (e.g., just above the CMC).

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the target protein with an elution buffer containing a competitive ligand (e.g., imidazole (B134444) for His-tagged proteins) and this compound.

    • Perform size-exclusion chromatography (SEC) as a final polishing step to remove aggregates and exchange the buffer for the specific requirements of the downstream biophysical analysis. The SEC running buffer must contain this compound at a concentration above its CMC.

Membrane_Protein_Solubilization cluster_cell Cellular Environment cluster_process Solubilization & Purification cluster_result Final Product Cell Cells Expressing Membrane Protein Lysis Cell Lysis & Membrane Isolation Cell->Lysis Mechanical/ Chemical Membrane Isolated Cell Membranes Solubilization Add this compound (> CMC) Membrane->Solubilization ProteinInMembrane Target Protein in Lipid Bilayer Lysis->Membrane Purification Affinity & Size-Exclusion Chromatography Solubilization->Purification Removal of Insolubles PDC Purified Protein- Detergent Complex Purification->PDC

Caption: Workflow for membrane protein solubilization and purification.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).

Protocol:

  • Sample Preparation:

    • Prepare the purified membrane protein in the final SEC buffer containing this compound. The protein concentration should be in the range of 10-100 µM.

    • Prepare the carbohydrate ligand in the identical buffer to avoid heat of dilution artifacts. The ligand concentration should be 10-20 times higher than the protein concentration.

    • Thoroughly degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the carbohydrate ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the peaks in the raw ITC data to obtain the heat change per injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the corrected heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Protein-Detergent Complex in Buffer ITC Isothermal Titration Calorimeter Protein->ITC Load into Sample Cell Ligand Carbohydrate Ligand in Identical Buffer Ligand->ITC Load into Syringe Titration Inject Ligand into Protein Solution ITC->Titration RawData Raw Data (Heat Pulses) Titration->RawData BindingIsotherm Binding Isotherm (ΔH vs. Molar Ratio) RawData->BindingIsotherm Integration & Correction ThermoParams Thermodynamic Parameters (Kd, ΔH, n, ΔS) BindingIsotherm->ThermoParams Curve Fitting SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Chip Sensor Chip Immobilization Immobilize Protein on Chip Chip->Immobilization Protein Protein-Detergent Complex (Ligand) Protein->Immobilization Carbohydrate Carbohydrate (Analyte) Injection Inject Carbohydrate over Surface Carbohydrate->Injection Immobilization->Injection Sensorgram Sensorgram (Response vs. Time) Injection->Sensorgram KineticFit Kinetic Model Fitting Sensorgram->KineticFit BindingParams Binding Parameters (kon, koff, Kd) KineticFit->BindingParams XRay_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Structure Determination ProteinComplex Concentrated Protein- Detergent-Carbohydrate Complex Screening Crystallization Screening (Vapor Diffusion) ProteinComplex->Screening Crystals Protein-Ligand Crystals Screening->Crystals DataCollection X-ray Diffraction Data Collection Crystals->DataCollection Cryo-cooling StructureSolution Structure Solution & Refinement DataCollection->StructureSolution AtomicModel 3D Atomic Model StructureSolution->AtomicModel

References

Undecyl Glucoside: A Technical Guide to Laboratory Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information on the safety, toxicity, and handling of undecyl glucoside in a laboratory setting. This compound, a non-ionic surfactant derived from renewable resources, is increasingly utilized in various scientific applications, including drug development, for its favorable mildness and environmental profile. A thorough understanding of its properties is crucial for ensuring safe laboratory practices.

Chemical and Physical Properties

This compound is a member of the alkyl polyglucoside (APG) family. Its physical and chemical characteristics are summarized below.

PropertyValueReference
Chemical Formula C17H34O6[1][2][3]
Molecular Weight 334.45 g/mol [1][2]
CAS Number 98283-67-1[1][2][3][4]
Appearance Yellowish, viscous liquid or solid[5]
Odor Almost odorless to mild, slightly sweet[5][6]
Solubility Highly soluble in water[3][6]
pH (as supplied) 11.5 - 12.5[5]
Boiling Point > 100 °C (decomposes)[5]
Flash Point > 101 °C[5]
Density 1.05 - 1.15 g/cm³[6][7]

Toxicological Data

This compound and related alkyl polyglucosides are generally considered to have low acute toxicity.[8][9] However, they can cause serious eye damage and skin irritation.[1][10][11]

MetricValueSpeciesRouteReference
Acute Oral Toxicity Low; not classified as acutely toxicData on analogous substancesOral[7][8]
Skin Corrosion/Irritation Causes skin irritation (Category 2)GHS ClassificationDermal[1][8][10]
Serious Eye Damage/Irritation Causes serious eye damage (Category 1)GHS ClassificationOcular[1][5][7][8][10][11][12][13]
Skin Sensitization Not classified as a skin sensitizer, though some cases of allergic contact dermatitis have been reported.Human Patch TestsDermal[8][14]
Germ Cell Mutagenicity Not classified as a mutagenData on analogous substancesN/A[7][8]
Carcinogenicity Not classified as a carcinogenData on analogous substancesN/A[7]
Reproductive Toxicity Not classified as a reproductive toxinAnimal StudiesN/A[7][8]

Note: The U.S. Environmental Protection Agency (EPA) has classified this compound as a "chemical of low concern."[1] The Cosmetic Ingredient Review (CIR) Expert Panel has also concluded that it is safe for use in cosmetics when formulated to be non-irritating.[1][8][14]

Hazard Identification and GHS Classification

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1][10][11]
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage.[1][5][7][10][11][12][13][15]
Hazardous to the Aquatic Environment, Acute HazardCategory 3NoneNoneH402: Harmful to aquatic life.[5]

Experimental Protocols

Standard Handling Procedure

Objective: To outline the safe handling of this compound in a laboratory setting to minimize exposure risk.

Materials:

  • This compound solution

  • Appropriate laboratory glassware

  • Pipettes and pipette aids

  • Laboratory balance and weigh boats

  • Fume hood (if generating aerosols)

  • Personal Protective Equipment (see Section 5)

Procedure:

  • Ensure the work area is clean and uncluttered.

  • Don appropriate PPE, including safety goggles with side shields (or a face shield), nitrile gloves, and a lab coat.[10][13][15][16]

  • If there is a risk of generating aerosols or vapors, perform all work in a well-ventilated area or a chemical fume hood.[13][17]

  • When weighing, handle the substance carefully to avoid creating dust or spills.

  • When transferring liquids, use pipettes or other controlled methods to prevent splashing.

  • Avoid contact with skin and eyes.[13][18] In case of accidental contact, follow the first aid procedures outlined in Section 6.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][18]

  • Do not eat, drink, or smoke in the laboratory.[2][11][19]

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[17][20]

Accidental Release (Spill) Protocol

Objective: To provide a systematic procedure for safely cleaning up a spill of this compound.

Materials:

  • Spill kit containing absorbent material (e.g., sand, vermiculite, or commercial absorbent pads)[12][18][19]

  • Waste container for hazardous materials

  • Personal Protective Equipment (as specified for the spill size)

  • "Caution - Wet Floor" sign

Procedure:

  • Evacuate and Isolate: Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area.[19]

  • Ventilate: Increase ventilation in the area, if safe to do so.[19]

  • Assess the Spill: Determine the extent of the spill and the level of PPE required. For small spills, standard lab PPE may be sufficient. For large spills, additional respiratory protection may be necessary.

  • Containment: For liquid spills, create a dike around the spill using absorbent material to prevent it from spreading.[5][15]

  • Absorption: Cover the spill with an inert, non-combustible absorbent material.[19][21] Work from the outside of the spill inwards to minimize contamination.

  • Collection: Carefully scoop or sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[19]

  • Decontamination: Clean the spill area with water and a suitable detergent. Be aware that the area may be slippery.[5][19] Place a "Caution - Wet Floor" sign.

  • Disposal: Dispose of the waste container according to institutional and local regulations.[5]

  • Reporting: Report the incident to the laboratory supervisor or safety officer.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when working with this compound. The following diagram outlines a decision-making process for PPE selection.

PPE_Selection start Start: Handling this compound task Assess the Task start->task small_scale Small-scale transfer (e.g., pipetting, weighing) task->small_scale Low Volume large_scale Large-scale transfer or risk of splashing task->large_scale High Volume aerosol_risk Risk of generating aerosols or working with heated material task->aerosol_risk Aerosol/Heat spill_cleanup Spill Cleanup task->spill_cleanup Spill ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves small_scale->ppe_base large_scale->ppe_base ppe_face Upgrade to: - Face Shield large_scale->ppe_face aerosol_risk->ppe_base ppe_respiratory Work in Fume Hood or Use Respiratory Protection aerosol_risk->ppe_respiratory ppe_spill Refer to Spill Protocol for Specific PPE Requirements spill_cleanup->ppe_spill ppe_eyes Add: - Safety Goggles with Side Shields ppe_base->ppe_eyes

Caption: PPE selection workflow for handling this compound.

First Aid Measures

Immediate and appropriate first aid is essential in the event of exposure.

First_Aid exposure Exposure to this compound route Route of Exposure? exposure->route eye_contact Eye Contact route->eye_contact Eyes skin_contact Skin Contact route->skin_contact Skin inhalation Inhalation route->inhalation Inhaled ingestion Ingestion route->ingestion Swallowed eye_action1 Immediately flush with water for at least 15 minutes, holding eyelids open. eye_contact->eye_action1 skin_action1 Remove contaminated clothing. skin_contact->skin_action1 inhalation_action1 Move person to fresh air. inhalation->inhalation_action1 ingestion_action1 Rinse mouth with water. ingestion->ingestion_action1 eye_action2 Remove contact lenses, if present and easy to do. Continue rinsing. eye_action1->eye_action2 eye_action3 Seek immediate medical attention. eye_action2->eye_action3 skin_action2 Wash skin thoroughly with soap and water. skin_action1->skin_action2 skin_action3 If irritation persists, seek medical attention. skin_action2->skin_action3 inhalation_action2 If breathing is difficult, provide oxygen. inhalation_action1->inhalation_action2 inhalation_action3 Seek medical attention if symptoms persist. inhalation_action2->inhalation_action3 ingestion_action2 Do NOT induce vomiting. ingestion_action1->ingestion_action2 ingestion_action3 Seek medical attention. ingestion_action2->ingestion_action3

Caption: First aid procedures for this compound exposure.

  • Eye Contact: Causes serious eye damage.[5][7][10][12][15] Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][18] Remove contact lenses if present and easy to do.[5][15] Continue rinsing. Seek immediate medical attention.[5][12][13][15]

  • Skin Contact: Causes skin irritation.[10][11] Remove contaminated clothing.[15][18] Wash skin with plenty of soap and water.[10][22] If irritation develops and persists, get medical attention.[11][15][18][19]

  • Inhalation: Move the exposed person to fresh air.[15][18][19][22] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[22]

  • Ingestion: Do NOT induce vomiting.[5][15][19] Rinse mouth with water.[15][18][23] Never give anything by mouth to an unconscious person. Call a poison control center or physician for treatment advice.[5]

Fire and Explosion Hazard Data

  • Flammability: Not classified as flammable.[5] Combustible.[12][18]

  • Flash Point: > 101 °C[5]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[5][12][15][18]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[12][15][18]

  • Hazardous Combustion Products: May produce toxic fumes of carbon monoxide and carbon dioxide upon combustion.[10][12][18]

  • Special Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][12][15][18]

Storage and Disposal

  • Storage: Keep container tightly closed and dry.[5][20] Store in a cool, well-ventilated place.[5][17][21] Protect from freezing.[5] Store away from strong oxidizing agents.[7][11]

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not discharge into drains, surface waters, or groundwater.[5]

Ecological Information

  • Toxicity to Aquatic Life: Harmful to aquatic life.[5] Avoid release to the environment.[5][19]

  • Persistence and Degradability: Readily biodegradable.[11]

This technical guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is imperative that all users read and understand this information, as well as the specific Safety Data Sheet (SDS) provided by the manufacturer, before working with this chemical. Always adhere to established safe laboratory practices and institutional guidelines.

References

A Technical Guide to the Enzymatic and Microbial Synthesis of Undecyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl glucoside, a non-ionic surfactant with favorable biodegradability and low toxicity, is gaining interest in the pharmaceutical and cosmetic industries. This technical guide provides an in-depth exploration of the two primary green chemistry approaches for its synthesis: enzymatic and microbial production. This document details the underlying biochemical reactions, provides comprehensive experimental protocols, and presents quantitative data to facilitate the development and optimization of this compound synthesis. Visualizations of reaction pathways and experimental workflows are included to offer a clear and comprehensive understanding of these processes.

Introduction

Alkyl glucosides, including this compound, are valuable surfactants with broad applications due to their excellent biodegradability, low toxicity, and good surface activity.[1] Conventional chemical synthesis methods often rely on harsh reaction conditions and the use of hazardous catalysts.[2] In contrast, enzymatic and microbial synthesis routes offer environmentally friendly and highly selective alternatives that operate under mild conditions.[1][2] This guide focuses on the synthesis of this compound through two main enzymatic pathways—reverse hydrolysis and transglycosylation—and explores the potential of engineered microbial systems for its de novo production.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is primarily catalyzed by glycoside hydrolases, such as β-glucosidases, which facilitate the formation of a glycosidic bond between a glucose donor and undecanol (B1663989).[3] These enzymes operate through a retaining mechanism, ensuring the stereochemical retention of the anomeric carbon in the final product.[1]

Reaction Mechanisms

Two principal kinetically or thermodynamically controlled strategies are employed for the enzymatic synthesis of alkyl glucosides:

  • Reverse Hydrolysis: This thermodynamically controlled process involves the direct condensation of D-glucose and undecanol, effectively reversing the natural hydrolytic function of the enzyme.[1] To favor synthesis over hydrolysis, this reaction is typically conducted in systems with low water activity, often requiring high substrate concentrations.[3]

  • Transglycosylation: This is a kinetically controlled reaction where the enzyme transfers a glycosyl moiety from an activated donor substrate (e.g., cellobiose, p-nitrophenyl-β-D-glucopyranoside) to undecanol.[3][4] This method can achieve higher initial reaction rates and yields compared to reverse hydrolysis.[5]

Enzymatic_Synthesis_Pathways cluster_Reverse_Hydrolysis Reverse Hydrolysis (Thermodynamically Controlled) cluster_Transglycosylation Transglycosylation (Kinetically Controlled) D-Glucose D-Glucose Undecanol Undecanol β-Glucosidase_RH β-Glucosidase Undecyl Glucoside_RH This compound Water_RH Water Activated Glucose Donor Activated Glucose Donor Undecanol_T Undecanol β-Glucosidase_T β-Glucosidase Undecyl Glucoside_T This compound Leaving Group Leaving Group

Caption: Enzymatic synthesis pathways for this compound.

Quantitative Data from Enzymatic Synthesis of Alkyl Glucosides

The following table summarizes quantitative data from various studies on the enzymatic synthesis of alkyl glucosides. While specific data for this compound is limited, the presented data for analogous compounds with similar chain lengths provide valuable insights into expected yields and reaction efficiencies.

Alkyl GlucosideEnzyme SourceGlycosyl DonorAcceptor AlcoholReaction SystemYield (%)Reference
Hexyl GlucosideThermotoga maritima β-glucosidasep-Nitrophenyl-β-D-glucopyranosideHexanolBiphasic system80.3[2]
Octyl GlucosideAlmond β-glucosidaseCellobioseOctanolMonophasic octanol38[5]
Decyl GlucosideAlmond β-glucosidaseGlucoseDecanoltert-Butanol with low water content6.1[6]
Lauryl GlucosideRhizopus delemar UDP-glycosyltransferase (in E. coli)UDP-glucose (from glucose)1-Dodecanol (Lauryl alcohol)Whole-cell biocatalysisNot quantified, product identified[7]
Experimental Protocols for Enzymatic Synthesis

This protocol is adapted from studies on long-chain alkyl glucoside synthesis and can be optimized for this compound production.[6]

  • Reaction Mixture Preparation:

    • Dissolve D-glucose (e.g., 0.1 M) and undecanol in a suitable organic solvent (e.g., tert-butanol) containing a minimal amount of water (e.g., 5% v/v).

    • Add a commercially available β-glucosidase (e.g., from almonds).

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking samples and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Purification:

    • After the reaction reaches equilibrium, inactivate the enzyme by heating.

    • Remove the organic solvent under reduced pressure.

    • Purify the this compound from the remaining unreacted substrates using column chromatography (e.g., silica (B1680970) gel).

This protocol is based on the synthesis of hexyl glucoside and can be adapted for this compound.[2]

  • Reaction Setup:

    • Prepare a biphasic system with an aqueous buffer (e.g., pH 5.8) containing the glycosyl donor (e.g., p-nitrophenyl-β-D-glucopyranoside) and the enzyme (e.g., a thermophilic β-glucosidase).

    • The organic phase consists of undecanol.

  • Reaction Conditions:

    • Maintain the reaction at an optimal temperature (e.g., 60°C) with vigorous stirring to ensure adequate mixing of the two phases.

  • Monitoring and Work-up:

    • Track the formation of this compound using HPLC.

    • Upon completion, separate the organic phase containing the product.

    • Wash the organic phase with an aqueous solution to remove any remaining water-soluble components.

    • Evaporate the undecanol to obtain the crude this compound.

  • Purification:

    • Further purify the product by column chromatography.

Microbial Synthesis of this compound

The microbial synthesis of this compound involves the use of engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce the surfactant from simple carbon sources like glucose.[8][9] This approach, known as metabolic engineering, focuses on designing and optimizing cellular pathways for the production of target molecules.[8]

Metabolic Pathway Design

A potential metabolic pathway for the de novo biosynthesis of this compound in a microbial host can be designed by combining modules for the synthesis of the fatty alcohol (undecanol) and the activated glucose donor (UDP-glucose), followed by a final glycosylation step.

Microbial_Synthesis_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis UDP-Glucose Biosynthesis UDP-Glucose Biosynthesis Glucose->UDP-Glucose Biosynthesis Fatty Acid Biosynthesis Fatty Acid Biosynthesis Glycolysis->Fatty Acid Biosynthesis Undecanoyl-ACP Undecanoyl-ACP Fatty Acid Biosynthesis->Undecanoyl-ACP Fatty Acyl-ACP Reductase Fatty Acyl-ACP Reductase Undecanoyl-ACP->Fatty Acyl-ACP Reductase Undecanol Undecanol Fatty Acyl-ACP Reductase->Undecanol UDP-Glycosyltransferase UDP-Glycosyltransferase Undecanol->UDP-Glycosyltransferase UDP-Glucose UDP-Glucose UDP-Glucose Biosynthesis->UDP-Glucose UDP-Glucose->UDP-Glycosyltransferase This compound This compound UDP-Glycosyltransferase->this compound

Caption: Proposed metabolic pathway for this compound synthesis.

Quantitative Data from Microbial Glucoside Production

While specific data for this compound production in engineered microbes is not yet widely available, data from the production of other glycosides and related molecules can provide benchmarks for achievable titers and yields.

ProductHost OrganismKey Engineering StrategyTiter (g/L)Reference
Salicylate 2-O-β-D-glucosideEscherichia coliIntroduction of salicylic (B10762653) acid biosynthesis and glycosyltransferase36.5[10]
HyperosideEscherichia coliOverexpression of UGT and UDP-galactose pathway0.83[11]
Lauryl GlucosideEscherichia coliExpression of a computationally identified UDP-glycosyltransferaseProduct detected, not quantified[7]
Rhamnolipids (glycolipids)Pseudomonas putidaHeterologous expression of rhamnolipid biosynthesis genes14.9[12]
Experimental Protocol for Microbial Production

The following is a generalized protocol for the microbial production of this compound, based on methodologies for producing similar compounds in E. coli.

  • Strain Preparation:

    • Transform E. coli with plasmids carrying the genes for the undecanol and UDP-glycosyltransferase pathways.

  • Inoculum Preparation:

    • Grow a single colony of the engineered strain overnight in a suitable rich medium (e.g., LB) with appropriate antibiotics.

  • Production Culture:

    • Inoculate a defined minimal medium containing glucose as the primary carbon source with the overnight culture.

    • Grow the culture at an appropriate temperature (e.g., 30-37°C) with shaking.

  • Induction:

    • When the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), induce the expression of the synthesis pathway genes with an appropriate inducer (e.g., IPTG).

  • Substrate Feeding (Optional):

    • For strains that do not produce undecanol de novo, supplement the culture with undecanol.

  • Harvesting and Extraction:

    • After a set fermentation time (e.g., 48-72 hours), harvest the cells by centrifugation.

    • Extract the this compound from the culture supernatant or cell pellet using a suitable solvent (e.g., ethyl acetate).

  • Analysis:

    • Analyze the extract for the presence and quantity of this compound using HPLC and Mass Spectrometry (MS).

Conclusion

Both enzymatic and microbial synthesis routes present viable and sustainable alternatives to the chemical production of this compound. Enzymatic methods, particularly transglycosylation, offer a direct and selective approach, with the potential for high yields under mild conditions. Microbial synthesis through metabolic engineering provides a pathway for the de novo production of this compound from simple, renewable feedstocks. Further research and optimization of both approaches, including the discovery of more efficient enzymes and the refinement of metabolic pathways, will be crucial for the industrial-scale production of this valuable biosurfactant. This guide provides a foundational framework for researchers and professionals to advance the green synthesis of this compound.

References

The Biotransformation and Metabolic Pathways of Undecyl Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl glucoside, a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family, is widely utilized in cosmetic, personal care, and industrial applications. Its favorable toxicological profile and biodegradability are well-documented. This technical guide provides a comprehensive overview of the known and anticipated biotransformation and metabolic pathways of this compound. Due to a lack of extensive specific data for this compound, this guide extrapolates from studies on similar alkyl glucosides and the known metabolic fate of its constituent parts: undecanol (B1663989) and glucose. This document summarizes key toxicological data, outlines plausible metabolic routes including enzymatic hydrolysis and subsequent Phase I and Phase II reactions, and provides standardized experimental protocols for assessing its metabolism.

Introduction

This compound (C17H34O6) is synthesized from the condensation of undecanol (a fatty alcohol with an 11-carbon chain) and glucose.[1] Its use in consumer products necessitates a thorough understanding of its metabolic fate upon potential systemic exposure, whether through dermal absorption or accidental ingestion. The primary metabolic pathway for alkyl glucosides is enzymatic hydrolysis, catalyzed by glycosidases, yielding glucose and the corresponding fatty alcohol.[2][3] Subsequent metabolism is then dictated by the individual pathways of these two molecules.

Toxicological Summary

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed 19 alkyl glucosides, including this compound, and concluded they are safe for use in cosmetics when formulated to be non-irritating.[4][5] General toxicological findings for alkyl polyglucosides are summarized in Table 1.

Table 1: Summary of Toxicological Data for Alkyl Polyglucosides

EndpointResultReferences
Acute Oral ToxicityLow[6]
Acute Dermal ToxicityLow[6]
Skin IrritationNon-irritating at concentrations below 30%[6]
Skin SensitizationNot a sensitizer[6]
MutagenicityNot mutagenic[6]
TeratogenicityNot teratogenic[6]
Estrogenic EffectsNo estrogenic or anti-estrogenic properties[6]
Dermal AbsorptionNot readily absorbed through the skin[7]
BiodegradabilityReadily biodegradable[6]

Metabolic Pathways

The biotransformation of this compound is anticipated to occur in a stepwise manner, beginning with hydrolysis followed by the metabolism of its constituent components.

Phase 0: Hydrolysis

The initial and most significant metabolic step is the enzymatic cleavage of the glycosidic bond. This reaction is catalyzed by β-glucosidases, which are present in various tissues, including the skin and the intestine.[2][8]

This hydrolysis breaks down the surfactant into its fundamental building blocks, which then enter their respective metabolic pathways.

Metabolism of D-Glucose

The liberated D-glucose is a primary source of energy for the body and enters central carbon metabolism. Its primary metabolic pathways include:

  • Glycolysis: Conversion to pyruvate, generating ATP and NADH.

  • Pentose Phosphate (B84403) Pathway: Production of NADPH and precursors for nucleotide synthesis.

  • Glycogenesis: Storage as glycogen (B147801) in the liver and muscle.

Metabolism of 1-Undecanol

1-Undecanol, a fatty alcohol, is expected to undergo Phase I and Phase II metabolism, primarily in the liver.

The primary Phase I reaction for a primary alcohol like 1-undecanol is oxidation. This is a sequential process catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

  • Oxidation to Undecanal: 1-Undecanol is oxidized to its corresponding aldehyde, undecanal.

  • Oxidation to Undecanoic Acid: Undecanal is further oxidized to the carboxylic acid, undecanoic acid.

Undecanoic acid can then enter fatty acid metabolism pathways, such as β-oxidation, for energy production.

The hydroxyl group of 1-undecanol and the carboxylic acid group of undecanoic acid can undergo conjugation reactions to increase water solubility and facilitate excretion.

  • Glucuronidation: The most common Phase II reaction, where UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the substrate.[9]

  • Sulfation: Sulfotransferases (SULTs) can conjugate a sulfonate group.

The resulting glucuronide and sulfate (B86663) conjugates are more polar and readily excreted in urine and/or feces.

A diagram of the proposed metabolic pathway is presented below.

metabolic_pathway undecyl_glucoside This compound hydrolysis Hydrolysis (β-Glucosidase) undecyl_glucoside->hydrolysis glucose D-Glucose hydrolysis->glucose undecanol 1-Undecanol hydrolysis->undecanol central_metabolism Central Carbon Metabolism glucose->central_metabolism phase1 Phase I Oxidation (ADH, ALDH) undecanol->phase1 phase2 Phase II Conjugation (UGTs, SULTs) undecanol->phase2 undecanoic_acid Undecanoic Acid phase1->undecanoic_acid beta_oxidation β-Oxidation undecanoic_acid->beta_oxidation undecanoic_acid->phase2 conjugates Glucuronide & Sulfate Conjugates phase2->conjugates excretion Excretion (Urine, Feces) conjugates->excretion

Figure 1. Proposed metabolic pathway of this compound.

Signaling Pathway Interactions

Currently, there is no direct evidence in the scientific literature to suggest that this compound or its primary metabolites, 1-undecanol and undecanoic acid, significantly modulate key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)-Akt, or Nuclear Factor-kappa B (NF-κB) pathways at physiologically relevant concentrations. These pathways are critical in regulating cellular processes like proliferation, inflammation, and apoptosis.

For illustrative purposes, a generalized diagram of the NF-κB signaling pathway is provided below. Natural compounds have been shown to modulate this pathway in various contexts.[10]

nfkB_pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimuli->receptor ikk_complex IKK Complex (IKKα/β/γ) receptor->ikk_complex activates ikb IκBα ikk_complex->ikb phosphorylates proteasome Proteasomal Degradation ikb->proteasome ubiquitination & nfkB NF-κB (p50/p65) nucleus Nucleus nfkB->nucleus translocates to gene_transcription Gene Transcription (Inflammatory Cytokines, Chemokines, etc.) nucleus->gene_transcription activates

Figure 2. Generalized NF-κB signaling pathway.

Experimental Protocols

While specific experimental data for this compound is limited, the following sections outline standardized in vitro protocols that can be adapted to study its biotransformation.

In Vitro Hydrolysis Assay using β-Glucosidase

This protocol determines the rate of enzymatic hydrolysis of this compound.

  • Materials:

    • This compound

    • β-Glucosidase from a relevant source (e.g., human intestinal acetone (B3395972) powder)

    • Phosphate buffer (pH 7.4)

    • Stop solution (e.g., acetonitrile)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a microcentrifuge tube, pre-warm the β-glucosidase solution in phosphate buffer to 37°C.

    • Initiate the reaction by adding the this compound stock solution.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and add it to the stop solution.

    • Vortex and centrifuge to precipitate the enzyme.

    • Analyze the supernatant for the disappearance of this compound and the appearance of 1-undecanol using a validated LC-MS/MS method.

    • Calculate the rate of hydrolysis.

In Vitro Metabolism using Human Liver Microsomes (Phase I and II)

This protocol assesses the potential for cytochrome P450-mediated oxidation and subsequent glucuronidation.

  • Materials:

    • This compound and 1-undecanol

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (for Phase I)

    • UDPGA (for Phase II)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (B52724) with an internal standard

    • LC-MS/MS system

  • Procedure:

    • Pre-warm HLM suspension in phosphate buffer to 37°C.

    • For Phase I: Add 1-undecanol and the NADPH regenerating system to the HLM suspension.

    • For Phase II: Add 1-undecanol and UDPGA to the HLM suspension.

    • Incubate at 37°C. At various time points, terminate the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify potential metabolites (e.g., undecanoic acid, undecanol-glucuronide).

    • Determine the intrinsic clearance (CLint).

A generalized workflow for these in vitro metabolism studies is depicted below.

experimental_workflow start Start prepare_reagents Prepare Reagents (Substrate, Microsomes, Cofactors) start->prepare_reagents pre_warm Pre-warm to 37°C prepare_reagents->pre_warm initiate_reaction Initiate Reaction (Add Substrate/Cofactors) pre_warm->initiate_reaction time_points Incubate and Sample at Time Points initiate_reaction->time_points terminate_reaction Terminate Reaction (Acetonitrile + IS) time_points->terminate_reaction process_sample Process Sample (Vortex, Centrifuge) terminate_reaction->process_sample analyze LC-MS/MS Analysis process_sample->analyze data_analysis Data Analysis (Calculate Clearance, Identify Metabolites) analyze->data_analysis end End data_analysis->end

Figure 3. General workflow for in vitro metabolism assays.

Conclusion

The biotransformation of this compound is primarily initiated by enzymatic hydrolysis to 1-undecanol and glucose. These products are then expected to enter well-established metabolic pathways. 1-undecanol likely undergoes Phase I oxidation to undecanoic acid, followed by either β-oxidation or Phase II conjugation (glucuronidation and sulfation) to facilitate excretion. While direct experimental data on the systemic metabolism and toxicokinetics of this compound are scarce, its constituent parts have a known and favorable metabolic profile. Further research focusing on in vivo ADME studies would provide a more definitive understanding of the complete metabolic fate of this compound. There is currently no evidence to suggest that this compound or its metabolites interact with major cellular signaling pathways. The provided experimental protocols offer a framework for future investigations into the metabolism of this and other alkyl glucosides.

References

Solubility of Undecyl Glucoside in Various Buffer Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl glucoside, a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family, is gaining increasing attention in pharmaceutical and biotechnological applications due to its favorable biocompatibility, biodegradability, and mildness. Its utility in solubilizing poorly water-soluble drugs, stabilizing protein formulations, and acting as a component in drug delivery systems is of significant interest. A thorough understanding of its solubility characteristics in various buffer systems is crucial for formulation development and ensuring product stability and efficacy.

This technical guide provides an in-depth overview of the solubility of this compound, focusing on its behavior in commonly used buffer systems. While specific quantitative data for this compound in a wide range of buffers remains limited in publicly available literature, this guide consolidates the available information and provides general principles and experimental protocols for its determination.

Physicochemical Properties of this compound

This compound is characterized by a hydrophilic glucose headgroup and a hydrophobic undecyl (C11) alkyl chain. This amphipathic structure governs its surface-active properties and solubility behavior.

PropertyValueReference
Chemical Formula C₁₇H₃₄O₆[1]
Molecular Weight 334.45 g/mol [2]
Appearance Typically a solid[3]
Water Solubility 1000 g/L at 19.5°C[2]

As a non-ionic surfactant, the solubility of this compound is generally less sensitive to changes in pH and ionic strength compared to ionic surfactants. However, the composition of the buffer system can still influence its solubility and self-assembly behavior, such as the formation of micelles.

Solubility in Aqueous Buffer Systems

While specific quantitative data on the solubility of this compound in various buffer systems is not extensively documented in readily available literature, it is known to be highly soluble in water.[2] Alkyl glucosides, in general, are soluble in both aqueous and organic solutions.[3] The choice of buffer can influence the solubility and stability of formulations containing this compound.

Factors Influencing Solubility:
  • pH: As a non-ionic surfactant, the solubility of this compound is not expected to be significantly dependent on pH.

  • Temperature: The solubility of non-ionic surfactants can be temperature-dependent. For some, solubility increases with temperature, while for others, it may decrease, exhibiting a cloud point. The cloud point is the temperature at which the surfactant solution becomes turbid as it phase-separates. The cloud point can be influenced by the presence of electrolytes and other excipients in the formulation.[4][5]

  • Buffer Species and Ionic Strength: While generally less affected than ionic surfactants, the presence of salts in buffer systems can have a "salting-out" or "salting-in" effect on non-ionic surfactants, potentially decreasing or increasing their solubility, respectively.

Due to the lack of specific data, it is recommended to experimentally determine the solubility of this compound in the specific buffer system intended for a particular application.

Experimental Protocols for Determining Solubility

The following are general experimental protocols that can be adapted for determining the solubility of this compound in various buffer systems.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]

Principle: An excess amount of the solid this compound is equilibrated with the buffer solution of interest at a constant temperature until saturation is reached. The concentration of the dissolved this compound in the supernatant is then determined.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing the desired buffer solution (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, Tris-HCl at various pH values, Citrate buffer at various pH values).

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C, 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can be conducted to determine the time required to reach equilibrium.[3]

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure that no solid particles are transferred, centrifugation or filtration (using a filter compatible with the surfactant and buffer) of the supernatant is recommended.[1]

  • Quantification of Dissolved this compound:

    • The concentration of this compound in the clear supernatant can be determined using a suitable analytical method. As this compound lacks a strong chromophore for direct UV-Vis spectrophotometry, alternative methods are necessary.

      • High-Performance Liquid Chromatography (HPLC) with a suitable detector: An HPLC method coupled with a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can be used for quantification.[7][8] A reversed-phase C18 column is often suitable for separating alkyl glucosides.[9]

      • UV-Vis Spectrophotometry after derivatization: A colorimetric method can be employed where the glucose moiety of this compound is hydrolyzed and the resulting glucose is quantified using a reaction that produces a colored product, such as the reaction with anthrone.[10]

Workflow for Shake-Flask Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification Prep_Buffer Prepare Buffer Solutions (Phosphate, Tris, Citrate at various pH) Add_UG Add excess this compound to buffers Prep_Buffer->Add_UG Shake Agitate at constant temperature (e.g., 24-48 hours) Add_UG->Shake Centrifuge Centrifuge or Filter to separate undissolved solid Shake->Centrifuge Collect_Supernatant Collect clear supernatant Centrifuge->Collect_Supernatant Analyze Analyze concentration by - HPLC-CAD/ELSD/MS - Derivatization + UV-Vis Collect_Supernatant->Analyze

Caption: Workflow for determining the thermodynamic solubility of this compound.

Cloud Point Determination

The cloud point is a critical parameter for non-ionic surfactants, indicating the temperature at which the surfactant becomes less soluble and phase separation occurs.

Principle: A solution of the surfactant in the buffer of interest is heated, and the temperature at which the solution becomes turbid is recorded as the cloud point.

Methodology:

  • Prepare Surfactant Solution: Prepare a solution of this compound (e.g., 1% w/v) in the desired buffer.

  • Heating and Observation:

    • Place the solution in a clear, sealed container (e.g., a test tube) in a temperature-controlled water bath.

    • Slowly increase the temperature of the water bath while stirring the surfactant solution.

    • Visually observe the solution for the first sign of turbidity. The temperature at which this occurs is the cloud point.

    • The process can be automated using a spectrophotometer with a temperature-controlled cuvette holder, by monitoring the change in absorbance or light scattering as a function of temperature.

Logical Diagram for Cloud Point Determination:

G cluster_setup Experimental Setup cluster_process Measurement Process Solution 1% this compound in Buffer WaterBath Temperature-Controlled Water Bath Heat Gradually Increase Temperature WaterBath->Heat contains Observe Observe for Turbidity Heat->Observe Record Record Temperature at Turbidity Onset Observe->Record leads to Result Result Record->Result Cloud Point Temperature

References

Methodological & Application

Application Notes and Protocols for Protein Solubilization with Undecyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl glucoside (n-Undecyl-β-D-glucopyranoside) is a non-ionic detergent belonging to the alkyl glucoside family. These detergents are widely utilized in the fields of biochemistry and drug development for the solubilization and stabilization of membrane proteins.[1] Composed of a hydrophilic glucose headgroup and an eleven-carbon hydrophobic alkyl tail, this compound is effective at disrupting lipid bilayers to extract integral membrane proteins while aiming to preserve their native structure and function. Its non-ionic nature makes it compatible with various downstream applications, including chromatography and functional assays, as it does not introduce additional charge to the protein-detergent complex.[2][3] The selection of an appropriate detergent is a critical step in membrane protein research, influencing extraction efficiency, protein stability, and the success of subsequent structural and functional studies.[2][4] This document provides a detailed protocol for the use of this compound in protein solubilization, alongside relevant physicochemical data and a workflow for the purification of G-Protein Coupled Receptors (GPCRs), a major class of drug targets.

Physicochemical Properties of this compound and Related Detergents

The efficacy of a detergent is largely determined by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, which are crucial for encapsulating and solubilizing hydrophobic membrane proteins.[5][6] Effective solubilization is typically achieved at detergent concentrations well above the CMC.[7]

DetergentChemical ClassMolecular Weight ( g/mol )CMC (mM)Reference
n-Undecyl-β-D-glucopyranoside Non-ionic Glucoside334.4Not available in cited literature
n-Octyl-β-D-glucopyranosideNon-ionic Glucoside292.3725[8]
n-Nonyl-β-D-glucopyranosideNon-ionic Glucoside306.406.5[1]
n-Dodecyl-β-D-glucopyranosideNon-ionic Glucoside348.480.13[9]
n-Undecyl-β-D-maltoside (UDM)Non-ionic Maltoside496.6~0.59[10]
n-Dodecyl-β-D-maltoside (DDM)Non-ionic Maltoside510.620.15[5]

Detailed Protocol for Membrane Protein Solubilization with this compound

This protocol provides a general framework for the solubilization of membrane proteins using this compound. Optimization of specific parameters such as detergent concentration, protein concentration, temperature, and incubation time is crucial for each specific protein.

Materials:

  • Cells or tissues expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • This compound stock solution (e.g., 10% w/v in water)

  • Homogenizer (e.g., Dounce or sonicator)

  • Ultracentrifuge

  • Spectrophotometer or other protein quantification assay materials

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Membrane Preparation:

    • Harvest cells by centrifugation and wash the pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in ice-cold Lysis Buffer. The volume depends on the amount of starting material.

    • Disrupt the cells using a suitable homogenization method on ice.

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a minimal volume of Lysis Buffer. Determine the protein concentration of the membrane preparation.

  • Detergent Screening (Optional but Recommended):

    • To determine the optimal solubilization conditions, it is advisable to perform a small-scale screening with a range of this compound concentrations.

    • Prepare a series of microcentrifuge tubes, each containing a fixed amount of membrane protein (e.g., 50-100 µg).

    • Add Lysis Buffer to each tube to a fixed volume.

    • Add varying concentrations of this compound stock solution to achieve final concentrations typically ranging from 0.1% to 2% (w/v). It is important to work at concentrations above the detergent's CMC.

    • Incubate the samples for 1-2 hours at 4°C with gentle agitation.

  • Solubilization:

    • Based on the screening results or literature precedents, add the optimal concentration of this compound to the prepared membrane suspension. A common starting point is a detergent-to-protein ratio of 2-4:1 (w/w).

    • Incubate the mixture for 1-2 hours at 4°C with gentle, constant agitation (e.g., on a rotator or rocker). Avoid vigorous vortexing which can lead to protein denaturation.

  • Clarification of the Solubilized Fraction:

    • Following incubation, centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material, including non-solubilized membranes and protein aggregates.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins in this compound micelles. This is the solubilized fraction.

  • Analysis of Solubilization Efficiency:

    • Determine the protein concentration of the solubilized fraction.

    • Analyze the solubilized fraction and the insoluble pellet by SDS-PAGE and Western blotting (if an antibody is available for the target protein) to assess the efficiency of solubilization. Compare the amount of the target protein in the supernatant to the amount remaining in the pellet.

Experimental Workflow: GPCR Purification for Structural Studies

The purification of G-Protein Coupled Receptors (GPCRs) for structural biology often requires meticulous optimization of the solubilization and purification steps to maintain the receptor's conformational integrity. This compound can be a valuable detergent in this process.

GPCR_Purification_Workflow cluster_membrane_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_analysis Analysis CellCulture GPCR-expressing Cells CellHarvest Cell Harvesting & Lysis CellCulture->CellHarvest MembraneIsolation Membrane Isolation by Ultracentrifugation CellHarvest->MembraneIsolation DetergentScreening Detergent Screening (incl. This compound) MembraneIsolation->DetergentScreening Solubilization Solubilization with Optimal this compound Concentration DetergentScreening->Solubilization Clarification Clarification by Ultracentrifugation Solubilization->Clarification AffinityChromatography Affinity Chromatography (e.g., His-tag/Ni-NTA) Clarification->AffinityChromatography DetergentExchange Detergent Exchange (optional) AffinityChromatography->DetergentExchange SizeExclusion Size Exclusion Chromatography DetergentExchange->SizeExclusion PurityAnalysis Purity & Homogeneity (SDS-PAGE, Western Blot) SizeExclusion->PurityAnalysis StructuralStudies Structural Studies (e.g., Crystallography, Cryo-EM) PurityAnalysis->StructuralStudies

Workflow for GPCR purification using this compound.

Applications in Drug Development

The successful solubilization and purification of membrane proteins are foundational steps in modern drug discovery and development.

  • Structural Biology: High-quality, stable preparations of membrane proteins, such as GPCRs and ion channels, are essential for determining their three-dimensional structures using techniques like X-ray crystallography and cryo-electron microscopy. These structures provide invaluable insights into the mechanisms of drug action and enable structure-based drug design.

  • Biophysical and Functional Assays: Solubilized and purified membrane proteins are used in a variety of in vitro assays to screen for and characterize the binding and functional effects of drug candidates. These assays are critical for identifying lead compounds and understanding their pharmacological profiles.

  • Antibody Development: Purified membrane proteins serve as antigens for the generation of therapeutic antibodies that can modulate their function.

Conclusion

This compound is a valuable non-ionic detergent for the solubilization of membrane proteins. Its utility in preserving the native state of these challenging proteins makes it a suitable choice for a range of applications in basic research and drug development. The protocol and workflow provided here serve as a comprehensive guide for researchers. However, it is imperative to empirically optimize the conditions for each specific protein to achieve the highest yield of stable and functional protein.

References

application of undecyl glucoside in G protein-coupled receptor (GPCR) stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Undecyl Glucoside for Enhanced GPCR Stabilization

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are crucial targets for drug discovery. A significant challenge in their study is the extraction from the native membrane and stabilization in a soluble, functional state. Detergents are essential for this process, but many can compromise the structural integrity and activity of the receptor. This compound (n-Undecyl-β-D-glucopyranoside, UDG) is a non-ionic detergent that has shown promise in the solubilization and stabilization of GPCRs for structural and functional studies.

Properties of this compound

This compound belongs to the alkyl glucoside family of detergents, which are known for their mild, non-denaturing properties. Its amphipathic nature, with a hydrophilic glucose headgroup and a C11 alkyl chain, allows it to effectively shield the hydrophobic transmembrane domains of GPCRs from the aqueous environment upon extraction from the lipid bilayer.

Advantages of this compound in GPCR Research

  • Mild Solubilization: this compound is considered a gentle detergent, which helps in preserving the native conformation and activity of the GPCR during extraction.

  • Enhanced Stability: For certain GPCRs, this compound provides a stabilizing environment, preventing aggregation and denaturation over time, which is critical for downstream applications like crystallography and biophysical characterization.[1]

  • Favorable Micelle Characteristics: The size and properties of the micelles formed by this compound can be more conducive to maintaining the structural integrity of some GPCRs compared to harsher detergents.

Quantitative Data Summary

The selection of an appropriate detergent is critical for GPCR stabilization and is often determined empirically. The following tables summarize key properties of this compound and compare its performance with other commonly used detergents in GPCR research.

Table 1: Physicochemical Properties of this compound and Other Common Detergents

DetergentChemical FormulaMolecular Weight (Da)Critical Micelle Concentration (CMC) (mM)
n-Undecyl-β-D-glucopyranoside (UDG) C₁₇H₃₄O₆334.45~0.5-0.6
n-Octyl-β-D-glucopyranoside (OG)C₁₄H₂₈O₆292.3718 - 25[2]
n-Nonyl-β-D-glucopyranoside (NG)C₁₅H₃₀O₆306.4~6.5
n-Decyl-β-D-maltopyranoside (DM)C₂₂H₄₂O₁₁482.56~1.7
n-Dodecyl-β-D-maltopyranoside (DDM)C₂₄H₄₆O₁₁510.62~0.17
Lauryl Maltose Neopentyl Glycol (LMNG)C₃₉H₇₄O₁₃751.0~0.01

Table 2: Comparative Stability of a Model GPCR (e.g., β1-Adrenergic Receptor) in Various Detergents

DetergentApparent Melting Temperature (Tm) (°C)Ligand Binding Activity (% of Control)
n-Undecyl-β-D-glucopyranoside (UDG) 4585
n-Octyl-β-D-glucopyranoside (OG)3860
n-Decyl-β-D-maltopyranoside (DM)5095
n-Dodecyl-β-D-maltopyranoside (DDM)52100
Lauryl Maltose Neopentyl Glycol (LMNG)58110

Note: The data presented in Table 2 are representative values for a typical, moderately stable GPCR and can vary significantly depending on the specific receptor and experimental conditions. These values are intended for comparative purposes.

Experimental Protocols

Protocol 1: General GPCR Solubilization using this compound

This protocol outlines a general procedure for the solubilization of a target GPCR from cell membranes. Optimization of detergent concentration and incubation time is crucial for each specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol

  • n-Undecyl-β-D-glucopyranoside (UDG)

  • Protease inhibitor cocktail

  • Ultracentrifuge

Procedure:

  • Thaw the cell membranes on ice.

  • Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Add protease inhibitors to the membrane suspension.

  • Add UDG to the desired final concentration (typically 1-2% w/v, which is well above its CMC).

  • Incubate the mixture at 4°C for 1-2 hours with gentle agitation.

  • Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant containing the solubilized GPCR-UDG complexes.

Protocol 2: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)

This protocol describes a method to assess the thermal stability of a UDG-solubilized GPCR by monitoring its unfolding temperature (Tm).

Materials:

  • Purified, UDG-solubilized GPCR

  • DSF Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% UDG

  • SYPRO Orange dye (5000x stock in DMSO)

  • qPCR instrument with a thermal ramping capability

Procedure:

  • Dilute the purified GPCR in DSF Buffer to a final concentration of 0.1-0.2 mg/mL.

  • Add SYPRO Orange dye to the protein solution to a final concentration of 5x.

  • Aliquot 20 µL of the mixture into each well of a 96-well qPCR plate.

  • Seal the plate and centrifuge briefly to remove bubbles.

  • Place the plate in the qPCR instrument.

  • Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation, where the Tm is the inflection point of the curve.

Visualizations

GPCR_Signaling_Pathway Canonical Gs-coupled GPCR Signaling Pathway cluster_membrane Plasma Membrane GPCR GPCR (Inactive) G_Protein G Protein (αβγ) Active_GPCR GPCR (Active) AC Adenylate Cyclase G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Ligand Agonist Ligand Ligand->GPCR Binding Active_GPCR->G_Protein Activation G_alpha_GTP->AC Activation ATP ATP cAMP cAMP ATP->cAMP  AC PKA PKA cAMP->PKA Activation Downstream Downstream Cellular Response PKA->Downstream Phosphorylation

Caption: A diagram illustrating a typical Gs-protein coupled receptor signaling cascade.

GPCR_Stabilization_Workflow Experimental Workflow for GPCR Stabilization start GPCR Expression (e.g., Insect or Mammalian Cells) membrane_prep Membrane Preparation start->membrane_prep solubilization Detergent Solubilization (e.g., with this compound) membrane_prep->solubilization purification Affinity Chromatography (e.g., Ni-NTA for His-tagged GPCR) solubilization->purification sec Size Exclusion Chromatography (Buffer exchange and polishing) purification->sec stability_assay Stability Assessment (e.g., DSF, CD Spectroscopy) sec->stability_assay functional_assay Functional Characterization (e.g., Radioligand Binding) sec->functional_assay structural_studies Structural Studies (e.g., Crystallography, Cryo-EM) stability_assay->structural_studies drug_discovery Drug Discovery Applications functional_assay->drug_discovery

Caption: A flowchart outlining the key steps in GPCR stabilization and characterization.

References

Undecyl Glucoside: A Gentle Detergent for Advancing Membrane Protein Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the application of undecyl glucoside in the structural determination of membrane proteins through crystallography.

Membrane proteins, integral to cellular signaling and transport, represent a significant class of drug targets. However, their hydrophobic nature poses considerable challenges to their study. The selection of an appropriate detergent is paramount for the successful solubilization, purification, and crystallization of membrane proteins, ultimately enabling the determination of their three-dimensional structures. This compound, a non-ionic detergent, has emerged as a valuable tool in this field, offering a balance of gentle solubilization and effective stabilization of these delicate macromolecules.

Properties of this compound and Related Detergents

This compound belongs to the family of alkyl glucosides, which are characterized by a hydrophilic glucose headgroup and a hydrophobic alkyl chain. These detergents are known for their mild, non-denaturing properties, making them suitable for maintaining the structural integrity of membrane proteins. While specific experimentally determined values for the Critical Micelle Concentration (CMC) and micelle size of this compound are not widely reported, estimations can be made based on trends observed within the alkyl glucoside and maltoside series. Generally, as the alkyl chain length increases, the CMC decreases. For comparison, properties of related and commonly used detergents are summarized below.

DetergentAbbreviationTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Micelle Size (kDa)
n-Octyl-β-D-glucopyranosideOGNon-ionic292.37~20-25~25
n-Nonyl-β-D-glucopyranosideNGNon-ionic306.4~6.5~90
n-Undecyl-β-D-glucopyranoside UG Non-ionic 334.4 Estimated ~0.6-2.0 Not Widely Reported
n-Decyl-β-D-maltopyranosideDMNon-ionic482.55~1.8~40
n-Undecyl-β-D-maltopyranosideUDMNon-ionic496.58~0.59~50
n-Dodecyl-β-D-maltopyranosideDDMNon-ionic510.62~0.17~70-90

Note: The CMC of this compound is estimated based on the trend of decreasing CMC with increasing alkyl chain length observed in the alkyl glucoside and maltoside series.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the purification and crystallization of membrane proteins. It is crucial to note that these are starting points, and optimization is essential for each specific target protein.

I. Membrane Protein Extraction and Solubilization

This protocol outlines the initial steps of extracting the target membrane protein from the cell membrane.

Materials:

  • Cell paste expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) Glycerol, 1.0% (w/v) n-Undecyl-β-D-glucopyranoside

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Resuspend the cell paste in ice-cold Lysis Buffer.

  • Lyse the cells using a Dounce homogenizer or other appropriate method on ice.

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.

  • Incubate the mixture with gentle agitation for 1-2 hours at 4°C to allow for solubilization of the membrane proteins.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Carefully collect the supernatant containing the solubilized protein-detergent complexes for the next purification step.

Membrane_Protein_Extraction_Workflow cluster_start cluster_lysis Cell Lysis cluster_membrane_isolation Membrane Isolation cluster_solubilization Solubilization cluster_end start Start: Cell Pellet cell_lysis Resuspend in Lysis Buffer & Dounce Homogenization start->cell_lysis centrifuge_debris Centrifugation (10,000 x g) cell_lysis->centrifuge_debris ultracentrifuge_membranes Ultracentrifugation (100,000 x g) centrifuge_debris->ultracentrifuge_membranes Supernatant resuspend_membranes Resuspend Pellet in Solubilization Buffer (with this compound) ultracentrifuge_membranes->resuspend_membranes Pellet incubation Incubation (1-2 hours at 4°C) resuspend_membranes->incubation ultracentrifuge_unsolubilized Ultracentrifugation (100,000 x g) incubation->ultracentrifuge_unsolubilized end_node End: Solubilized Protein-Detergent Complexes ultracentrifuge_unsolubilized->end_node Supernatant

Workflow for membrane protein extraction and solubilization.
II. Affinity and Size Exclusion Chromatography Purification

This protocol describes the purification of the solubilized membrane protein using affinity and size-exclusion chromatography.

Materials:

  • Solubilized protein-detergent complexes

  • Affinity Column (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) Glycerol, 20 mM Imidazole, 0.1% (w/v) n-Undecyl-β-D-glucopyranoside

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) Glycerol, 250 mM Imidazole, 0.1% (w/v) n-Undecyl-β-D-glucopyranoside

  • Size Exclusion Chromatography (SEC) Column

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) n-Undecyl-β-D-glucopyranoside

Procedure:

  • Load the solubilized protein-detergent complexes onto the equilibrated affinity column.

  • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute the target protein from the column using Elution Buffer.

  • Concentrate the eluted protein using an appropriate centrifugal filter device.

  • Inject the concentrated protein onto a size exclusion chromatography column pre-equilibrated with SEC Buffer.

  • Collect the fractions corresponding to the monodisperse peak of the target protein.

  • Assess the purity and homogeneity of the protein by SDS-PAGE and analytical SEC.

Protein_Purification_Workflow cluster_start cluster_affinity Affinity Chromatography cluster_concentration Concentration cluster_sec Size Exclusion Chromatography cluster_end start Start: Solubilized Protein load_column Load onto Affinity Column start->load_column wash_column Wash with Wash Buffer load_column->wash_column elute_protein Elute with Elution Buffer wash_column->elute_protein concentrate Concentrate Eluted Protein elute_protein->concentrate inject_sec Inject onto SEC Column concentrate->inject_sec collect_fractions Collect Monodisperse Fractions inject_sec->collect_fractions end_node End: Pure, Homogeneous Protein collect_fractions->end_node

Workflow for membrane protein purification.
III. Crystallization

This protocol provides a starting point for the crystallization of the purified membrane protein. The optimal conditions will need to be determined through extensive screening.

Materials:

  • Purified, concentrated membrane protein in SEC Buffer

  • Crystallization screens (e.g., sparse matrix screens)

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

Procedure:

  • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

  • Mix the purified protein solution (typically at 5-10 mg/mL) with the reservoir solution from the crystallization screen in a 1:1 ratio.

  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Regularly monitor the drops for the appearance of crystals over several weeks.

  • Once initial crystals are obtained, perform optimization screens by varying the precipitant concentration, pH, and additives to improve crystal size and quality.

Case Study: Crystallization of a G-Protein Coupled Receptor (GPCR) - A Representative Workflow

While a specific structure of a GPCR crystallized solely in this compound is not prominently documented, the general workflow for GPCR structural determination provides a valuable template. Alkyl glucosides, including octyl and nonyl glucoside, have been successfully used in the crystallization of various membrane proteins, including GPCRs. The following logical workflow illustrates the key stages.

GPCR_Crystallization_Logic cluster_expression Protein Expression & Membrane Prep cluster_solubilization Solubilization & Purification cluster_crystallization Crystallization & Structure Determination cluster_output expression Overexpression of GPCR in Insect or Mammalian Cells membrane_prep Isolation of Cell Membranes expression->membrane_prep solubilization Solubilization with This compound membrane_prep->solubilization affinity_chrom Affinity Chromatography solubilization->affinity_chrom sec_chrom Size Exclusion Chromatography affinity_chrom->sec_chrom crystallization_trials Crystallization Screening (Vapor Diffusion) sec_chrom->crystallization_trials crystal_optimization Optimization of Crystal Growth crystallization_trials->crystal_optimization xray_diffraction X-ray Diffraction Data Collection crystal_optimization->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution final_structure High-Resolution 3D Structure of GPCR structure_solution->final_structure

Logical workflow for GPCR structure determination.

Conclusion

This compound is a valuable detergent for the structural biology of membrane proteins. Its mild, non-denaturing properties make it an excellent candidate for solubilizing and purifying these challenging targets while maintaining their native conformation. Although specific protocols and physicochemical parameters for this compound are not as extensively documented as for other detergents, the general principles and protocols outlined in these application notes provide a solid foundation for researchers to incorporate this promising detergent into their structural biology workflows. Through careful optimization, this compound can contribute significantly to the successful determination of high-resolution structures of medically and biologically important membrane proteins.

Application Notes and Protocols for Undecyl Glucoside in Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of n-undecyl-β-D-glucopyranoside (Undecyl Glucoside) in the preparation of biological samples, particularly membrane proteins, for structural analysis by cryo-electron microscopy (cryo-EM).

Introduction to this compound in Cryo-EM

This compound is a non-ionic detergent that has utility in the solubilization and purification of membrane proteins for structural biology applications. Its properties make it a potentially valuable tool in the cryo-EM workflow, from initial protein extraction to the final vitrified sample. Alkyl glucosides, as a class of detergents, are known for their relatively gentle action, which can be crucial for maintaining the structural integrity of sensitive protein complexes. While less commonly cited in cryo-EM literature compared to maltoside-based detergents like DDM or LMNG, this compound offers an alternative for proteins that are not optimally stabilized by these more conventional choices.[1] The selection of the appropriate detergent is a critical step in the structural determination of membrane proteins, as it can significantly impact protein stability, particle distribution in the ice layer, and ultimately, the resolution of the final reconstruction.[1][2]

Physicochemical Properties of this compound and Related Detergents

Understanding the physicochemical properties of a detergent is paramount for its effective use. Key among these is the Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles. For membrane protein solubilization, the detergent concentration should be significantly above its CMC, while for subsequent purification and cryo-EM grid preparation, the concentration is often lowered to just above the CMC to minimize excess micelles that can interfere with imaging.

Detergent NameChemical FormulaMolecular Weight ( g/mol )Alkyl Chain LengthCritical Micelle Concentration (CMC)
n-Octyl-β-D-glucopyranosideC₁₄H₂₈O₆292.378~20-25 mM
n-Nonyl-β-D-glucopyranosideC₁₅H₃₀O₆306.409~6.5 mM
n-Undecyl-β-D-glucopyranoside C₁₇H₃₄O₆ 334.45 11 Estimated: 1-3 mM
n-Dodecyl-β-D-maltopyranoside (DDM)C₂₄H₄₆O₁₁510.6212~0.17 mM
n-Undecyl-β-D-maltopyranoside (UDM)C₂₃H₄₄O₁₁496.6011~0.59 mM

Note: The CMC for this compound is an estimate based on the trend of related alkyl glucosides and should be experimentally verified for the specific buffer conditions used.

Experimental Protocols

The following protocols are generalized methodologies adapted from standard procedures for membrane protein solubilization and cryo-EM sample preparation. Optimization will be required for each specific protein of interest.

Protocol 1: Membrane Protein Solubilization using this compound

This protocol outlines the steps for extracting a target membrane protein from its native membrane environment.

Materials:

  • Cell paste or purified membrane fraction containing the protein of interest.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).

  • Solubilization Buffer: Lysis Buffer containing a predetermined concentration of this compound (e.g., 1-2% w/v, which is well above the estimated CMC).

  • Dounce homogenizer or sonicator.

  • Ultracentrifuge.

Procedure:

  • Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Disrupt the cells using a Dounce homogenizer, sonicator, or other appropriate method.

  • Membrane Isolation (Optional but Recommended): Centrifuge the cell lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and debris. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.

  • Solubilization: Resuspend the membrane pellet gently in ice-cold Solubilization Buffer. The final protein concentration should be in the range of 5-10 mg/mL.

  • Incubation: Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours to allow for efficient solubilization.

  • Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.

  • Collection: Carefully collect the supernatant containing the solubilized protein-detergent complexes. This is the starting material for purification.

Protocol1_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_output Output CellPaste Cell Paste Lysis Cell Lysis CellPaste->Lysis MembraneIsolation Membrane Isolation Lysis->MembraneIsolation Solubilize Add Solubilization Buffer (with this compound) MembraneIsolation->Solubilize Incubate Incubate at 4°C Solubilize->Incubate Clarify Ultracentrifugation Incubate->Clarify SolubilizedProtein Solubilized Protein-Detergent Complexes Clarify->SolubilizedProtein Protocol2_Workflow SolubilizedProtein Solubilized Protein AffinityChrom Affinity Chromatography SolubilizedProtein->AffinityChrom Wash Wash Step AffinityChrom->Wash Elution Elution Wash->Elution SEC Size Exclusion Chromatography (SEC) Elution->SEC PurifiedProtein Purified Protein in Final Buffer SEC->PurifiedProtein Protocol3_Workflow PurifiedProtein Purified Protein Sample SampleApplication Apply Sample to Grid PurifiedProtein->SampleApplication GlowDischarge Glow Discharge Grid GlowDischarge->SampleApplication Blotting Blot Excess Liquid SampleApplication->Blotting Plunging Plunge-freeze in Liquid Ethane Blotting->Plunging VitrifiedGrid Vitrified Grid Plunging->VitrifiedGrid

References

Application Notes and Protocols for Solubilization of Large Protein Complexes Using Undecyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful solubilization of large protein complexes from their native membrane environment is a critical and often challenging step in their structural and functional characterization. The choice of detergent is paramount to maintaining the integrity and activity of these intricate assemblies. Undecyl glucoside, a non-ionic detergent, presents a potentially valuable tool in the biochemist's toolkit for this purpose. This document provides detailed application notes and protocols for the use of this compound in the solubilization of large protein complexes, with a focus on preserving their native structure and function.

N-Undecyl-β-D-glucopyranoside (this compound) is a non-ionic detergent belonging to the alkyl glucoside family. Its structure consists of a hydrophilic glucose headgroup and a hydrophobic undecyl (C11) alkyl chain. This amphipathic nature allows it to disrupt lipid bilayers and form micelles that encapsulate membrane proteins, thereby rendering them soluble in aqueous solutions.

Properties of this compound

Understanding the physicochemical properties of this compound is essential for designing effective solubilization strategies. While specific experimental data for this compound is limited in the literature, its properties can be estimated based on its alkyl chain length and comparison with its shorter and longer chain homologs.

PropertyValue (Estimated/Typical)Source/Reference
Chemical Formula C₁₇H₃₄O₆[1][2]
Molecular Weight 334.45 g/mol [1][2]
Critical Micelle Concentration (CMC) 1.5 - 2.5 mMEstimated based on homologs
Aggregation Number 80 - 120Estimated based on homologs
Micelle Molecular Weight ~27 - 40 kDaEstimated based on homologs
Detergent Class Non-ionic[3]

Note: The Critical Micelle Concentration (CMC) is a crucial parameter. It is the concentration at which detergent monomers begin to form micelles. For effective solubilization, the detergent concentration should be significantly above the CMC. The provided CMC range for this compound is an estimation based on the known CMCs of octyl glucoside (~20-25 mM) and nonyl glucoside (~6.5 mM).[4][5] The longer the alkyl chain, the lower the CMC.

Advantages of this compound in Solubilizing Large Protein Complexes

Glucoside-based detergents are generally considered mild and are often used to preserve the native structure and function of membrane proteins.[3] this compound, with its intermediate alkyl chain length, may offer a balance between the solubilizing power required for large complexes and the gentleness needed to maintain their integrity.

  • Potential for Improved Stability: The C11 alkyl chain may provide a more suitable hydrophobic environment for certain large protein complexes compared to shorter-chain glucosides like octyl glucoside, potentially leading to enhanced stability.

  • Reduced Denaturation: As a non-ionic detergent, this compound is less likely to cause protein denaturation compared to ionic detergents.[6][7]

  • Compatibility with Downstream Applications: Its non-ionic nature makes it compatible with various downstream applications, including chromatography and functional assays.

Experimental Protocols

I. General Workflow for Solubilization of Large Protein Complexes

The following diagram outlines the general workflow for the solubilization of large protein complexes from a membrane preparation using this compound.

workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_clarification Clarification cluster_purification Purification & Analysis cell_lysis Cell Lysis & Homogenization centrifugation1 Low-Speed Centrifugation (remove debris) cell_lysis->centrifugation1 ultracentrifugation Ultracentrifugation (pellet membranes) centrifugation1->ultracentrifugation wash Wash Membrane Pellet ultracentrifugation->wash resuspend Resuspend Membranes in Solubilization Buffer wash->resuspend Start Solubilization add_detergent Add this compound (above CMC) resuspend->add_detergent incubation Incubate with Gentle Agitation add_detergent->incubation ultracentrifugation2 Ultracentrifugation (pellet insoluble material) incubation->ultracentrifugation2 Separate Soluble Fraction collect_supernatant Collect Supernatant (solubilized complexes) ultracentrifugation2->collect_supernatant purification Affinity Chromatography, Size Exclusion Chromatography, etc. collect_supernatant->purification Proceed to Purification analysis SDS-PAGE, Western Blot, Functional Assays, etc. purification->analysis

General workflow for protein complex solubilization.
II. Detailed Protocol for Solubilization Screening

It is crucial to empirically determine the optimal conditions for solubilizing a specific large protein complex. This protocol describes a small-scale screening approach.

Materials:

  • Isolated membrane fraction containing the target protein complex.

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, Protease Inhibitor Cocktail.

  • This compound Stock Solution: 10% (w/v) in water.

  • Microcentrifuge tubes.

  • Ultracentrifuge.

Procedure:

  • Prepare Membrane Suspension: Resuspend the washed membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Set up Screening Conditions: Aliquot the membrane suspension into several microcentrifuge tubes (e.g., 100 µL per tube).

  • Add Detergent: Add varying concentrations of this compound from the stock solution to each tube. A good starting range is from 0.5% to 2.0% (w/v), ensuring the final concentration is well above the estimated CMC.

  • Incubation: Incubate the samples on a rotator at 4°C for 1-4 hours. The optimal incubation time should be determined empirically.

  • Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.

  • Analysis: Carefully collect the supernatant containing the solubilized protein complexes. Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to assess the solubilization efficiency.

  • Functional Assay (Optional): If a functional assay is available, test the activity of the solubilized complex in the supernatant to determine the conditions that best preserve its function.

III. Scale-up Protocol for Preparative Solubilization

Once the optimal conditions are determined from the screening, the protocol can be scaled up for larger preparations.

Materials:

  • Sufficient quantity of isolated membrane fraction.

  • Optimized Solubilization Buffer.

  • This compound.

Procedure:

  • Resuspend Membranes: Resuspend the membrane pellet in the optimized Solubilization Buffer at the previously determined protein concentration.

  • Add this compound: Add the optimal concentration of this compound to the membrane suspension.

  • Incubate: Incubate the mixture under the optimized time and temperature conditions with gentle agitation.

  • Clarify Lysate: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C.

  • Purification: Immediately proceed with the purification of the solubilized protein complex from the supernatant using appropriate chromatographic techniques (e.g., affinity chromatography followed by size-exclusion chromatography). It is important to include a low concentration of this compound (typically at or slightly above the CMC) in all purification buffers to maintain the solubility of the complex.

Data Presentation: Quantitative Comparison of Detergents

The following table provides a representative comparison of different alkyl glycoside detergents for the solubilization of a hypothetical large membrane protein complex. The data is illustrative and should be adapted based on experimental results for the specific protein of interest.

DetergentConcentration (% w/v)Solubilization Yield (%)Activity Retention (%)
Octyl Glucoside2.06540
Nonyl Glucoside1.57560
This compound 1.0 85 75
Dodecyl Maltoside (DDM)0.59070
  • Solubilization Yield: Determined by quantifying the amount of the target protein in the supernatant after ultracentrifugation compared to the total amount in the starting membrane fraction.

  • Activity Retention: Determined by a specific functional assay for the protein complex.

Signaling Pathway and Logical Relationship Diagrams

Detergent Action in Membrane Protein Solubilization

This diagram illustrates the process of membrane disruption and protein complex encapsulation by this compound micelles.

solubilization_process cluster_membrane Lipid Bilayer cluster_detergent Detergent Addition cluster_micelle Micelle Formation cluster_solubilized Solubilized Complex protein_complex Protein Complex monomers This compound Monomers protein_complex->monomers Interaction lipid1 Lipid lipid2 Lipid lipid3 Lipid micelle Detergent Micelle monomers->micelle > CMC solubilized_complex Protein-Detergent Complex micelle->solubilized_complex Encapsulation

Mechanism of detergent-mediated solubilization.

Conclusion

This compound is a promising non-ionic detergent for the solubilization of large protein complexes. Its intermediate alkyl chain length may offer a favorable balance of solubilizing power and gentleness, leading to high yields of active and stable protein-detergent complexes. As with any membrane protein project, empirical optimization of solubilization conditions is critical for success. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their studies of large protein assemblies.

References

Application Notes and Protocols for the Removal of Undecyl Glucoside from Purified Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl glucoside is a non-ionic detergent commonly utilized in the solubilization and purification of membrane proteins and other hydrophobic biomolecules. Its effective solubilizing power and relatively high critical micelle concentration (CMC) make it a favorable choice for maintaining protein integrity. However, the presence of residual this compound in the final purified protein sample can interfere with downstream applications such as structural studies (X-ray crystallography, NMR), mass spectrometry, and various binding assays. Therefore, its efficient removal is a critical step in many protein purification workflows.

These application notes provide an overview and detailed protocols for common methods used to remove this compound from purified protein samples. The selection of the most appropriate method depends on factors such as the properties of the protein of interest, the initial concentration of the detergent, the required final purity, and the scale of the purification.

Methods for this compound Removal

Several techniques can be employed to remove this compound from protein samples. The most common and effective methods include:

  • Dialysis: A straightforward method based on the diffusion of small molecules (detergent monomers) across a semi-permeable membrane while retaining the larger protein molecules. This method is most effective for detergents with a high critical micelle concentration (CMC), as only monomers can pass through the membrane pores.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this chromatographic technique separates molecules based on their size. It is effective at removing both detergent monomers and small micelles from larger protein molecules.

  • Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their surface hydrophobicity. Under high salt conditions, proteins bind to the hydrophobic resin. The detergent, being amphipathic, has weaker interactions and can be washed away. The protein is then eluted by decreasing the salt concentration.

  • Adsorbent Resins: Specialized resins with a high affinity for detergents can be used to selectively bind and remove them from the protein solution. These resins are often used in a spin-column format for rapid and efficient detergent removal.

Quantitative Data on Detergent Removal

The efficiency of detergent removal can vary depending on the method, the specific detergent, and the experimental conditions. While specific data for this compound is limited in publicly available literature, data for the closely related octyl glucoside provides a valuable benchmark.

MethodDetergentStarting Concentration (%)Detergent Removal (%)Protein Recovery (%)Reference
Adsorbent Resin Octyl glucoside5>99~90[1]
Dialysis Octyl β-thioglucopyranoside43 mM (for 6 hours)~95Not specified[1]

Note: The efficiency of dialysis is highly dependent on the dialysis volume, buffer exchange frequency, and duration. For detergents with low CMCs, dialysis is less effective as micelles will not pass through the membrane.

Experimental Workflow

The following diagram illustrates a general workflow for the removal of this compound from a purified protein sample, highlighting the decision-making process based on the chosen method.

Detergent_Removal_Workflow cluster_input Input cluster_methods Removal Methods cluster_output Output & Analysis Input Purified Protein Sample with this compound Dialysis Dialysis Input->Dialysis SEC Size Exclusion Chromatography (SEC) Input->SEC HIC Hydrophobic Interaction Chromatography (HIC) Input->HIC Adsorbent Adsorbent Resin Input->Adsorbent Output Detergent-Free Protein Sample Dialysis->Output SEC->Output HIC->Output Adsorbent->Output Analysis Analysis of Residual Detergent (e.g., LC-MS, colorimetric assay) Output->Analysis

Caption: Workflow for this compound removal from protein samples.

Experimental Protocols

Protocol 1: Dialysis for this compound Removal

This protocol is suitable for removing this compound when its concentration is above its Critical Micelle Concentration (CMC), as the monomer concentration will be at the CMC, allowing for diffusion.

Materials:

  • Protein sample containing this compound.

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa, ensuring the protein is retained.

  • Large volume of dialysis buffer (at least 100-fold the sample volume). The buffer should be compatible with the protein's stability and downstream applications.

  • Stir plate and stir bar.

  • Beaker or flask large enough to hold the dialysis buffer and sample.

Procedure:

  • Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with deionized water.

  • Sample Loading: Carefully load the protein sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles. Securely seal the tubing or cassette.

  • Dialysis Setup: Place the sealed dialysis bag/cassette into the beaker containing the dialysis buffer. Ensure the sample is fully submerged.

  • Stirring: Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag). Stir gently to facilitate efficient exchange.

  • First Buffer Exchange: Dialyze for 2-4 hours at the desired temperature (e.g., 4°C for sensitive proteins).

  • Subsequent Buffer Exchanges: Discard the dialysis buffer and replace it with fresh buffer. Repeat this step at least two more times. For maximum removal, an overnight dialysis for the final exchange is recommended.

  • Sample Recovery: After the final buffer exchange, carefully remove the dialysis bag/cassette from the buffer. Gently remove the sample from the tubing or cassette using a pipette.

Protocol 2: Size Exclusion Chromatography (SEC) for this compound Removal

SEC is a rapid and effective method for removing this compound, particularly for smaller sample volumes.

Materials:

  • Protein sample containing this compound.

  • Size exclusion chromatography column (e.g., Sephadex G-25, Superdex 75) with a fractionation range appropriate for separating the protein from the detergent micelles.

  • Chromatography system (e.g., FPLC, HPLC) or gravity flow setup.

  • SEC buffer compatible with the protein and the column. The buffer should not contain any detergents.

  • Fraction collector (optional, but recommended).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC buffer at the desired flow rate.

  • Sample Loading: Load the protein sample onto the column. The sample volume should typically be between 1-5% of the total column volume for optimal resolution.

  • Elution: Begin the elution with the SEC buffer. The larger protein molecules will travel through the column faster and elute first, while the smaller this compound monomers and micelles will enter the pores of the chromatography matrix and elute later.

  • Fraction Collection: Collect fractions as the protein elutes. Monitor the elution profile using UV absorbance at 280 nm.

  • Pooling Fractions: Pool the fractions containing the purified protein, as identified by the UV chromatogram and confirmed by SDS-PAGE or other analytical methods.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for this compound Removal

HIC is a powerful technique that can simultaneously purify the protein and remove the detergent.

Materials:

  • Protein sample containing this compound.

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose, Octyl Sepharose). The choice of resin depends on the hydrophobicity of the protein.

  • Binding Buffer: A high-salt buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) or sodium chloride in a suitable buffer like phosphate (B84403) or Tris).

  • Elution Buffer: A low-salt or no-salt version of the binding buffer.

  • Chromatography system.

Procedure:

  • Sample Preparation: Adjust the salt concentration of the protein sample to match the binding buffer. This can be done by adding a concentrated salt solution.

  • Column Equilibration: Equilibrate the HIC column with several column volumes of the binding buffer.

  • Sample Loading: Load the salt-adjusted protein sample onto the column. The protein should bind to the resin.

  • Wash Step: Wash the column with several column volumes of the binding buffer to remove any unbound material, including the this compound.

  • Elution: Elute the bound protein by applying a decreasing salt gradient or a step elution with the elution buffer. The decreasing hydrophobicity of the mobile phase will cause the protein to detach from the resin.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target protein.

Protocol 4: Adsorbent Resin for this compound Removal

This method is ideal for rapid, small-scale removal of this compound.

Materials:

  • Protein sample containing this compound.

  • Detergent removal spin columns or resin slurry (e.g., Thermo Scientific Pierce Detergent Removal Resin).

  • Microcentrifuge.

  • Collection tubes.

Procedure:

  • Resin Preparation: If using a slurry, pack the spin column according to the manufacturer's instructions. Equilibrate the resin by washing it with a buffer compatible with the protein sample.

  • Sample Application: Apply the protein sample to the top of the resin bed.

  • Incubation (if required): Some protocols may require a short incubation time to allow the detergent to bind to the resin.

  • Centrifugation: Place the spin column into a collection tube and centrifuge according to the manufacturer's protocol. The detergent will bind to the resin, and the purified protein will be collected in the flow-through.

  • Sample Recovery: The collected flow-through contains the protein sample with a significantly reduced concentration of this compound.

Analysis of Residual Detergent

To verify the effectiveness of the removal process, it is essential to quantify the amount of residual this compound in the final protein sample. Several methods can be used for this purpose:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for detecting and quantifying small molecules like detergents.

  • Colorimetric Assays: Some colorimetric assays, such as a modified cobalt-thiocyanate method, can be adapted for the quantification of non-ionic detergents.

  • Thin Layer Chromatography (TLC): A simpler, semi-quantitative method to estimate the presence of residual detergent.

Conclusion

The removal of this compound from purified protein samples is a crucial step for the success of many downstream applications. The choice of the removal method should be carefully considered based on the specific protein, the scale of the experiment, and the required final purity. By following the detailed protocols provided in these application notes, researchers can effectively remove this compound while maximizing protein recovery and maintaining its biological activity. It is always recommended to validate the chosen method and quantify the residual detergent to ensure the quality of the final protein sample.

References

Application Notes: The Use of Undecyl Glucoside in Cell-Free Systems for Membrane Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cell-free protein synthesis (CFPS) has become a powerful platform for the production of recombinant proteins, particularly those that are challenging to express in traditional cell-based systems, such as integral membrane proteins.[1][2][3] The open nature of CFPS allows for direct manipulation of the reaction environment, overcoming issues like cellular toxicity and the overloading of membrane insertion machinery.[1][4] A key advantage of this technology is the ability to synthesize membrane proteins directly into a membrane-mimicking environment, such as detergent micelles, which is not possible in living cells.[1][2] This co-translational solubilization is critical for proper folding and stability.

Alkyl glucosides are a class of non-ionic detergents widely used for membrane protein research.[5][6] Their defining features include a small glucose headgroup and a variable-length alkyl chain. This structure generally leads to the formation of small protein-detergent complexes (PDCs), an attribute that is highly favorable for structural biology techniques like NMR spectroscopy and X-ray crystallography.[5][7] While maltoside-based detergents like DDM are often considered more stabilizing, glucoside detergents offer distinct advantages, particularly for structural studies.[7]

Undecyl glucoside, with its 11-carbon alkyl chain, sits (B43327) between the more commonly used decyl (C10) and dodecyl (C12) detergents. Its properties are tailored for researchers seeking a balance between the solubilizing power of longer-chain detergents and the smaller micelle size characteristic of shorter-chain glucosides. These notes provide an overview, key data, and detailed protocols for the application of this compound in E. coli-based cell-free membrane protein expression systems.

Data Presentation: Detergent Properties and Performance

The selection of an appropriate detergent is critical for the successful expression and stabilization of membrane proteins. The tables below summarize the physicochemical properties of this compound in the context of other commonly used detergents and compare their general efficacy.

Table 1: Physicochemical Properties of Selected Detergents

Detergent NameAbbreviationAlkyl ChainHead GroupCMC (mM)Micelle MW (kDa)
n-Octyl-β-D-GlucopyranosideOGC8Glucoside~20-25[6][8][9]~25[8]
n-Nonyl-β-D-GlucopyranosideNGC9Glucoside~6.5~31
n-Decyl-β-D-MaltopyranosideDMC10Maltoside~1.7~48
n-Undecyl-β-D-Glucopyranoside UG C11 Glucoside ~0.6 (Estimated) ~40 (Estimated)
n-Dodecyl-β-D-MaltopyranosideDDMC12Maltoside~0.17[8]~50-70

Note: Values for this compound (UG) are estimated based on the trends observed in the homologous series of alkyl glycoside detergents. CMC generally decreases as the alkyl chain length increases.

Table 2: General Comparison of Detergent Efficacy for Membrane Proteins

Detergent ClassGeneral Efficacy & CharacteristicsAdvantagesDisadvantages
Short-Chain Glucosides (e.g., OG) Effective at extraction; considered a "harsher" detergent for sensitive proteins like GPCRs.[6][10]High CMC allows for easy removal by dialysis[9]; forms small PDCs beneficial for crystallography.[5][7]Can be destabilizing for some proteins; high concentrations are required to maintain solubility.[6]
Long-Chain Maltosides (e.g., DDM) Widely used and considered "gentle" and highly stabilizing for many membrane proteins.[6]Low CMC means less detergent is needed post-solubilization; excellent stabilizing properties.[6]Low CMC makes it difficult to remove; can form larger, more heterogeneous micelles.
Novel Glucosides (e.g., MGA, NDT) Newer, synthetically designed glucosides that show markedly enhanced stability for membrane proteins compared to DDM.[5][7]Can combine the small PDC size of glucosides with the high stability of maltosides.May not be as widely available or cost-effective as conventional detergents.

Experimental Workflows and Methodologies

Workflow for Cell-Free Membrane Protein Expression

The overall process involves preparing a cell extract capable of transcription and translation, setting up the synthesis reaction with the DNA template and this compound, and finally, analyzing the expressed protein.

G cluster_0 Phase 1: Extract Preparation cluster_1 Phase 2: Cell-Free Synthesis cluster_2 Phase 3: Analysis c1 E. coli Cell Culture c2 Cell Harvest (Centrifugation) c1->c2 c3 Cell Lysis (Sonication or High Pressure) c2->c3 c4 Clarification & Run-off (Centrifugation) c3->c4 c5 S30 Extract (Aliquoting & Storage) c4->c5 s1 Reaction Assembly: - S30 Extract - Energy/Amino Acid Mix - DNA Template (Plasmid/PCR) - this compound Solution s2 Incubation (e.g., 2-4 hours at 30-37°C) s1->s2 a1 SDS-PAGE & Western Blot s2->a1 a2 Functional Assay (e.g., Ligand Binding) s2->a2 a3 Yield Quantification s2->a3

Caption: General workflow for this compound-mediated cell-free membrane protein expression.
Mechanism: Co-translational Solubilization

In this method, the nascent membrane protein emerging from the ribosome is immediately captured by the this compound micelles present in the reaction. This prevents the hydrophobic transmembrane domains from aggregating in the aqueous environment, facilitating proper folding and stabilization.

G ribosome Ribosome protein Nascent Polypeptide Chain ribosome->protein Translation micelle1 This compound Micelle mrna mRNA protein->micelle1 Capture of hydrophobic domains solubilized_protein Solubilized & Folded Membrane Protein micelle1->solubilized_protein Folding & Stabilization micelle2 This compound Micelle

Caption: Co-translational capture and folding of a membrane protein by this compound micelles.

Protocols

Protocol 1: Preparation of E. coli S30 Extract

This protocol is adapted from standard methods for preparing translationally active cell extracts.[4][11]

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • 2xYT or similar rich growth medium

  • S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 2 mM DTT)

  • Centrifuge and sterile bottles

  • Sonicator or French press

  • Ice, liquid nitrogen

Methodology:

  • Cell Culture: Inoculate 1 L of 2xYT medium with a starter culture of E. coli. Grow at 37°C with vigorous shaking until the OD600 reaches 3.0.

  • Harvest: Rapidly cool the culture in an ice-water bath. Transfer the culture to pre-chilled centrifuge bottles and pellet the cells at 5,000 x g for 10 minutes at 4°C.[11]

  • Washing: Discard the supernatant and resuspend the cell pellet in 200 mL of cold S30 buffer. Repeat the centrifugation step. Perform a total of three washes to remove residual media.

  • Cell Lysis: Resuspend the final cell pellet in 1 mL of S30 buffer per gram of wet cell paste.[4] Lyse the cells on ice.

    • Sonication: Sonicate in short bursts (e.g., 45 seconds on, 59 seconds off) until the suspension is no longer viscous.[4]

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Carefully collect the supernatant, avoiding the pellet. This is the S30 extract.

  • Run-off Reaction: Incubate the S30 extract at 37°C for 60-80 minutes to allow for the degradation of endogenous mRNA and runoff of ribosomes.

  • Final Centrifugation: Perform a final clarification step by centrifuging at 15,000 x g for 10 minutes at 4°C.

  • Storage: Aliquot the final supernatant (S30 extract), flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Cell-Free Expression with this compound

This protocol describes a typical batch-format cell-free reaction for expressing a target membrane protein.

Materials:

  • Prepared S30 Extract

  • Energy/Amino Acid Mix (commercial or lab-made)

  • DNA Template: Plasmid or PCR product with a T7 promoter encoding the target protein.[1]

  • T7 RNA Polymerase

  • 10% (w/v) this compound stock solution in nuclease-free water

  • Nuclease-free water

Methodology:

  • Detergent Optimization (Recommended): The optimal concentration of this compound will vary depending on the target protein. It is highly recommended to test a range of final concentrations, typically from 0.5x to 4x the estimated Critical Micelle Concentration (CMC). Based on an estimated CMC of ~0.6 mM (~0.02% w/v), a good starting range to test would be 0.01% to 0.08% (w/v).

  • Reaction Assembly: On ice, combine the following components in a microcentrifuge tube. The volumes below are for a 50 µL reaction; scale as needed.

ComponentVolume (µL)Final Concentration
S30 Extract1530% (v/v)
Energy/Amino Acid Mix20As recommended
DNA Template (1 µg/µL)120 ng/µL
T7 RNA Polymerase1As recommended
10% this compound0.250.05% (w/v)
Nuclease-free Waterto 50 µL-
  • Incubation: Mix the reaction gently by pipetting. Incubate the reaction at 30°C or 37°C for 2-4 hours. For some proteins, lower temperatures (e.g., 25°C) for longer times (e.g., 6 hours) may improve folding.

  • Analysis of Total Expression: To analyze the total amount of protein synthesized, take a 5 µL aliquot of the reaction, mix it with SDS-PAGE loading buffer, and heat at 70°C for 10 minutes. Analyze by SDS-PAGE and Western blot or Coomassie staining.

  • Analysis of Soluble Fraction: To confirm that the protein has been successfully solubilized by the detergent, centrifuge the remaining reaction at ~20,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (soluble fraction) and analyze it separately from the pellet (insoluble/aggregated fraction) by SDS-PAGE. Successful expression will show the target protein predominantly in the soluble fraction.

  • Downstream Applications: The solubilized protein in the supernatant is ready for downstream applications, such as purification via affinity tags (e.g., His-tag), functional assays, or preparation for structural analysis.

References

Application Notes: Reconstituting Membrane Proteins into Nanodiscs with Undecyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a representative protocol for the reconstitution of integral membrane proteins into phospholipid nanodiscs using the non-ionic detergent n-undecyl-β-D-glucopyranoside (Undecyl Glucoside).

Introduction to Nanodisc Technology

The study of membrane proteins presents significant challenges due to their hydrophobic nature and dependence on a lipid bilayer for structural and functional integrity. Nanodisc technology offers a powerful solution by providing a soluble, native-like membrane environment.[1][2] Nanodiscs are discoidal patches of a phospholipid bilayer, typically 6-16 nm in diameter, encircled and stabilized by two molecules of a genetically engineered Membrane Scaffold Protein (MSP).[2] This system renders membrane proteins soluble in aqueous solutions, allowing for detailed biophysical, enzymatic, and structural investigations that are often difficult to perform using traditional methods like liposomes or detergent micelles.[1]

The Role of Detergents in Nanodisc Self-Assembly

The formation of protein-loaded nanodiscs is a self-assembly process initiated by the removal of a detergent from a mixture of the target membrane protein, phospholipids, and MSP. The detergent's primary role is to co-solubilize the hydrophobic components into mixed micelles. Key steps in this process include:

  • Solubilization : The detergent, at a concentration above its Critical Micelle Concentration (CMC), disrupts the native membrane or lipid vesicles and forms mixed micelles containing lipids, the membrane protein, and detergent molecules.

  • Assembly : MSP is added to this mixture. The components are incubated to allow for equilibration.

  • Detergent Removal : The detergent is gradually removed, typically through dialysis or the addition of hydrophobic adsorbent beads (e.g., Bio-Beads). This destabilizes the mixed micelles.

  • Self-Assembly : As the detergent concentration falls below the CMC, the system's components—phospholipids, the integral membrane protein, and MSP—spontaneously self-assemble into the thermodynamically stable nanodisc structure.[3]

Advantages of this compound

Alkyl glucosides are a class of non-ionic detergents valued for their gentle, non-denaturing properties, which help preserve the native structure and function of membrane proteins. This compound, with its 11-carbon alkyl chain, offers a balance between the solubilizing power required for membrane disruption and the mildness needed for protein stability. While specific protocols detailing the use of this compound are not as prevalent as those for sodium cholate (B1235396) or dodecyl maltoside (DDM), its properties, inferred from shorter-chain homologs like octyl glucoside, make it a promising candidate for nanodisc reconstitution. Its expectedly high CMC facilitates rapid and efficient removal, a critical step for successful nanodisc formation.

Quantitative Data and Reconstitution Parameters

Successful nanodisc formation is critically dependent on the physicochemical properties of the detergent and the molar ratios of the components. The following tables summarize key data for planning experiments.

Table 1: Physicochemical Properties of Selected Alkyl Glucoside Detergents

Detergent Molecular Weight ( g/mol ) Critical Micelle Concentration (CMC)
n-Octyl-β-D-glucopyranoside 292.37 ~20-25 mM
n-Nonyl-β-D-glucopyranoside 306.40 ~6.5 mM[4]

| n-Undecyl-β-D-glucopyranoside | 334.45 [5] | ~1.5-2.0 mM (Estimated) * |

*The CMC of this compound is not widely published in peer-reviewed literature. This value is an estimate based on the established trend of decreasing CMC with increasing alkyl chain length in homologous series of non-ionic detergents.

Table 2: Recommended Starting Molar Ratios for Nanodisc Reconstitution

Components Recommended Molar Ratio Notes
Lipid : MSP1D1 50:1 to 80:1 This ratio is dependent on the specific MSP variant and lipid type used. For MSP1D1 and POPC lipids, a starting ratio of 65:1 is often recommended.

| MSP : Target Protein | 10:1 to 150:1 | A molar excess of MSP helps ensure that most of the target protein is incorporated into nanodiscs as monomers and minimizes aggregation. Ratios between 50:1 and 80:1 are effective for many proteins. |

Experimental Workflow for Nanodisc Reconstitution

The following diagram outlines the key steps for reconstituting a target membrane protein into a nanodisc using this compound.

G cluster_prep 1. Component Preparation cluster_assembly 2. Assembly & Reconstitution cluster_purification 3. Purification & Analysis p1 Target Protein in Detergent mix Mix Components (Protein, Lipid, MSP, Detergent) - Form Mixed Micelles - p2 Lipid Stock (e.g., POPC) p3 Membrane Scaffold Protein (MSP) p4 This compound Stock Solution incubate Incubate (1 hour at 4°C) mix->incubate Equilibrate beads Add Adsorbent Beads (e.g., Bio-Beads) incubate->beads self_assembly Self-Assembly (Overnight at 4°C) - Detergent Removal - beads->self_assembly Trigger Assembly sec Purify via SEC (Size Exclusion Chromatography) self_assembly->sec Isolate Discs fractions Analyze Fractions (SDS-PAGE) sec->fractions Verify Content final Characterized Protein-Loaded Nanodiscs fractions->final

Caption: Workflow for membrane protein reconstitution into nanodiscs.

Detailed Experimental Protocol

This protocol provides a representative method for reconstituting a detergent-purified membrane protein into nanodiscs using this compound. Note: All parameters, especially component ratios and detergent concentration, should be empirically optimized for each specific membrane protein.

Preparation of Stock Solutions
  • Membrane Scaffold Protein (MSP): Prepare purified, lyophilized MSP (e.g., MSP1D1) by reconstituting it in Nanodisc Buffer (20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA) to a final concentration of ~5 mg/mL. Determine the precise concentration spectrophotometrically.

  • Target Membrane Protein (MP): The MP should be purified and stored in a buffer containing a minimal concentration of a suitable detergent (e.g., DDM or this compound) to maintain stability. The concentration should be accurately determined.

  • Phospholipid Stock: Prepare a 50 mM stock solution of the desired phospholipid (e.g., POPC) in chloroform. Store in a glass vial with a Teflon-lined cap at -20°C.

  • This compound Stock: Prepare a 100 mM (~3.3% w/v) stock solution of this compound in Nanodisc Buffer. This is well above the estimated CMC.

  • Adsorbent Beads: Prepare Bio-Beads SM-2 by washing them extensively with methanol, followed by several washes with deionized water. Store the hydrated beads at 4°C in Nanodisc Buffer.

Reconstitution Procedure

This procedure is designed for a final reconstitution volume of 1 mL.

  • Prepare Lipid-Detergent Mixture:

    • In a glass tube, dispense the required volume of the 50 mM lipid stock solution. For a 1:65 MSP:Lipid ratio with 40 nmol of MSP1D1, you would need 2600 nmol of lipid (52 µL of 50 mM stock).

    • Dry the lipid to a thin film under a gentle stream of nitrogen gas.

    • Resuspend the lipid film in Nanodisc Buffer containing this compound. To ensure complete solubilization into mixed micelles, the final concentration of this compound should be well above its CMC. A final concentration of 15-20 mM is a good starting point.

    • Vortex and sonicate the mixture in a bath sonicator until the solution is completely clear.[3]

  • Assemble the Reconstitution Mixture:

    • In a microcentrifuge tube, combine the following components in order:

      • The target membrane protein (e.g., 0.4 nmol for a 100:1 MSP:MP ratio).

      • The Membrane Scaffold Protein (e.g., 40 nmol of MSP1D1).

      • The clear lipid-detergent mixture from step 2.1.

      • Add Nanodisc Buffer to reach a final volume of 1 mL.

    • Crucial Check: Ensure the final concentration of any other components from the protein purification (e.g., glycerol) is low, as glycerol (B35011) concentrations above 4% can interfere with assembly.

    • Incubate the mixture on ice or at 4°C for 1 hour with gentle rotation.

  • Initiate Self-Assembly by Detergent Removal:

    • Prepare the adsorbent beads by removing the storage buffer. Add 0.8 g of the damp beads per 1 mL of the reconstitution mixture.

    • Incubate the mixture with the beads overnight at 4°C on a rotator. The high surface area of the beads will adsorb the this compound, causing its concentration to drop and initiating nanodisc formation.

  • Purification of Assembled Nanodiscs:

    • Carefully remove the supernatant from the adsorbent beads. To remove any residual bead fines, filter the solution through a 0.22 µm spin filter.[3]

    • Load the filtered sample onto a size-exclusion chromatography (SEC) column (e.g., Superdex 200 10/300 GL) pre-equilibrated with Nanodisc Buffer.[3]

    • Run the chromatography at 4°C and collect fractions. Monitor the elution profile at 280 nm. Assembled nanodiscs typically elute as a sharp, symmetrical peak before any aggregates, empty nanodiscs (if different in size), or unassembled components.

Characterization and Quality Control
  • SDS-PAGE Analysis: Analyze the peak fractions from the SEC by SDS-PAGE to confirm the co-elution of the Membrane Scaffold Protein and the target membrane protein, verifying successful incorporation.

  • Negative-Stain Electron Microscopy: Visualize the nanodisc peak fraction by negative-stain EM to confirm the presence of homogeneous, discoidal particles of the expected size.

  • Functional Assays: If applicable, perform functional assays (e.g., ligand binding, enzyme activity) on the purified nanodiscs to confirm that the incorporated membrane protein has retained its biological activity.

References

Undecyl Glucoside as an Excipient in Drug Delivery Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl glucoside, a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family, is emerging as a promising excipient in drug delivery systems. Derived from renewable resources, it offers a favorable safety profile, biodegradability, and mildness, making it an attractive alternative to conventional synthetic surfactants. Its amphiphilic nature, consisting of a hydrophilic glucose head and a hydrophobic undecyl tail, enables it to function as a solubilizing agent, emulsifier, and permeation enhancer.

These application notes provide a comprehensive overview of the potential uses of undececyl glucoside in oral, nasal, and parenteral drug delivery, including detailed experimental protocols. While specific quantitative data for this compound in pharmaceutical applications is still emerging, this document leverages available information on this compound and related alkyl polyglucosides to provide a practical guide for formulation scientists.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug delivery.

PropertyValueSource
Molecular Formula C₁₇H₃₄O₆--INVALID-LINK--
Molecular Weight 334.45 g/mol --INVALID-LINK--
Appearance Varies (typically a viscous liquid or solid)General Knowledge
Solubility Soluble in waterGeneral Knowledge
Critical Micelle Concentration (CMC) Estimated to be between 0.18 mM (for dodecyl glucoside) and 1.8 mM (for decyl glucoside)[1]
Safety Considered safe for use in cosmetics when formulated to be non-irritating.[2][3] Low concern based on experimental and modeled data by the EPA.[3]

Applications in Drug Delivery

Oral Drug Delivery: Enhancing Solubility and Bioavailability

This compound can be a valuable tool for formulating poorly water-soluble drugs for oral administration. By forming micelles in aqueous environments, it can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility and dissolution rate in the gastrointestinal tract. This can lead to improved oral bioavailability.

Formulation Strategies:

  • Micellar Solubilization: Directly incorporating this compound into an aqueous solution or suspension of a poorly soluble drug.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Using this compound as a surfactant in a lipid-based formulation that spontaneously forms an emulsion or microemulsion upon contact with gastrointestinal fluids.

Logical Workflow for Oral Formulation Development

A API Characterization (Solubility, LogP) B Excipient Screening (this compound Solubility) A->B C Formulation Type Selection (Micellar Solution vs. SEDDS) B->C D Formulation Optimization (Component Ratios) C->D E In Vitro Characterization (Droplet Size, Drug Release) D->E F In Vivo Evaluation (Pharmacokinetic Studies) E->F

Caption: Workflow for developing an oral drug delivery system with this compound.

Nasal Drug Delivery: Permeation Enhancement

The nasal mucosa offers a promising route for systemic drug delivery, bypassing first-pass metabolism. However, the nasal epithelium can be a significant barrier to drug absorption. This compound, as a mild non-ionic surfactant, can act as a permeation enhancer by transiently and reversibly increasing the permeability of the nasal mucosa.[4]

Mechanism of Action (Proposed):

The primary mechanism is believed to involve the temporary disruption of the tight junctions between epithelial cells, allowing for paracellular transport of drug molecules.

Signaling Pathway for Permeation Enhancement

UG This compound TJ Tight Junction Proteins (e.g., Claudins, Occludin) UG->TJ Interaction Permeability Increased Paracellular Permeability TJ->Permeability Transient Disruption A Prepare this compound Concentration Series B Add Pyrene Probe A->B C Equilibrate Solutions B->C D Measure Fluorescence Spectra C->D E Plot I1/I3 vs. log(Concentration) D->E F Determine CMC from Inflection Point E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Undecyl Glucoside Concentration for Improved Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using undecyl glucoside for protein stability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein stabilization?

A1: this compound is a non-ionic detergent used to solubilize and stabilize proteins, particularly membrane proteins, by mimicking the lipid bilayer environment. Its amphipathic nature, with a hydrophilic glucose headgroup and a hydrophobic undecyl (C11) alkyl chain, allows it to form micelles that encapsulate the hydrophobic regions of proteins, preventing aggregation and maintaining their native conformation in aqueous solutions. The optimal alkyl chain length for many detergents used in protein stability studies is in the C10 to C14 range, making this compound a suitable candidate.[1]

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. It is a crucial parameter for protein solubilization and stabilization. For effective protein stabilization, the this compound concentration should be kept above its CMC to ensure the presence of micelles that can encapsulate the protein. While the exact CMC can vary with buffer conditions (temperature, pH, ionic strength), a related detergent, n-undecyl-β-d-maltopyranoside, has a CMC of approximately 0.59 mM (0.029% w/v), which can be used as a starting reference.[2]

Q3: How do I determine the optimal concentration of this compound for my protein?

A3: The optimal concentration of this compound is protein-dependent and must be determined empirically. A general approach is to screen a range of concentrations above the CMC. For initial solubilization from membranes, a higher concentration (e.g., 1-2% w/v) is often used. For subsequent purification and long-term stability, a lower concentration, typically 2-3 times the CMC, is recommended to maintain protein solubility while minimizing potential denaturation and interference with downstream applications.

Q4: Can this compound be used in protein crystallography?

A4: Yes, alkyl glucosides are commonly used in membrane protein crystallization. The detergent forms a micelle around the protein, and this protein-detergent complex is then crystallized. The concentration of this compound is a critical parameter to screen during crystallization trials, as excess detergent can sometimes inhibit crystal formation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low protein yield after solubilization This compound concentration is too low.Increase the this compound concentration to 1-2% (w/v) for initial membrane extraction to ensure complete solubilization.
Inefficient lysis or membrane preparation.Ensure complete cell lysis and proper isolation of the membrane fraction before adding the detergent.
Protein precipitates after purification This compound concentration is below the CMC in the purification buffer.Ensure all buffers used during purification (e.g., wash, elution) contain this compound at a concentration above its CMC.
The protein is inherently unstable in this compound.Consider screening other detergents or adding stabilizing agents like glycerol (B35011) (10-20%), salts, or specific lipids to the buffer.[3]
Protein is soluble but inactive The this compound concentration is too high, leading to denaturation.Gradually decrease the this compound concentration to the lowest level that maintains solubility but restores activity. This is often just above the CMC.
Essential lipids or cofactors have been stripped from the protein.Add back specific lipids or cofactors to the purified protein-detergent complex.
Protein aggregates over time, even above the CMC Suboptimal buffer conditions (pH, ionic strength).Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI) and screen different salt concentrations (e.g., 150-500 mM NaCl).
The protein-detergent micelles are not stable.Try a different, potentially milder detergent like dodecyl maltoside (DDM) or lauryl maltose (B56501) neopentyl glycol (LMNG).
Interference with downstream applications (e.g., immunoassays, mass spectrometry) Excess detergent micelles.Reduce the this compound concentration post-purification using methods like dialysis, gel filtration, or hydrophobic adsorption chromatography.

Data Presentation

Table 1: Properties of Common Alkyl Glucoside and Maltoside Detergents

DetergentAlkyl Chain LengthHeadgroupCMC (mM)CMC (% w/v)Micelle Size (kDa)
n-Octyl-β-D-glucopyranoside (OG)C8Glucose~20-25~0.73~25
n-Decyl-β-D-maltopyranoside (DM)C10Maltose~1.7~0.087-
n-Undecyl-β-D-maltopyranoside (UDM) C11 Maltose ~0.59 ~0.029 ~50
n-Dodecyl-β-D-maltopyranoside (DDM)C12Maltose~0.17~0.0087~73

Note: The values for this compound are estimated based on related detergents. The exact CMC should be experimentally determined for the specific conditions used.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration for Solubilization
  • Membrane Preparation: Isolate the cell membranes containing the protein of interest using standard cell lysis and ultracentrifugation protocols.

  • Detergent Screening: Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final protein concentration of 5-10 mg/mL.

  • Concentration Gradient: Aliquot the membrane suspension and add this compound from a concentrated stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Incubation: Incubate the samples with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet non-solubilized material.

  • Analysis: Carefully collect the supernatant and analyze the concentration of the target protein in each sample using SDS-PAGE and Western blotting or a functional assay. The optimal concentration is the lowest concentration that gives the highest yield of the target protein in the supernatant.

Protocol 2: Assessing Protein Stability in this compound
  • Protein-Detergent Complex Preparation: Purify the protein of interest in the presence of the optimal solubilization concentration of this compound.

  • Detergent Exchange (Optional): If a lower concentration is desired for stability studies, exchange the buffer using dialysis or a desalting column to the target this compound concentration (must be above the CMC).

  • Stability Assay: Incubate aliquots of the purified protein at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: At each time point, assess protein stability by:

    • Size-Exclusion Chromatography (SEC): To monitor for aggregation.

    • Functional Assay: To determine the retention of biological activity.

    • Circular Dichroism (CD) Spectroscopy: To assess changes in secondary structure.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_solubilization Solubilization & Optimization cluster_purification Purification & Stability cluster_result Outcome Cell_Culture Cell Culture with Target Protein Expression Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Membrane_Isolation Membrane Isolation via Ultracentrifugation Cell_Lysis->Membrane_Isolation Detergent_Screening Screen this compound Concentrations (0.1% - 2.0%) Membrane_Isolation->Detergent_Screening Incubation Incubation (1-2h at 4°C) Detergent_Screening->Incubation Clarification Clarification (100,000 x g) Incubation->Clarification Analysis_Sol Analyze Supernatant (SDS-PAGE, Western Blot, Activity Assay) Clarification->Analysis_Sol Purification Protein Purification (e.g., Affinity Chromatography) Analysis_Sol->Purification Stability_Assay Stability Assessment (SEC, Functional Assay, CD) Purification->Stability_Assay Optimal_Conditions Optimized Conditions for Protein Stability Stability_Assay->Optimal_Conditions

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Cause Analysis cluster_solution Solution Pathway Start Protein Stability Issue Aggregation Aggregation/ Precipitation Start->Aggregation Inactivity Loss of Activity Start->Inactivity Conc_Too_Low [UG] Too Low (< CMC) Aggregation->Conc_Too_Low Buffer_Suboptimal Suboptimal Buffer (pH, Ionic Strength) Aggregation->Buffer_Suboptimal Screen_Additives Screen Additives (Glycerol, Lipids) Aggregation->Screen_Additives Conc_Too_High [UG] Too High (Denaturing) Inactivity->Conc_Too_High Inactivity->Buffer_Suboptimal Inactivity->Screen_Additives Increase_Conc Increase [UG] Conc_Too_Low->Increase_Conc Decrease_Conc Decrease [UG] Conc_Too_High->Decrease_Conc Optimize_Buffer Optimize Buffer Buffer_Suboptimal->Optimize_Buffer

References

troubleshooting and preventing protein aggregation with undecyl glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and preventing protein aggregation with undecyl glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and answers to common questions encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used to prevent protein aggregation?

This compound is a non-ionic surfactant belonging to the alkyl glucoside family. It consists of a hydrophilic glucose head group and a hydrophobic undecyl (11-carbon) tail. This amphipathic nature allows it to be used in biopharmaceutical formulations to stabilize proteins and prevent aggregation. Protein aggregation is a common issue that can lead to reduced therapeutic efficacy and potential immunogenicity. Non-ionic surfactants like this compound are often preferred over ionic surfactants as they are generally milder and less likely to denature proteins.[1]

The primary mechanism by which this compound prevents aggregation is through competitive adsorption at interfaces (like the air-water interface), which can otherwise induce protein unfolding and aggregation. It can also interact with hydrophobic patches on the protein surface, preventing protein-protein interactions that lead to aggregation.

2. What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles. Above the CMC, additional surfactant molecules primarily form more micelles rather than remaining as monomers in the solution. The CMC is a crucial parameter because surfactants are most effective at solubilizing and stabilizing proteins at concentrations above their CMC.

While the exact CMC of this compound can vary slightly depending on the buffer composition, temperature, and purity, it is generally in the low millimolar (mM) range. For comparison, the CMC of the structurally similar decyl glucoside is approximately 2 mM. It is recommended to work with this compound concentrations above its CMC to ensure the presence of micelles for effective protein stabilization.

3. What is a typical starting concentration range for this compound in a protein formulation?

For non-ionic surfactants used in monoclonal antibody formulations, concentrations typically range from 0.02 to 2 mg/mL. A higher concentration of surfactant generally provides better protection against aggregation, especially under stress conditions.

As a starting point for this compound, a concentration range of 0.1 to 5 mM can be screened. It is crucial to determine the optimal concentration for each specific protein and formulation empirically. The goal is to find a balance between preventing aggregation and avoiding potential negative impacts on protein structure or activity at very high surfactant concentrations.

Troubleshooting Guide

This section addresses specific issues that may arise when using this compound in your experiments.

Issue 1: My protein still aggregates even in the presence of this compound.

Possible Cause Troubleshooting Steps
Insufficient this compound Concentration: The concentration may be below the CMC or not high enough to effectively coat hydrophobic interfaces and protein surfaces.1. Increase Concentration: Gradually increase the concentration of this compound in your formulation. Consider screening a range from just above the estimated CMC up to 10-fold higher. 2. Verify CMC: If possible, determine the CMC of your specific this compound batch in your experimental buffer using techniques like fluorescence spectroscopy with a hydrophobic probe.
Incompatibility with Buffer Conditions: The pH or ionic strength of your buffer may be promoting aggregation in a way that this compound alone cannot prevent.1. Optimize pH: Ensure the buffer pH is not close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI. 2. Adjust Ionic Strength: Both very low and very high salt concentrations can sometimes promote aggregation. Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl).
Protein-Specific Aggregation Mechanism: The aggregation of your protein may be driven by factors that are not effectively mitigated by this compound, such as disulfide bond scrambling.1. Add Reducing Agents: If your protein has cysteine residues, consider adding a reducing agent like DTT or TCEP to prevent the formation of non-native disulfide bonds. 2. Include Other Excipients: Consider adding other stabilizing excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, proline) that can work synergistically with this compound.

Issue 2: I am observing interference in my protein quantification or activity assays.

Possible Cause Troubleshooting Steps
Interference with Colorimetric Assays (e.g., Bradford, BCA): this compound, like other detergents, can interfere with the dye-binding or copper-reduction mechanisms of these assays, leading to inaccurate protein concentration measurements.[2][3]1. Use a Detergent-Compatible Assay: Switch to a protein assay that is known to be more compatible with detergents. 2. Include Surfactant in Standards: Prepare your standard curve using the same buffer, including the same concentration of this compound, as your samples. 3. Dilute the Sample: If the protein concentration is high enough, diluting the sample may reduce the this compound concentration to a non-interfering level.[4] 4. Protein Precipitation: Precipitate the protein from your sample to remove the interfering surfactant before performing the assay.[4]
Interference with Immunoassays (e.g., ELISA): Surfactants can interfere with antibody-antigen binding by masking epitopes or causing non-specific binding to the plate.1. Optimize Washing Steps: Increase the number and duration of wash steps to remove excess this compound. Consider adding a low concentration of a mild non-ionic detergent like Tween-20 to the wash buffer. 2. Dilute Sample: Dilute the sample to reduce the concentration of this compound. 3. Assay Validation: Spike a known amount of your protein into a buffer containing this compound to assess the extent of interference and determine a correction factor if necessary.
Interference with Fluorescence-Based Assays (e.g., Fluorescence Polarization): The presence of micelles can sometimes affect the fluorescence properties of probes or labeled proteins.1. Use Far-Red Probes: Shift to fluorescent probes that excite and emit at longer wavelengths (far-red spectrum) to minimize interference from light scattering by micelles. 2. Run Appropriate Controls: Always include controls with buffer and this compound but without the protein to measure any background fluorescence or quenching effects.

Issue 3: The this compound solution is cloudy or precipitates.

Possible Cause Troubleshooting Steps
Low Temperature: Alkyl glucosides can have a Krafft point, below which they are less soluble and may precipitate.1. Warm the Solution: Gently warm the solution to room temperature or slightly above to dissolve the surfactant. 2. Store at Room Temperature: Store stock solutions of this compound at room temperature to prevent precipitation.
High Concentration in Certain Buffers: The solubility of this compound can be affected by high concentrations of salts or other buffer components.1. Prepare Fresh Dilutions: Prepare working solutions of this compound from a stock solution immediately before use. 2. Test Solubility: Before preparing large volumes, test the solubility of your desired concentration of this compound in your specific buffer system.

Data Presentation

Table 1: Comparison of Critical Micelle Concentration (CMC) for Various Non-ionic Surfactants

SurfactantChemical ClassTypical CMC (mM)
This compoundAlkyl Glucoside~0.6 (estimated)
Decyl GlucosideAlkyl Glucoside~2.0
Octyl GlucosideAlkyl Glucoside~20-25
Dodecyl MaltosideAlkyl Maltoside~0.17
Polysorbate 20 (Tween-20)Polysorbate~0.06
Polysorbate 80 (Tween-80)Polysorbate~0.012

Note: CMC values can vary with temperature, pH, and ionic strength.

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration to Prevent Protein Aggregation

This protocol outlines a method to determine the effective concentration of this compound for preventing stress-induced protein aggregation using dynamic light scattering (DLS).

Materials:

  • Purified, aggregation-prone protein stock solution

  • This compound stock solution (e.g., 50 mM in the desired buffer)

  • Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 96-well clear-bottom plate or DLS cuvettes

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of this compound dilutions in the assay buffer. A suggested final concentration range to test is 0.1, 0.5, 1, 2, 5, and 10 mM.

    • Prepare a "no surfactant" control with only the assay buffer.

  • Sample Preparation:

    • In each well of the 96-well plate or in separate DLS cuvettes, add the protein to the different this compound solutions to a final protein concentration known to be prone to aggregation (e.g., 1 mg/mL).

    • The final volume in each well/cuvette should be consistent (e.g., 50 µL).

  • Induction of Aggregation:

    • Subject the samples to a stress condition known to induce aggregation of your protein. This could be:

      • Thermal Stress: Incubate the plate/cuvettes at an elevated temperature (e.g., 50°C) for a defined period (e.g., 1 hour).

      • Mechanical Stress: Agitate the plate on a shaker at a specific speed and duration.

    • Include a non-stressed control for each concentration.

  • Measurement of Aggregation by DLS:

    • After the stress induction, allow the samples to equilibrate to the DLS instrument's operating temperature.

    • Measure the particle size distribution and polydispersity index (PDI) for each sample. An increase in the average particle size and/or PDI indicates aggregation.

  • Data Analysis:

    • Compare the particle size and PDI of the stressed samples with and without this compound to the non-stressed controls.

    • The optimal concentration of this compound is the lowest concentration that effectively minimizes the increase in particle size and PDI upon stress.

Mandatory Visualizations

Protein_Stabilization_Mechanism cluster_0 Without this compound cluster_1 With this compound Native_Protein_1 Native Protein Unfolded_Protein_1 Unfolded Protein Native_Protein_1->Unfolded_Protein_1 Stress (e.g., heat, agitation) Interface Air-Water Interface Native_Protein_1->Interface Aggregates_1 Aggregates Unfolded_Protein_1->Aggregates_1 Hydrophobic Interactions Interface->Unfolded_Protein_1 Surface Denaturation Native_Protein_2 Native Protein Stabilized_Protein Stabilized Protein Native_Protein_2->Stabilized_Protein Coated_Interface Coated Interface UG_Monomers This compound Monomers UG_Monomers->Coated_Interface Competitive Adsorption UG_Micelles This compound Micelles UG_Micelles->Stabilized_Protein Shielding Hydrophobic Patches

Caption: Mechanism of protein stabilization by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start: Purified Aggregation-Prone Protein Prepare_UG Prepare this compound Stock Solution Start->Prepare_UG Prepare_Dilutions Prepare Serial Dilutions of this compound Prepare_UG->Prepare_Dilutions Prepare_Samples Prepare Protein Samples with Varying UG Concentrations Prepare_Dilutions->Prepare_Samples Apply_Stress Apply Stress (Thermal or Mechanical) Prepare_Samples->Apply_Stress Controls Include Controls: - No Stress - No this compound Prepare_Samples->Controls DLS_Measurement Measure Aggregation (e.g., Dynamic Light Scattering) Apply_Stress->DLS_Measurement Controls->DLS_Measurement Analyze_Data Analyze Particle Size and Polydispersity DLS_Measurement->Analyze_Data Determine_Optimal Determine Optimal Concentration Analyze_Data->Determine_Optimal End End: Optimized Formulation Determine_Optimal->End

References

how to avoid precipitation of undecyl glucoside in cold buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of undecyl glucoside in cold buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a non-ionic surfactant commonly used for solubilizing membrane proteins and as a component in various biochemical assays. Its utility stems from its ability to disrupt lipid bilayers and form micelles, thereby extracting and stabilizing membrane proteins in an aqueous environment. It is often favored for its relatively gentle nature compared to ionic detergents.

Q2: Why does this compound precipitate in my cold buffer?

This compound, like many surfactants, can precipitate out of solution at low temperatures. This phenomenon is related to its Krafft temperature (Tk) , which is the temperature below which the surfactant exists as a crystalline solid rather than forming micelles. If the temperature of your buffer is below the Krafft point of this compound, the surfactant molecules will lose solubility and precipitate.

Q3: What is the specific Krafft point of this compound?

The exact Krafft point of this compound is not widely reported and can be influenced by its purity, the specific anomeric form (α or β), and the composition of the buffer. However, based on the trend of increasing Krafft points with longer alkyl chain lengths in the alkyl glucoside family, it is reasonable to expect the Krafft point of this compound (a C11 alkyl chain) to be above typical cold room temperatures of 4°C. For comparison, dodecyl-β-D-glucoside (C12) has a reported Krafft point of 38°C. Commercial preparations of this compound often advise warming and mixing if the product has been stored at low temperatures, which is indicative of a Krafft point that can be encountered under normal laboratory conditions.

Q4: Can the pH of my buffer affect this compound solubility?

While non-ionic surfactants like this compound are generally less sensitive to pH than their ionic counterparts, some technical datasheets for alkyl glucosides note that turbidity can occur at higher pH values. Adjusting the buffer pH to a neutral or slightly acidic range (e.g., pH 6.0-7.5) may improve clarity.

Troubleshooting Guide: Precipitation of this compound

If you are observing precipitation or cloudiness in your this compound-containing buffer at low temperatures, consult the following troubleshooting steps.

Initial Assessment
  • Confirm Precipitation: Visually inspect the buffer for any signs of cloudiness, crystals, or settled precipitate.

  • Check Temperature: Measure the temperature of your buffer and the environment (e.g., cold room, ice bath) to confirm it is at the desired low temperature.

  • Review Surfactant Concentration: Note the concentration of this compound in your buffer. Higher concentrations are more prone to precipitation.

Troubleshooting Workflow

G start Precipitation Observed in Cold Buffer prep_sol Prepare this compound Stock Solution start->prep_sol warm_dissolve Warm to Dissolve prep_sol->warm_dissolve Gently warm stock solution (e.g., 37-50°C) until clear. add_to_buffer Add Stock to Cold Buffer warm_dissolve->add_to_buffer Add dropwise while stirring. observe Observe for Precipitation add_to_buffer->observe no_precip No Precipitation: Proceed with Experiment observe->no_precip Solution remains clear precip_persists Precipitation Persists observe->precip_persists Solution becomes cloudy additives Incorporate Additives into Buffer precip_persists->additives glycerol (B35011) Option 1: Add Glycerol (10-20% v/v) additives->glycerol co_solvent Option 2: Add Co-solvent (e.g., Ethanol) additives->co_solvent re_test Re-test with Modified Buffer glycerol->re_test co_solvent->re_test re_test->observe

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Strategies to Prevent Precipitation

The following table summarizes key strategies and their effects on this compound solubility at low temperatures.

StrategyAdditive/ParameterRecommended RangeMechanism of ActionConsiderations
Temperature Control Temperature> Krafft PointIncreases kinetic energy and disrupts crystal lattice formation.May not be suitable for temperature-sensitive proteins or experiments.
Co-solvent Addition Glycerol10-20% (v/v)Acts as a hydrotrope, disrupting water's hydrogen bonding network and interfering with surfactant crystallization.Can increase viscosity of the buffer. Ensure compatibility with downstream applications.
Ethanol5-10% (v/v)Similar to glycerol, acts as a co-solvent to increase solubility.May affect protein stability; use with caution.
pH Adjustment pH6.0 - 7.5Can improve the clarity of some alkyl glucoside solutions.Ensure the pH is compatible with your protein of interest and assay conditions.
Co-surfactant Milder, more soluble surfactantVariesCan form mixed micelles with a lower Krafft point than this compound alone.Requires empirical testing to find a suitable and effective co-surfactant.

Experimental Protocols

Protocol 1: Preparation of a Precipitation-Resistant this compound Buffer with Glycerol

This protocol describes the preparation of a buffer containing 1% (w/v) this compound and 20% (v/v) glycerol, suitable for use at 4°C.

Materials:

  • This compound

  • Glycerol (molecular biology grade)

  • Buffer components (e.g., Tris-HCl, NaCl, etc.)

  • High-purity water

  • Stir plate and magnetic stir bar

  • Warming water bath

Methodology:

  • Prepare a Concentrated this compound Stock Solution:

    • Weigh out the required amount of this compound to prepare a 10% (w/v) stock solution in high-purity water.

    • Gently warm the solution in a water bath (e.g., 37-50°C) while stirring until the this compound is completely dissolved and the solution is clear. Do not boil.

  • Prepare the Final Buffer:

    • In a separate vessel, combine the required volumes of buffer components, high-purity water, and glycerol to achieve their final desired concentrations in 80% of the final buffer volume. For a 1 L final volume, use 800 mL of the buffer-glycerol mixture.

    • Chill the buffer-glycerol mixture to 4°C.

    • While vigorously stirring the chilled buffer-glycerol mixture, slowly add the 10% this compound stock solution dropwise to a final concentration of 1% (e.g., add 100 mL of the 10% stock to the 800 mL of buffer-glycerol).

    • Bring the final volume to 1 L with cold high-purity water.

    • Continue to stir the final buffer in the cold for 15-30 minutes to ensure homogeneity.

  • Storage and Use:

    • Store the prepared buffer at 4°C.

    • Before use, visually inspect for any signs of precipitation. If slight cloudiness appears after prolonged storage, warming the buffer slightly and re-cooling may be necessary.

Protocol 2: Determining the Approximate Krafft Point of this compound in a Specific Buffer

This protocol provides a method to estimate the Krafft point of this compound in your experimental buffer.

Materials:

  • This compound

  • Your experimental buffer

  • Temperature-controlled water bath with a transparent viewing window

  • Thermometer or temperature probe

  • Sealed, transparent container (e.g., glass vial)

Methodology:

  • Prepare a Solution: Prepare a solution of this compound in your buffer at the concentration you intend to use.

  • Induce Precipitation: Cool the solution in a refrigerator or on ice until precipitation is observed.

  • Heating and Observation:

    • Place the vial containing the precipitated solution in the temperature-controlled water bath at a low temperature (e.g., 2°C).

    • Slowly increase the temperature of the water bath in small increments (e.g., 1-2°C at a time).

    • After each temperature increase, allow the solution to equilibrate for 5-10 minutes, stirring gently.

    • Observe the solution for the temperature at which it becomes completely clear. This temperature is the approximate Krafft point for this compound in your specific buffer.

G start Prepare this compound in Experimental Buffer cool Cool to Induce Precipitation start->cool heat Place in Water Bath and Slowly Increase Temperature cool->heat observe Observe for Clarity heat->observe clear Solution Becomes Clear observe->clear Precipitate dissolves record_temp Record Temperature (Approximate Krafft Point) clear->record_temp

Caption: Workflow for estimating the Krafft point.

Technical Support Center: Enhancing Membrane Protein Extraction with Undecyl Glucoside Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the efficiency of membrane protein extraction using undecyl glucoside and its mixtures.

Troubleshooting Guides

This section addresses common issues encountered during membrane protein extraction with this compound-based detergent systems.

Problem 1: Low Yield of Extracted Membrane Protein

Possible Causes and Solutions:

  • Suboptimal Detergent Concentration: The concentration of this compound may be insufficient to effectively solubilize the membrane. It is crucial to work above the Critical Micelle Concentration (CMC) of the detergent or detergent mixture. The solubilization process for membrane proteins typically requires a detergent concentration significantly above the CMC, often in the range of 5 to 100 times the CMC.[1]

    • Recommendation: Perform a detergent concentration screen. Test a range of this compound concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v) to determine the optimal concentration for your specific protein.

  • Inefficient Detergent for the Target Protein: Not all detergents are equally effective for all membrane proteins. This compound, while a mild non-ionic detergent, may not be optimal for every target.[1]

    • Recommendation: Consider a detergent screening approach. Test this compound alongside other detergents with different properties (e.g., zwitterionic like CHAPS or Fos-Choline, or other non-ionic detergents like DDM). A "dual-detergent" strategy, where a cost-effective detergent like Triton X-100 is used for initial solubilization followed by exchange to a milder detergent like an alkyl glucoside for purification, can also be effective.[1]

  • Incomplete Cell Lysis: If the cell membranes are not sufficiently disrupted, the detergent will not have adequate access to the membrane proteins.

    • Recommendation: Ensure your cell lysis protocol (e.g., sonication, French press, or chemical lysis) is optimized and complete.

  • Insufficient Incubation Time: The detergent may require more time to effectively solubilize the membrane proteins.

    • Recommendation: Increase the incubation time of the cell lysate with the detergent solution (e.g., from 1 hour to 2-4 hours, or even overnight at 4°C).

Problem 2: Protein Aggregation or Precipitation After Extraction

Possible Causes and Solutions:

  • Detergent Not Providing Sufficient Stability: While this compound is a mild detergent, some membrane proteins are inherently unstable once removed from the lipid bilayer.[2]

    • Recommendation:

      • Use a Detergent Mixture: Combining this compound with a zwitterionic detergent like CHAPS or a phospholipid-like detergent can sometimes create a more stable mixed micelle environment.[2]

      • Additives: Including additives like glycerol (B35011) (10-20%), cholesterol derivatives, or specific lipids in the solubilization and purification buffers can enhance protein stability.

  • Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be contributing to protein instability.

    • Recommendation: Optimize the buffer pH and salt concentration. A common starting point is a buffer with physiological pH (7.2-7.4) and a salt concentration of 150 mM NaCl.[3] However, for some proteins, a higher salt concentration (up to 1M) or a different pH may be required.[4]

  • Detergent Concentration Dropping Below CMC: During purification steps like dialysis or chromatography, the detergent concentration can fall below the CMC, leading to micelle disassembly and protein aggregation.[5]

    • Recommendation: Ensure all buffers used during purification contain the detergent at a concentration above its CMC.

Logical Workflow for Troubleshooting Low Extraction Yield

Troubleshooting_Low_Yield start Start: Low Protein Yield check_concentration Is Detergent Concentration > CMC? start->check_concentration optimize_concentration Optimize Detergent Concentration (e.g., 0.5-2.0% w/v screen) check_concentration->optimize_concentration No check_lysis Is Cell Lysis Complete? check_concentration->check_lysis Yes optimize_concentration->check_lysis optimize_lysis Optimize Lysis Protocol check_lysis->optimize_lysis No check_incubation Is Incubation Time Sufficient? check_lysis->check_incubation Yes optimize_lysis->check_incubation increase_incubation Increase Incubation Time (e.g., 2-4h or overnight) check_incubation->increase_incubation No detergent_screening Perform Detergent Screening (Single & Mixtures) check_incubation->detergent_screening Yes increase_incubation->detergent_screening end_success Success: Improved Yield detergent_screening->end_success end_fail Further Optimization Needed detergent_screening->end_fail

Caption: Troubleshooting workflow for low membrane protein extraction yield.

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using a mixture of this compound with another detergent?

A1: Using a mixture of detergents, such as the non-ionic this compound with a zwitterionic detergent like CHAPS, can create mixed micelles that offer a more favorable environment for some membrane proteins.[2] This can lead to increased extraction efficiency and enhanced protein stability compared to using a single detergent. The different properties of the detergents in the mixture can better mimic the native lipid bilayer.

Q2: How do I choose a suitable detergent to mix with this compound?

A2: The choice of a second detergent depends on the properties of your target protein. A good starting point is to screen a small panel of detergents with different head group characteristics (non-ionic, zwitterionic, anionic). Zwitterionic detergents like CHAPS and Fos-Choline are often good candidates to mix with non-ionic detergents like this compound as they can improve solubilization without denaturing the protein.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[5] For membrane protein extraction, it is essential to work at a detergent concentration well above the CMC to ensure there are enough micelles to encapsulate the solubilized proteins. The CMC of this compound is relatively low, which is advantageous for forming stable micelles.

Q4: Can I use this compound for all types of membrane proteins?

A4: this compound is a versatile and mild non-ionic detergent suitable for a wide range of membrane proteins.[6] However, there is no universal detergent that works for all membrane proteins.[1] The optimal detergent must be determined empirically for each specific protein.

Q5: How can I remove the detergent after extraction for downstream applications?

A5: Detergent removal is often necessary for functional assays or structural studies. For detergents with a high CMC, like octyl glucoside (a shorter-chain analog of this compound), dialysis is an effective method.[5][7] For detergents with a lower CMC, hydrophobic adsorption chromatography (e.g., using Bio-Beads) is a common and effective technique.[3]

Data Presentation

Table 1: Properties of this compound and Related Detergents

DetergentTypeMolecular Weight ( g/mol )CMC (mM)Aggregation Number
n-Octyl-β-D-glucopyranoside (OG)Non-ionic292.3720-2527-100
n-Decyl-β-D-maltopyranoside (DM)Non-ionic482.56~1.8~98
n-Undecyl-β-D-glucopyranoside Non-ionic 334.4 Not widely reported, expected to be lower than OG Not widely reported
n-Dodecyl-β-D-maltoside (DDM)Non-ionic510.620.1-0.6~110
CHAPSZwitterionic614.886-10~10

Data compiled from various sources. The exact values can vary depending on the experimental conditions (temperature, buffer composition).

Table 2: Example of Enhanced Extraction Efficiency with a Detergent Mixture

This table presents hypothetical data based on the observed synergistic effects of detergent mixtures to illustrate the potential benefits of using an this compound mixture.

Detergent SystemTotal Protein Extracted (mg/g of cells)Target Protein Yield (µg/g of cells)
1% this compound8.5150
1% CHAPS7.2120
1% this compound + 0.5% CHAPS 10.2 210

Experimental Protocols

Protocol 1: General Procedure for Membrane Protein Extraction using a Detergent Mixture

This protocol provides a general framework. Optimization of detergent concentrations, buffer components, and incubation times is recommended for each specific membrane protein.

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing the desired concentration of this compound and a secondary detergent (e.g., 1% this compound + 0.5% CHAPS)

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% this compound, 0.025% CHAPS

  • Elution Buffer (for affinity chromatography): Wash Buffer with an appropriate eluting agent (e.g., imidazole (B134444) for His-tagged proteins)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication on ice).

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet unbroken cells and debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer. Incubate with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Purification: The supernatant containing the solubilized membrane protein is now ready for downstream purification, such as affinity chromatography. Use Wash and Elution buffers containing the detergent mixture at a concentration above the CMC.

Experimental Workflow Diagram

Membrane_Protein_Extraction_Workflow start Start: Cell Pellet cell_lysis Cell Lysis (e.g., Sonication) start->cell_lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation solubilization Solubilization with This compound Mixture membrane_isolation->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification purification Downstream Purification (e.g., Affinity Chromatography) clarification->purification end Purified Membrane Protein purification->end

Caption: General workflow for membrane protein extraction and purification.

References

impact of pH and temperature on undecyl glucoside stability and performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the impact of pH and temperature on the stability and performance of undecyl glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, with a C11 alkyl chain derived from undecyl alcohol and a glucose head group. Its stability under varying pH and temperature conditions is crucial for ensuring consistent performance in formulations, preventing degradation that can lead to loss of surfactant properties and the formation of undesirable byproducts.

Q2: How do pH and temperature generally affect the stability of this compound?

A2: this compound is susceptible to hydrolysis of its glycosidic bond, a reaction influenced by both pH and temperature. Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can accelerate this degradation. The rate of hydrolysis is typically lowest in the neutral to slightly acidic pH range.

Q3: What are the primary degradation products of this compound hydrolysis?

A3: The hydrolysis of this compound breaks the glycosidic linkage, yielding undecyl alcohol and glucose.

Q4: How does temperature affect the performance of this compound?

A4: Temperature can significantly impact the performance of this compound by altering its cloud point and critical micelle concentration (CMC). As temperature increases, the solubility of non-ionic surfactants like this compound in aqueous solutions may decrease, leading to phase separation at the cloud point. The CMC, the concentration at which micelles begin to form, can also be temperature-dependent.

Q5: Is this compound stable under typical formulation conditions?

A5: this compound is generally considered stable under typical formulation conditions, which are often in the mild pH range (4-8) and at ambient temperatures. However, long-term stability and performance should always be evaluated under the specific conditions of your experiment or formulation.

Troubleshooting Guide

Issue 1: My this compound solution has become cloudy or turbid.

  • Possible Cause 1: Cloud Point Exceeded. Non-ionic surfactants like this compound can phase separate from an aqueous solution above a certain temperature, known as the cloud point, resulting in a cloudy appearance.

    • Solution: Check the temperature of your solution. If it is above the expected cloud point, cool the solution to restore clarity. For future experiments, maintain the temperature below the cloud point or consider adding co-solvents or other surfactants to increase the cloud point.

  • Possible Cause 2: pH-Induced Precipitation. Extreme pH values can sometimes lead to changes in solubility or degradation that manifest as turbidity.

    • Solution: Measure the pH of your solution. If it is highly acidic or alkaline, adjust it towards a more neutral pH.

  • Possible Cause 3: Contamination. The presence of insoluble impurities in the this compound or other components of your formulation can cause turbidity.

    • Solution: Ensure all components are of high purity. Filter the solution if necessary.

  • Possible Cause 4: Salting Out. The addition of high concentrations of salts can decrease the solubility of non-ionic surfactants, causing them to "salt out" and make the solution cloudy.[1]

    • Solution: If your formulation contains high salt concentrations, try reducing the salt level or using a more salt-tolerant surfactant.

Issue 2: I am observing phase separation in my formulation containing this compound.

  • Possible Cause 1: Temperature Fluctuations. Cycling the temperature above and below the cloud point can lead to irreversible phase separation in some cases.

    • Solution: Maintain a stable temperature for your formulation. If temperature cycling is unavoidable, consider adding stabilizers.

  • Possible Cause 2: Incompatibility with Other Ingredients. this compound may not be compatible with all other components in your formulation, leading to phase separation over time.

    • Solution: Conduct compatibility studies with individual components. Consider the use of a co-surfactant or emulsifier to improve stability.

  • Possible Cause 3: Incorrect Concentration. Using this compound at a concentration far from its optimal range for a given formulation can lead to instability.

    • Solution: Experiment with different concentrations of this compound to find the optimal level for your system.

Issue 3: I am not achieving the desired surfactant performance (e.g., foaming, emulsification).

  • Possible Cause 1: pH is Affecting Performance. The surface-active properties of this compound can be influenced by pH.

    • Solution: Evaluate the performance of your formulation at different pH values to find the optimal range.

  • Possible Cause 2: Temperature is Affecting Micelle Formation. The critical micelle concentration (CMC) can be temperature-dependent. If the operating temperature is far from the optimal range for micelle formation, performance can be affected.

    • Solution: Determine the CMC of your system at different temperatures to understand its behavior.

  • Possible Cause 3: Degradation of the Surfactant. If the this compound has degraded due to harsh pH or high temperature, it will lose its surfactant properties.

    • Solution: Ensure that the storage and processing conditions for your this compound and final formulation are appropriate to prevent degradation.

Data on pH and Temperature Effects

Disclaimer: The following tables provide estimated data for this compound based on the general behavior of alkyl polyglucosides. Specific experimental data for this compound is limited in publicly available literature. These values should be used as a guide and experimentally verified for your specific application.

Table 1: Estimated Hydrolysis Rate Constant of this compound at 50°C

pHEstimated Hydrolysis Rate Constant (k, s⁻¹)
21.5 x 10⁻⁵
43.0 x 10⁻⁷
71.0 x 10⁻⁸
105.0 x 10⁻⁷
122.0 x 10⁻⁵

Table 2: Estimated Cloud Point of 1% this compound Solution

pHEstimated Cloud Point (°C)
4> 100
7> 100
10> 100

Note: The cloud point of many alkyl polyglucosides, including this compound, is typically above 100°C in the absence of additives that can lower it.

Table 3: Estimated Critical Micelle Concentration (CMC) of this compound

Temperature (°C)pHEstimated CMC (mM)
2570.6
4070.5
6070.4
2540.65
25100.55

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate

Objective: To determine the rate of hydrolysis of this compound at a specific pH and temperature.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 10, 12).

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

  • Reaction Setup:

    • In a series of sealed, temperature-controlled reaction vessels, add a known volume of the appropriate buffer solution.

    • Place the vessels in a water bath or incubator set to the desired temperature.

    • Once the buffer has equilibrated to the target temperature, add a small, known volume of the this compound stock solution to each vessel to initiate the reaction. The final concentration of this compound should be accurately known.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vessel.

  • Quenching the Reaction: Immediately quench the reaction in the aliquot to stop further hydrolysis. This can be done by rapidly cooling the sample on ice and/or neutralizing the pH if the reaction is being run at an extreme pH.

  • Analysis:

    • Analyze the concentration of remaining this compound or the concentration of one of the degradation products (undecyl alcohol or glucose) in each quenched aliquot.

    • High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique. For this compound, a reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and a detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the order of the reaction and calculate the hydrolysis rate constant (k) from the slope of the appropriate plot (e.g., ln[this compound] vs. time for a first-order reaction).

Protocol 2: Determination of Cloud Point

Objective: To determine the cloud point of an aqueous solution of this compound.

Methodology:

  • Prepare Solution: Prepare a 1% (w/w) solution of this compound in deionized water. If the effect of pH is being studied, prepare the solution in a buffer of the desired pH.

  • Apparatus: Use a clear glass test tube or a specialized cloud point apparatus. A temperature-controlled water bath with a magnetic stirrer and a calibrated thermometer or temperature probe are required.

  • Procedure:

    • Place a sample of the this compound solution in the test tube.

    • Place the test tube in the water bath.

    • Begin heating the water bath slowly while gently stirring the sample.

    • Observe the solution for the first sign of cloudiness or turbidity.

    • The temperature at which the solution becomes cloudy is the cloud point.[2]

    • To confirm, slowly cool the solution and note the temperature at which it becomes clear again. The cloud point is typically reported as the average of these two temperatures.

Protocol 3: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the critical micelle concentration (CMC) of this compound in an aqueous solution.

Methodology (Surface Tension Method):

  • Prepare a Series of Dilutions: Prepare a series of aqueous solutions of this compound with concentrations spanning a range above and below the expected CMC (e.g., from 0.01 mM to 10 mM).

  • Apparatus: A tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) is required. Ensure the instrument is calibrated and the platinum ring or plate is thoroughly cleaned.

  • Procedure:

    • Measure the surface tension of each this compound solution, starting from the most dilute and progressing to the most concentrated.

    • Ensure temperature is controlled and constant throughout the measurements.

    • Rinse the ring/plate and the sample vessel thoroughly between measurements.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau or a much shallower slope.

    • The CMC is the concentration at the intersection of the two linear portions of the plot.[3]

Visualizations

Hydrolysis_Pathway UndecylGlucoside This compound Hydrolysis Hydrolysis (H⁺/OH⁻, Temp) UndecylGlucoside->Hydrolysis UndecylAlcohol Undecyl Alcohol Hydrolysis->UndecylAlcohol Cleavage of glycosidic bond Glucose Glucose Hydrolysis->Glucose Products Degradation Products

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Cloudiness Start Issue: Solution is Cloudy/Turbid CheckTemp Is temperature > Cloud Point? Start->CheckTemp CheckpH Is pH at an extreme? CheckTemp->CheckpH No SolutionCool Action: Cool solution CheckTemp->SolutionCool Yes CheckPurity Is contamination suspected? CheckpH->CheckPurity No SolutionAdjustpH Action: Adjust pH to neutral CheckpH->SolutionAdjustpH Yes CheckSalt High salt concentration? CheckPurity->CheckSalt No SolutionFilter Action: Filter solution CheckPurity->SolutionFilter Yes SolutionDiluteSalt Action: Reduce salt concentration CheckSalt->SolutionDiluteSalt Yes Resolved Issue Resolved SolutionCool->Resolved SolutionAdjustpH->Resolved SolutionFilter->Resolved SolutionDiluteSalt->Resolved

Caption: Troubleshooting workflow for cloudy solutions.

Experimental_Workflow_CMC A Prepare series of This compound dilutions B Measure surface tension of each dilution A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify breakpoint in the curve C->D E Determine CMC D->E

Caption: Experimental workflow for CMC determination.

References

Technical Support Center: Strategies to Minimize Undecyl Glucoside-Induced Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate protein denaturation and aggregation when using the non-ionic detergent undecyl glucoside.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Protein Precipitation Upon Addition of this compound

Question: My protein of interest precipitates immediately after I add this compound. What is causing this and how can I fix it?

Answer: Protein precipitation upon the addition of this compound can be attributed to several factors, including incorrect detergent concentration, suboptimal buffer conditions, or inherent protein instability.

Possible Causes and Solutions:

  • Detergent Concentration is Too Low: Below its Critical Micelle Concentration (CMC), this compound exists as monomers and may not effectively solubilize your protein, leading to aggregation. Ensure you are working at a concentration well above the CMC.

  • Detergent Concentration is Too High: Excessively high concentrations of detergent micelles can sometimes strip essential lipids from membrane proteins or lead to denaturation. Try a titration of this compound to find the optimal concentration for your protein.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact both protein stability and detergent performance.

ParameterRecommendationRationale
pH Maintain a pH that is at least 1 unit away from the protein's isoelectric point (pI).At the pI, a protein has a net neutral charge, reducing repulsion between molecules and increasing the likelihood of aggregation.[1]
Ionic Strength Optimize the salt concentration (e.g., 150-500 mM NaCl).Salt can help to shield surface charges and prevent non-specific interactions that lead to aggregation. However, excessively high salt concentrations can sometimes promote hydrophobic aggregation.[1][2]

Experimental Protocol: Optimizing this compound Concentration

  • Prepare a stock solution of 10% (w/v) n-undecyl-β-D-glucoside in your protein buffer.

  • Set up a series of microcentrifuge tubes each containing the same amount of your protein sample.

  • Add varying final concentrations of this compound to each tube (e.g., ranging from 0.5x CMC to 20x CMC).

  • Incubate the samples under your typical experimental conditions (e.g., 4°C for 1 hour) with gentle agitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes.

  • Carefully collect the supernatant and measure the protein concentration (e.g., using a BCA assay, ensuring compatibility with this compound).

  • Analyze the pellet and supernatant fractions by SDS-PAGE to visualize the amount of soluble versus precipitated protein at each detergent concentration.

Issue 2: Loss of Protein Activity Over Time in this compound

Question: My protein is initially active after solubilization with this compound, but it loses activity over a few hours or days, even when stored at 4°C. How can I improve its stability?

Answer: The gradual loss of protein activity suggests that while the initial solubilization is successful, the protein is not stable in the detergent solution over the long term. This can be due to slow denaturation or degradation.

Strategies to Enhance Long-Term Stability:

  • Inclusion of Stabilizing Additives: Supplementing your buffer with additives can help to maintain the native conformation of your protein.

AdditiveRecommended ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing the protein's hydration shell.[3]
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)These osmolytes are preferentially excluded from the protein surface, which thermodynamically favors the compact, native state.[4][]
Amino Acids (e.g., L-Arginine, L-Glutamate) 50-500 mMCan suppress aggregation by interacting with charged and hydrophobic patches on the protein surface.[3][6]
Reducing Agents (e.g., DTT, TCEP) 1-5 mMPrevents the formation of incorrect disulfide bonds, which can lead to aggregation.[3]
Chelating Agents (e.g., EDTA) 1-5 mMRemoves divalent metal ions that can sometimes promote protein aggregation or catalyze oxidation.[7]
  • Detergent Exchange: this compound may not be the optimal detergent for long-term stability. Consider exchanging it for a different detergent (e.g., dodecyl maltoside) after the initial solubilization. This can be achieved through dialysis, size-exclusion chromatography, or affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A1: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[8] For n-undecyl-β-D-glucoside, a precise experimentally determined CMC is not widely published, but based on trends for other alkyl glucosides, it is estimated to be in the low millimolar range. The CMC is a crucial parameter because detergents are most effective at solubilizing membrane proteins at concentrations above their CMC.[9]

Factors Influencing the CMC of this compound:

FactorEffect on CMCRationale
Temperature Typically exhibits a U-shaped dependence; initially decreases with increasing temperature, then increases.[10][11][12][13]At lower temperatures, increased thermal energy disrupts the water structure around the hydrophobic tails, favoring micellization (lower CMC). At higher temperatures, dehydration of the hydrophilic headgroups becomes dominant, disfavoring micellization (higher CMC).[11]
pH Minimal effect for non-ionic detergents like this compound.Non-ionic detergents lack a charged headgroup, so their properties are generally stable over a wide pH range.[14]
Ionic Strength Generally a minor effect for non-ionic detergents compared to ionic ones.The absence of charge on the headgroup means that the addition of salt does not significantly shield electrostatic repulsion between monomers.[15]

Q2: How do I choose the right concentration of this compound for my experiment?

A2: A good starting point is to use a concentration that is 2-5 times the estimated CMC. For membrane protein solubilization, a common recommendation is to use a detergent-to-protein weight ratio of 2-4:1. However, the optimal concentration is protein-dependent and should be determined empirically, as described in the troubleshooting guide above.

Q3: Can I use common protein quantification assays like the Bradford or BCA assay in the presence of this compound?

A3: The compatibility of protein assays with detergents is a critical consideration.

  • Bradford Assay: This assay is generally not compatible with detergents, as they can interfere with the dye-binding mechanism, leading to inaccurate results.

  • BCA Assay: The BCA assay shows better compatibility with non-ionic detergents like this compound, but it is still advisable to check for interference at the specific concentration you are using.

  • Detergent-Compatible Assays: There are commercially available protein assays specifically designed to be compatible with detergents and reducing agents.[16]

It is always recommended to include a buffer-only control containing this compound to assess its contribution to the background signal in your chosen assay.

Q4: What are some alternative detergents to this compound if it is not suitable for my protein?

A4: If this compound is causing denaturation or instability, you might consider other non-ionic or zwitterionic detergents.

Detergent ClassExamplesKey Characteristics
Alkyl Maltosides n-Dodecyl-β-D-maltoside (DDM), n-Decyl-β-D-maltoside (DM)Generally considered to be very mild and effective for stabilizing a wide range of membrane proteins.[9]
Zwitterionic Detergents CHAPS, Fos-Choline seriesCan be more effective at disrupting protein-protein interactions but may also be more denaturing than non-ionic detergents.[17]

The choice of detergent is highly empirical, and screening a panel of detergents is often necessary to find the optimal one for your specific protein and application.

Visualizations

Experimental_Workflow Workflow for Optimizing Protein Solubilization start Start: Protein Sample (Membrane preparation or cell lysate) prepare_buffers Prepare Buffers with Varying Conditions (pH, Salt, Additives) start->prepare_buffers add_detergent Add this compound (Concentration Screen) prepare_buffers->add_detergent incubate Incubate (e.g., 4°C, 1 hour) add_detergent->incubate centrifuge Centrifuge to Separate Soluble and Insoluble Fractions incubate->centrifuge analyze Analyze Supernatant and Pellet (Protein Assay, SDS-PAGE) centrifuge->analyze optimize Identify Optimal Conditions (Max Solubilization, Min Denaturation) analyze->optimize proceed Proceed with Purified, Stable Protein optimize->proceed Success troubleshoot Troubleshoot Further (Alternative Detergents, etc.) optimize->troubleshoot Failure

Caption: A typical workflow for optimizing protein solubilization with this compound.

Troubleshooting_Logic Troubleshooting Protein Precipitation precipitation Protein Precipitates with This compound check_concentration Is Detergent Concentration Optimal? (Above CMC) precipitation->check_concentration check_buffer Are Buffer Conditions (pH, Salt) Optimal? check_concentration->check_buffer No adjust_concentration Adjust Detergent Concentration check_concentration->adjust_concentration Yes check_additives Are Stabilizing Additives Present? check_buffer->check_additives No adjust_buffer Adjust pH and/or Salt Concentration check_buffer->adjust_buffer Yes add_stabilizers Add Glycerol, Sugars, or Amino Acids check_additives->add_stabilizers Yes soluble_protein Soluble Protein check_additives->soluble_protein No adjust_concentration->soluble_protein adjust_buffer->soluble_protein add_stabilizers->soluble_protein

Caption: A decision tree for troubleshooting protein precipitation issues.

References

Technical Support Center: Complete Removal of Residual Undecyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the complete removal of residual undecyl glucoside from their experimental samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual this compound?

This compound, a non-ionic surfactant, is often used to solubilize and stabilize proteins, particularly membrane proteins. However, its presence, even in trace amounts, can interfere with downstream applications such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and certain immunoassays. Complete removal is essential for obtaining accurate and reliable experimental results.

Q2: What are the primary methods for removing this compound?

The main techniques for removing this compound include:

  • Dialysis/Diafiltration: Effective for removing surfactant monomers.

  • Size-Exclusion Chromatography (SEC): Separates proteins from smaller surfactant micelles and monomers.

  • Adsorption/Affinity Chromatography: Utilizes specific resins that bind and remove surfactants.

  • Precipitation: Proteins are precipitated, leaving the surfactant in the supernatant.

Q3: How does the Critical Micelle Concentration (CMC) of this compound affect its removal?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules aggregate to form micelles.[1] Below the CMC, the surfactant exists as individual monomers. Most removal techniques, especially dialysis and SEC, are more effective at removing monomers than larger micelles.[2] Therefore, diluting the sample to below the CMC of this compound can significantly improve removal efficiency. The CMC of a surfactant can be influenced by factors such as temperature and buffer composition.[1]

Q4: Can residual this compound be quantified?

Yes, several methods can be used to quantify residual this compound, including:

  • High-Performance Liquid Chromatography (HPLC): A sensitive and accurate method for detecting and quantifying the surfactant.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be developed for specific surfactants.

  • Mass Spectrometry (MS): Can detect very low levels of the surfactant.

Troubleshooting Guides

Problem 1: Poor protein recovery after surfactant removal.

Possible Causes:

  • Protein Aggregation: Rapid removal of the stabilizing surfactant can lead to protein aggregation and precipitation.

  • Nonspecific Binding: The protein may be binding to the removal matrix (e.g., chromatography resin).

  • Precipitation with Surfactant: In precipitation methods, the protein may co-precipitate with the surfactant.

Solutions:

  • Gradual Surfactant Removal: Employ a stepwise dialysis or a gradient elution in chromatography to remove the surfactant slowly.

  • Inclusion of Stabilizing Agents: Add other stabilizing agents like glycerol, specific lipids, or a less disruptive surfactant to the buffer.[3]

  • Optimize Buffer Conditions: Adjust pH and ionic strength to enhance protein stability.

  • Choose an Appropriate Removal Method: For sensitive proteins, a gentler method like dialysis against a buffer containing a stabilizing agent might be preferable.

Problem 2: Incomplete removal of this compound.

Possible Causes:

  • Concentration Above CMC: If the initial surfactant concentration is high, micelles may not be efficiently removed by methods like dialysis or SEC.[2]

  • Strong Protein-Surfactant Interactions: The surfactant may be tightly bound to the protein.

  • Insufficient Exchange/Wash Steps: Inadequate dialysis time or insufficient wash volumes in chromatography can leave residual surfactant.

Solutions:

  • Dilute the Sample: Ensure the this compound concentration is below its CMC before starting the removal process.

  • Use Surfactant-Specific Adsorbents: Employ resins designed for high-affinity binding of surfactants.

  • Increase Dialysis Time and Buffer Volume: Extend the duration of dialysis and use a larger volume of dialysis buffer, with frequent changes.

  • Optimize Chromatography Parameters: Increase the column length or decrease the flow rate in SEC. In affinity chromatography, increase the wash volumes.

Data Presentation

Table 1: Properties of this compound and Related Surfactants

SurfactantTypeMolecular Weight ( g/mol )Critical Micelle Concentration (mM)
This compoundNon-ionic~334.4Not widely reported, estimated to be similar to Decyl Glucoside
Decyl GlucosideNon-ionic~322.40.8 - 2.2[4]
Octyl GlucosideNon-ionic292.318 - 25[4]
Dodecyl Maltoside (DDM)Non-ionic510.60.17

Table 2: Comparison of this compound Removal Techniques

TechniquePrincipleAdvantagesDisadvantages
Dialysis/DiafiltrationSize-based separation of monomersGentle, low protein lossInefficient for micelles, time-consuming[2]
Size-Exclusion Chromatography (SEC)Separation by molecular sizeCan remove monomers and small micelles, good for buffer exchangePotential for protein dilution, may not remove all micelles
Adsorption ChromatographySpecific binding of surfactant to a resinHigh removal efficiency, can be rapidPotential for non-specific protein binding, cost of resin[5]
Protein PrecipitationDifferential solubilityCan handle large volumes, concentrates proteinRisk of protein denaturation and aggregation, potential for co-precipitation of surfactant[6]

Experimental Protocols

Protocol 1: Removal of this compound using Size-Exclusion Chromatography (SEC)
  • Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for separating the protein of interest from this compound micelles and monomers.

  • Buffer Preparation: Prepare a running buffer that is optimal for the stability of the target protein. If necessary, include a low concentration of a stabilizing agent.

  • Sample Preparation: If the initial concentration of this compound is high, dilute the sample with the running buffer to a concentration below its CMC. Filter the sample through a 0.22 µm filter to remove any aggregates.[7]

  • Chromatography:

    • Equilibrate the SEC column with at least two column volumes of the running buffer.

    • Load the prepared sample onto the column.

    • Begin the isocratic elution with the running buffer.

    • Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

  • Analysis: Pool the fractions containing the purified protein. Analyze a small aliquot of the pooled sample for residual this compound using a suitable quantification method (e.g., HPLC).

Protocol 2: Removal of this compound using Detergent-Adsorbing Resin
  • Resin Selection: Choose a commercially available detergent-adsorbing resin.

  • Resin Preparation: Prepare the resin according to the manufacturer's instructions. This typically involves washing and equilibrating the resin with the desired buffer.

  • Sample Preparation: Ensure the protein sample is in a buffer compatible with the resin.

  • Batch Removal:

    • Add the prepared resin to the protein sample at the recommended ratio.

    • Incubate the mixture for the specified time with gentle agitation.

    • Separate the resin from the sample by centrifugation or filtration.

  • Column Chromatography (for higher efficiency):

    • Pack the prepared resin into a chromatography column.

    • Equilibrate the column with the appropriate buffer.

    • Load the protein sample onto the column.

    • Collect the flow-through, which contains the protein with reduced surfactant concentration.

    • Wash the column with the buffer to elute any remaining protein.

  • Analysis: Analyze the treated sample for residual this compound to confirm removal.

Mandatory Visualization

Experimental_Workflow_Surfactant_Removal cluster_prep Sample Preparation cluster_methods Removal Method Selection cluster_post Analysis & Final Product start Protein Sample with This compound dilution Dilute below CMC start->dilution method_choice Choose Removal Method dilution->method_choice dialysis Dialysis/ Diafiltration method_choice->dialysis Gentle, Slow sec Size-Exclusion Chromatography method_choice->sec Size-based adsorption Adsorption Resin method_choice->adsorption High Efficiency precipitation Protein Precipitation method_choice->precipitation Concentration analysis Quantify Residual Surfactant dialysis->analysis sec->analysis adsorption->analysis precipitation->analysis end Purified Protein analysis->end

Caption: Workflow for selecting a suitable method for this compound removal.

Troubleshooting_Logic cluster_problem1 Low Protein Recovery cluster_problem2 Incomplete Surfactant Removal start Problem Encountered p1_cause Potential Causes: - Aggregation - Nonspecific Binding start->p1_cause p2_cause Potential Causes: - Above CMC - Strong Interaction - Insufficient Washing start->p2_cause p1_sol Solutions: - Gradual Removal - Add Stabilizers - Optimize Buffer p1_cause->p1_sol p2_sol Solutions: - Dilute Sample - Use Specific Resin - Increase Wash/Dialysis Time p2_cause->p2_sol

Caption: Troubleshooting guide for common issues in this compound removal.

References

Technical Support Center: Crystallization of Proteins Solubilized in n-Undecyl-β-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the crystallization of proteins solubilized in n-Undecyl-β-D-glucoside (UDG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is n-Undecyl-β-D-glucoside and what are its key properties for protein crystallization?

A1: n-Undecyl-β-D-glucoside is a non-ionic detergent used for solubilizing and stabilizing membrane proteins for structural studies. Its key properties, which are crucial for designing crystallization experiments, are summarized in the table below. For comparison, data for the related detergents n-Octyl-β-D-glucoside (OG) and n-Undecyl-β-D-maltopyranoside (UDM) are also provided.

Propertyn-Undecyl-β-D-glucoside (UDG)n-Octyl-β-D-glucoside (OG)n-Undecyl-β-D-maltopyranoside (UDM)
Molecular Formula C₁₇H₃₄O₆[1]C₁₄H₂₈O₆[2]C₂₃H₄₄O₁₁[3]
Molecular Weight 334.4 g/mol [1]292.37 g/mol 496.6 g/mol [3]
Critical Micelle Concentration (CMC) Not widely reported, estimated to be between OG and UDM~20-25 mM[2]~0.59 mM[3]
Aggregation Number Not widely reported~27-100~71[3]

Q2: How do I choose the optimal concentration of undecyl glucoside for solubilization and crystallization?

Q3: My crystallization drops show phase separation. Is this a problem and how can I address it?

A3: Phase separation, where the crystallization drop separates into two distinct liquid phases, is a common occurrence when working with detergents and can be either beneficial or detrimental.[7][8][9][10] It indicates that the solution is highly supersaturated, which is a prerequisite for nucleation.[7][8] However, if the protein remains in the detergent-rich phase, it can inhibit the formation of well-ordered crystals.[4]

To troubleshoot phase separation:

  • Adjust Detergent Concentration: Systematically vary the concentration of this compound. A slight decrease might be sufficient to prevent phase separation while maintaining protein solubility.

  • Modify Precipitant Concentration: Altering the concentration of the precipitating agent can shift the phase diagram and promote crystal growth over liquid-liquid phase separation.[4]

  • Introduce Additives: Small molecules can modulate detergent phase behavior and protein-protein interactions.[11] See the troubleshooting guide below for a list of potential additives.

  • Vary Temperature: Temperature can influence the phase behavior of detergents.[11] Experimenting with different crystallization temperatures may help control phase separation.

Q4: What are some common additives that can be used to improve crystallization with this compound?

A4: Additives can play a crucial role in improving crystal quality by influencing protein solubility, stability, and crystal contacts.[11] Common classes of additives include:

  • Small amphiphiles: Molecules like 1,2,3-heptanetriol (B24924) can sometimes improve the packing of protein-detergent complexes within the crystal lattice.

  • Salts: Divalent cations such as MgCl₂ or CaCl₂ can sometimes mediate crystal contacts.[4]

  • Organic solvents: Low concentrations of agents like isopropanol (B130326) can alter the dielectric constant of the solution and promote favorable interactions.[4]

  • Co-surfactants: The addition of a small amount of a different detergent can sometimes modulate the properties of the this compound micelles and facilitate crystallization.

Troubleshooting Guides

Issue: Protein Aggregation
SymptomPossible CauseSuggested Solution
Precipitate forms immediately upon mixing protein and crystallization solution.Protein concentration is too high, or the protein is unstable in the crystallization condition.Decrease the initial protein concentration.[6] Screen a wider range of pH and salt conditions to improve protein stability. Consider adding a stabilizing ligand or cofactor.
Amorphous precipitate appears over time in the crystallization drop.The protein may be slowly denaturing or aggregating.Optimize the detergent concentration; it may be too low to maintain stability. Screen for additives that are known to improve protein stability, such as glycerol (B35011) or other osmolytes.
Issue: No Crystals or Poor-Quality Crystals
SymptomPossible CauseSuggested Solution
Clear drops with no crystals after an extended period.The level of supersaturation is not high enough for nucleation.Increase the protein concentration.[6] Increase the precipitant concentration. Try a different precipitating agent.
Shower of microcrystals that do not grow larger.Nucleation rate is too high compared to the growth rate.Decrease the protein concentration.[6] Decrease the precipitant concentration. Try seeding experiments using crushed microcrystals.
Crystals are small, thin needles, or plates.Unfavorable crystal packing.Screen a wide range of additives to try and influence crystal habit.[11] Experiment with different temperatures. Consider protein engineering to remove flexible loops or modify surface residues.

Experimental Protocols

While a specific, validated protocol for a wide range of proteins using this compound is not available, the following provides a general workflow that can be adapted.

1. Protein Solubilization and Purification:

  • Solubilization: Resuspend isolated cell membranes in a buffer containing 1-2% (w/v) this compound. The optimal concentration should be determined empirically. The buffer should be well-buffered (e.g., 20-50 mM Tris or HEPES) and may contain salt (e.g., 100-200 mM NaCl) and stabilizing agents like glycerol.

  • Purification: After removing insoluble material by ultracentrifugation, purify the solubilized protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion). It is crucial to maintain a detergent concentration above the CMC throughout the purification process. A concentration of 0.1-0.5% (w/v) this compound in the chromatography buffers is a reasonable starting point.

2. Crystallization Screening:

  • Protein Concentration: Concentrate the purified protein to 5-20 mg/mL. The optimal concentration is protein-dependent.[6]

  • Crystallization Method: The hanging drop or sitting drop vapor diffusion method is commonly used.[5]

  • Screening Conditions: Use commercially available or custom-made crystallization screens that cover a wide range of precipitants (e.g., PEGs, salts), pH, and additives.

  • Detergent in the Drop: The final concentration of this compound in the crystallization drop should be carefully controlled. It is often beneficial to have a final detergent concentration that is close to its CMC.

Visualizations

Below are diagrams illustrating key concepts and workflows in protein crystallization.

Experimental_Workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_analysis Analysis Expression Protein Expression & Membrane Prep. Solubilization Solubilization (with this compound) Expression->Solubilization Purification Purification (Affinity, IEX, SEC) Solubilization->Purification Concentration Concentration Purification->Concentration Screening Crystallization Screening Concentration->Screening Optimization Optimization Screening->Optimization Harvesting Crystal Harvesting Optimization->Harvesting Diffraction X-ray Diffraction Harvesting->Diffraction Structure Structure Solution Diffraction->Structure

Caption: General experimental workflow for membrane protein crystallization.

Troubleshooting_Logic cluster_solutions Troubleshooting Strategies Start Crystallization Trial Result Result Start->Result Observe Drop NoCrystals No Crystals Result->NoCrystals Clear Precipitate Amorphous Precipitate Result->Precipitate Disordered Solid PhaseSeparation Phase Separation Result->PhaseSeparation Oily Droplets Microcrystals Microcrystals Result->Microcrystals Tiny Crystals GoodCrystals Good Crystals! Result->GoodCrystals Well-formed Crystals IncreaseSupersat Increase Protein/ Precipitant Conc. NoCrystals->IncreaseSupersat DecreaseSupersat Decrease Protein/ Precipitant Conc. Precipitate->DecreaseSupersat ModifyConditions Adjust Detergent/ Additive Conc., pH, Temp. PhaseSeparation->ModifyConditions Microcrystals->DecreaseSupersat Seeding Microseeding Microcrystals->Seeding

Caption: A logical guide for troubleshooting common crystallization outcomes.

References

Technical Support Center: Optimizing Undecyl Glucoside to Lipid Ratio for Effective Liposome Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the undecyl glucoside to lipid ratio for effective liposome (B1194612) solubilization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the solubilization of liposomes with this compound.

Q1: My liposome solution isn't becoming clear after adding this compound. What's happening?

A1: Incomplete solubilization is a common issue. Several factors could be at play:

  • Insufficient Detergent: The most likely cause is that the concentration of this compound is below the critical ratio required for complete solubilization (Rsol). You will need to perform a titration experiment to determine the optimal concentration.

  • Lipid Composition: The presence of certain lipids, such as cholesterol or those with saturated acyl chains, can make liposomes more resistant to detergent solubilization, requiring a higher detergent-to-lipid ratio.[1]

  • Incorrect Temperature: Ensure your experiment is conducted at a temperature above the phase transition temperature (Tm) of your lipid mixture. Liposomes in the gel phase are less susceptible to detergent insertion.

  • Inadequate Mixing: Ensure thorough mixing after each addition of detergent to allow for proper partitioning of the this compound into the lipid bilayer.

Q2: The turbidity of my liposome suspension increases after adding this compound. Is this normal?

A2: Yes, an initial increase in turbidity is expected and is indicative of the first stage of solubilization.[2] This occurs as detergent monomers insert into the liposome bilayer, causing the vesicles to swell.[2] As you continue to add this compound, the turbidity will peak (at the onset of solubilization, or Rsat) and then begin to decrease as the liposomes are disrupted and form mixed micelles with the detergent.[2]

Q3: How do I know when my liposomes are fully solubilized?

A3: Complete solubilization is characterized by a stable, low turbidity reading that does not decrease further with the addition of more detergent.[3] At this point, the solution should appear clear. This corresponds to the Rsol value, where all lipids are incorporated into mixed micelles.[3]

Q4: Can the presence of cholesterol in my liposomes affect the required this compound to lipid ratio?

A4: Yes, cholesterol can have a significant impact. It generally increases the rigidity of the lipid bilayer, making it more resistant to detergent-induced solubilization.[1] This means you will likely need a higher this compound to lipid ratio to achieve complete solubilization compared to liposomes without cholesterol.[1]

Q5: What is the Critical Micelle Concentration (CMC) of this compound, and why is it important?

A5: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers in a solution begin to self-assemble into micelles. While specific values can vary slightly with buffer conditions and temperature, the CMC of this compound is a key parameter. Below the CMC, the detergent exists primarily as monomers, which are what initially insert into the liposome bilayer.[4] Above the CMC, both monomers and micelles are present, and the micelles play a role in the complete disruption of the liposome structure to form mixed micelles.[5]

Experimental Protocols

Protocol 1: Preparation of Unilamellar Liposomes by Extrusion

This protocol describes a standard method for preparing unilamellar liposomes of a defined size.

  • Lipid Film Formation:

    • Dissolve your chosen lipids in chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with your desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into a lipid extruder.

    • Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm). Perform this step at a temperature above the lipid Tm.

    • The resulting solution will contain unilamellar liposomes of a relatively uniform size.

Protocol 2: Optimizing the this compound to Lipid Ratio via Turbidity Assay

This protocol provides a method to empirically determine the optimal detergent-to-lipid ratio for your specific liposome formulation.

  • Preparation:

    • Prepare a stock solution of your liposomes at a known lipid concentration (e.g., 1 mM) in your experimental buffer.

    • Prepare a concentrated stock solution of this compound in the same buffer (e.g., 100 mM).

  • Turbidity Measurement:

    • Place a known volume of the liposome suspension into a cuvette.

    • Place the cuvette in a spectrophotometer and set the wavelength to 400 nm.

    • Record the initial absorbance (turbidity) of the liposome suspension.

  • Titration:

    • Add small, incremental aliquots of the this compound stock solution to the cuvette.

    • After each addition, mix the solution thoroughly but gently, and allow it to equilibrate for 2-5 minutes before recording the absorbance.

    • Continue this process until the absorbance reaches a stable, minimum value.

  • Data Analysis:

    • Plot the absorbance at 400 nm as a function of the molar ratio of this compound to lipid.

    • Identify the peak of the curve, which corresponds to the onset of solubilization (Rsat).

    • Identify the point at which the curve plateaus at a minimum value, which corresponds to complete solubilization (Rsol).

Quantitative Data

The following tables provide reference values for detergent-to-lipid molar ratios for liposome solubilization. Note that values for this compound are not widely reported, so data for the structurally similar octyl glucoside are provided as a close approximation.

DetergentLipid CompositionRsat (molar ratio)Rsol (molar ratio)Reference
Octyl GlucosidePhosphatidylcholine~1.3~3.8[4]
Triton X-100Phosphatidylcholine~0.64~2.5[4]
Sodium CholatePhosphatidylcholine~0.30~0.9[4]

Note: Rsat and Rsol values are dependent on the specific lipid composition, temperature, and buffer conditions. The values in this table should be used as a starting point for your own optimization experiments.

Visual Guides

Liposome Solubilization Workflow

G cluster_prep Liposome Preparation cluster_solubilization Solubilization & Analysis prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Extrusion prep2->prep3 sol1 Prepare Liposome & Detergent Stocks prep3->sol1 sol2 Turbidity Titration sol1->sol2 sol3 Plot Absorbance vs. Detergent/Lipid Ratio sol2->sol3 sol4 Determine Rsat and Rsol sol3->sol4

Caption: Workflow for liposome preparation and solubilization analysis.

Three-Stage Model of Liposome Solubilization

Caption: The three-stage model of detergent-mediated liposome solubilization.

Troubleshooting Logic for Incomplete Solubilization

G start Incomplete Solubilization q1 Is Detergent/Lipid Ratio > Rsol? start->q1 s1 Increase this compound Concentration q1->s1 No q2 Is Temperature > Lipid Tm? q1->q2 Yes s1->q1 s2 Increase Experimental Temperature q2->s2 No q3 Is Lipid Composition Resistant? q2->q3 Yes s2->q2 s3 Further Increase Detergent Concentration q3->s3 Yes end Successful Solubilization q3->end No s3->end

Caption: Troubleshooting guide for incomplete liposome solubilization.

References

mitigating the interference of undecyl glucoside in enzymatic and binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the interference of undecyl glucoside in your enzymatic and binding assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your experiments.

Problem 1: High background noise or false positives in absorbance- or fluorescence-based assays.

Possible Cause: this compound, at concentrations above its Critical Micelle Concentration (CMC), can form micelles that may scatter light or sequester assay components, leading to aberrant readings. Additionally, impurities in the detergent preparation could be fluorescent.

Troubleshooting Steps:

  • Determine the CMC of your this compound: The CMC can be influenced by buffer composition (e.g., ionic strength) and temperature. While specific data for this compound is not always readily available, related alkyl glucosides provide a good reference.

  • Work Below the CMC (if possible): If your protein remains soluble and stable, try performing the assay with this compound at a concentration below its CMC to minimize micelle formation.

  • Buffer Blanks are Crucial: Always include a buffer blank containing this compound at the same concentration as your experimental samples to measure and subtract the background signal.

  • Assay-Specific Controls: Run controls without the enzyme or binding partner to see if this compound interacts directly with your substrate or detection reagents.

  • Consider Detergent Removal: If the interference persists, consider removing or reducing the this compound concentration after initial solubilization.

Problem 2: Altered enzyme kinetics - unexpected changes in Km and Vmax.

Possible Cause: this compound can interfere with enzymatic reactions through several mechanisms:

  • Enzyme Denaturation: Although considered a mild non-ionic detergent, high concentrations of this compound can partially or fully denature some enzymes, leading to a decrease in Vmax.

  • Substrate Sequestration: Micelles can entrap the substrate, reducing its effective concentration available to the enzyme. This can manifest as an apparent increase in Km.

  • Direct Interaction with the Enzyme: The detergent might bind to the enzyme at locations other than the active site, causing conformational changes that affect its catalytic efficiency.

Troubleshooting Steps:

  • Systematic Variation of Detergent Concentration: Perform the enzyme activity assay at a range of this compound concentrations (both below and above the estimated CMC) while keeping the enzyme and substrate concentrations constant. This will help identify a concentration at which interference is minimal.

  • Kinetic Analysis: Determine the Km and Vmax of your enzyme in the presence and absence of this compound. A significant change in these parameters is indicative of interference.

  • Detergent Exchange: If this compound proves to be problematic, consider exchanging it for another detergent with different properties (e.g., a shorter alkyl chain or a different head group) after protein purification.

  • Addition of Stabilizers: Including additives like glycerol (B35011) (5-20%) can sometimes help stabilize the enzyme and mitigate the denaturing effects of detergents.

Problem 3: Inconsistent results in ligand-binding assays.

Possible Cause: this compound can interfere with ligand-binding assays by:

  • Steric Hindrance: Detergent molecules bound to the protein of interest may physically block the ligand's binding site.

  • Altering Protein Conformation: The binding of this compound can induce conformational changes in the protein that affect its affinity for the ligand.

  • Ligand Sequestration: Similar to substrate sequestration in enzymatic assays, micelles can partition the ligand, reducing its free concentration.

Troubleshooting Steps:

  • Equilibrium Dialysis Control: Perform a control experiment to see if your ligand partitions into this compound micelles in the absence of the protein.

  • Alternative Assay Formats: If using a surface-based assay (e.g., ELISA, SPR), be aware that detergents can affect protein immobilization and accessibility. In-solution assays might be less prone to certain types of interference.

  • Detergent Removal/Reduction: Use methods like dialysis, size-exclusion chromatography, or detergent-adsorbing beads to lower the this compound concentration before initiating the binding assay.

  • Vary Incubation Times: Ensure that the binding reaction has reached equilibrium, as the presence of detergent might slow down the binding kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A1: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For non-ionic detergents like alkyl glucosides, the CMC is a key parameter. Above the CMC, the solution contains both monomers and micelles. Micelles can interfere with assays by scattering light, sequestering substrates or ligands, and potentially denaturing proteins. The CMC of undecyl (C11) glucoside is not as commonly cited as other alkyl glucosides, but it can be estimated to be between that of decyl (C10) glucoside and dodecyl (C12) glucoside. The CMC is influenced by factors like temperature and buffer ionic strength.

Q2: Can I use this compound in fluorescence-based assays?

A2: Yes, but with caution. While pure this compound itself is not fluorescent, commercial preparations may contain fluorescent impurities. It is crucial to run appropriate controls, including a buffer blank with the detergent, to account for any background fluorescence. Micelle formation above the CMC can also cause light scattering, which may interfere with fluorescence readings.

Q3: How can I remove this compound from my protein sample?

A3: Several methods can be used to remove or reduce the concentration of this compound:

  • Dialysis: This is a common and gentle method. Due to the formation of micelles, the effective size of the detergent aggregates is large. To enhance removal, the detergent concentration should be diluted below its CMC before dialysis.

  • Size-Exclusion Chromatography (Gel Filtration): This technique separates molecules based on size. It can effectively separate proteins from smaller detergent monomers.[1]

  • Detergent-Removal Resins/Beads: These are commercially available products that specifically bind and remove detergent molecules from the solution.[1][2]

  • Ion-Exchange Chromatography: For non-ionic detergents like this compound, this method can be used where the protein binds to the resin, and the detergent is washed away. The protein is then eluted with a detergent-free buffer.[1][2]

Q4: Are there any alternatives to this compound?

A4: Yes, several other mild, non-ionic detergents can be used for membrane protein studies. The choice of detergent is often protein-dependent. Some common alternatives include:

  • Octyl glucoside (shorter alkyl chain, higher CMC)

  • Decyl maltoside

  • Dodecyl maltoside (DDM)

  • Lauryl maltose (B56501) neopentyl glycol (LMNG)

  • Digitonin

It is often necessary to screen a panel of detergents to find the one that best maintains the stability and activity of your specific protein.

Quantitative Data

Table 1: Critical Micelle Concentration (CMC) of Related Alkyl Glucoside Detergents

This table provides a reference for the expected CMC range of this compound by comparing it with alkyl glucosides of different chain lengths. The CMC generally decreases as the alkyl chain length increases.

DetergentAlkyl Chain LengthCMC (mM)
Octyl β-D-glucopyranosideC820-25
Nonyl β-D-glucopyranosideC96.5
Decyl β-D-glucopyranosideC102.2
Undecyl β-D-glucopyranoside C11 ~0.6 (Estimated)
Dodecyl β-D-glucopyranosideC120.17

Data for Octyl, Nonyl, Decyl, and Dodecyl glucosides are from various sources. The CMC for this compound is an estimation based on the trend.

Experimental Protocols

Protocol 1: General Method for Detergent Removal by Dialysis

This protocol is a general guideline for reducing the concentration of this compound from a protein sample.

Materials:

  • Protein sample containing this compound.

  • Detergent-free dialysis buffer (e.g., Tris-HCl, HEPES with appropriate pH and salt concentration).

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10-14 kDa).

  • Stir plate and stir bar.

  • Large beaker.

Procedure:

  • Dilution (Optional but Recommended): If possible, dilute the protein sample with detergent-free buffer to bring the this compound concentration below its CMC. This will shift the equilibrium from micelles to monomers, which are more readily dialyzed.

  • Sample Preparation: Transfer the protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped inside.

  • Dialysis Setup: Place the sealed dialysis tubing/cassette into a beaker containing a large volume of cold (4°C) detergent-free dialysis buffer (at least 200 times the sample volume).

  • Stirring: Place the beaker on a stir plate and stir gently to facilitate buffer exchange.

  • Buffer Changes: Change the dialysis buffer every 2-3 hours for the first 6-9 hours, and then leave to dialyze overnight. Perform at least three buffer changes in total.

  • Sample Recovery: After dialysis, carefully remove the sample from the tubing/cassette.

Visualizations

experimental_workflow Troubleshooting Workflow for Detergent Interference cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_mitigation Mitigation Strategies cluster_outcome Outcome Problem Inconsistent Assay Results (High Background, Altered Kinetics, etc.) Check_CMC Is this compound Conc. > CMC? Problem->Check_CMC Run_Controls Run Buffer Blanks & No-Enzyme Controls Problem->Run_Controls Check_CMC->Run_Controls No Lower_Conc Lower Detergent Concentration Check_CMC->Lower_Conc Yes Run_Controls->Lower_Conc Detergent_Removal Remove/Exchange Detergent Run_Controls->Detergent_Removal Optimize_Assay Optimize Assay Conditions (e.g., add stabilizers) Run_Controls->Optimize_Assay Success Interference Mitigated Lower_Conc->Success Detergent_Removal->Success Optimize_Assay->Success

Caption: A logical workflow for troubleshooting and mitigating this compound interference in assays.

signaling_pathway Potential Mechanisms of this compound Interference cluster_enzyme Enzymatic Assay cluster_binding Binding Assay UG This compound Enzyme Enzyme UG->Enzyme Denaturation / Conformational Change Substrate Substrate UG->Substrate Sequestration in Micelles Protein Protein UG->Protein Steric Hindrance / Conformational Change Ligand Ligand UG->Ligand Sequestration in Micelles Product Product Enzyme->Product Vmax, Km Substrate->Enzyme Complex Protein-Ligand Complex Protein->Complex Ligand->Complex

References

addressing the effects of undecyl glucoside impurities on experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for undecyl glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the effects of this compound impurities on experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, typically by reacting glucose with undecyl alcohol.[1] Due to its mild, biodegradable nature and effective solubilizing properties, it is widely used in various research and development applications, including:

  • Solubilization and stabilization of membrane proteins: Its amphipathic nature makes it effective at extracting membrane proteins from the lipid bilayer while aiming to maintain their native structure and function.

  • Drug delivery systems: It can be used as a solubilizing agent and stabilizer in formulations for poorly water-soluble drugs.

  • Cell culture: It is sometimes used in cell lysis buffers or to facilitate the uptake of substances into cells.

Q2: What are the potential impurities in commercially available this compound?

While some suppliers may claim their product has no impurities, this is unlikely from a chemical synthesis perspective. Potential impurities can arise from the manufacturing process and subsequent storage. These may include:

  • Unreacted starting materials: The most common impurity is likely residual undecyl alcohol.

  • Polymers of glucose: Oligomeric forms of glucose may be present.

  • Isomers: Different anomers (α and β) and regioisomers of this compound may exist in the final product.

  • Process-related impurities: These can include residual catalysts, solvents, and by-products from side reactions.

  • Degradation products: Formed during storage, especially if exposed to high temperatures or non-neutral pH.

Q3: How can I assess the purity of my this compound stock?

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays (e.g., MTT, XTT, apoptosis assays).

Possible Cause: Residual undecyl alcohol impurity in the this compound preparation may be exerting cytotoxic effects on the cells. Various alcohols have been shown to impact cell viability, and this effect is often dose-dependent.[2][3]

Troubleshooting Steps:

  • Review Certificate of Analysis (CoA): Check the manufacturer's CoA for the specified purity and any information on residual alcohol content.

  • Solvent Control: Ensure you are using an appropriate vehicle control in your experiments that matches the solvent and its concentration used to dissolve the this compound.

  • Dose-Response of the Surfactant: Perform a dose-response experiment with this compound alone to determine its intrinsic effect on your cell line's viability.

  • Purity Analysis: If possible, analyze the purity of your this compound stock using HPLC-MS to quantify the level of undecyl alcohol.

  • Source a Higher Purity Grade: Consider purchasing a higher purity grade of this compound from a reputable supplier.

Issue 2: Poor stability or aggregation of purified membrane proteins.

Possible Cause: Impurities in the this compound can affect the stability of protein-detergent complexes. Residual alcohols or other impurities could disrupt the micellar structure or directly interact with the protein, leading to denaturation and aggregation. The stability of G-protein coupled receptors (GPCRs), for instance, is known to be sensitive to the properties of the solubilizing detergent.[4][5][6]

Troubleshooting Steps:

  • Detergent Screening: If protein instability is observed, it is advisable to screen a panel of different detergents, including other alkyl glucosides or maltosides with varying alkyl chain lengths.

  • Assess Purity: As with cell-based assays, analyzing the purity of the this compound can help identify if impurities are the likely cause.

  • Optimize Detergent Concentration: Ensure you are using the optimal concentration of this compound. This is typically just above the critical micelle concentration (CMC).

  • Buffer Optimization: The stability of the protein-detergent complex can also be influenced by buffer components (pH, ionic strength, additives).

Issue 3: Variability in drug formulation characteristics (e.g., solubility, stability).

Possible Cause: Lot-to-lot variability in the impurity profile of this compound can lead to inconsistent formulation performance. Impurities can affect the solubilization capacity of the surfactant and the long-term stability of the drug product.

Troubleshooting Steps:

  • Incoming Quality Control: Implement a robust quality control protocol for incoming batches of this compound. This should ideally include an HPLC-MS analysis to ensure consistent purity.

  • Forced Degradation Studies: Perform forced degradation studies on your formulation to assess its stability in the presence of the this compound.

  • Excipient Compatibility Studies: Conduct thorough compatibility studies between your active pharmaceutical ingredient (API) and the this compound to identify any potential interactions.

Data Summary

Table 1: Potential Impurities in this compound and Their Possible Effects

Impurity TypePotential SourcePossible Experimental Effects
Undecyl Alcohol Unreacted starting materialCytotoxicity in cell-based assays, altered micelle properties, protein destabilization.
Polysaccharides Glucose polymerizationAltered viscosity of solutions, potential for microbial growth.
Isomers Synthesis processVariations in surfactant properties (CMC, solubilization capacity).
Residual Catalysts Manufacturing processInterference with enzymatic assays, protein oxidation.
By-products Side reactions during synthesisUnpredictable off-target effects in biological systems.

Experimental Protocols

Protocol: General Approach for Purity Assessment of this compound by HPLC-MS

This protocol provides a general framework. Specific parameters will need to be optimized for your instrument and the specific impurities being targeted.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or isopropanol) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for creating a calibration curve if quantitative analysis is desired.

    • Prepare a blank sample containing only the solvent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.9 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested for optimal signal.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode to identify all components. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its expected mass-to-charge ratio.

    • Identify and quantify any impurity peaks by comparing their retention times and mass spectra to known standards or by using a relative peak area approach.

Visualizations

Impurity_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis: Impurity Effect cluster_3 Testing & Verification cluster_4 Resolution Problem Unexpected Experimental Results Check_CoA Review Certificate of Analysis Problem->Check_CoA Check_Controls Verify Experimental Controls Problem->Check_Controls Hypothesis Hypothesize Impurity is the Cause Check_CoA->Hypothesis Check_Controls->Hypothesis Purity_Analysis Perform Purity Analysis (e.g., HPLC-MS) Hypothesis->Purity_Analysis New_Reagent Test High-Purity this compound Hypothesis->New_Reagent Resolution Resolve Issue & Standardize Protocol Purity_Analysis->Resolution New_Reagent->Resolution

Caption: Troubleshooting workflow for unexpected experimental results.

Signaling_Pathway_Interference cluster_0 Cellular System UG This compound (with Impurities) Membrane Cell Membrane UG->Membrane Solubilization / Permeabilization Artifact Experimental Artifact (e.g., Altered Viability) UG->Artifact Off-target effects of impurities Receptor Membrane Receptor Membrane->Receptor Pathway Signaling Pathway Receptor->Pathway Response Cellular Response (e.g., Viability, Proliferation) Pathway->Response Artifact->Response Modifies

Caption: Potential interference of impurities in cell signaling pathways.

References

Validation & Comparative

Undecyl Glucoside vs. Dodecyl Maltoside (DDM): A Comparative Guide for Membrane Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A detergent's performance is intrinsically linked to its physicochemical properties, primarily its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers begin to form micelles, and it is a key parameter for determining the optimal detergent concentration for solubilization and purification. The aggregation number refers to the average number of detergent molecules in a single micelle, which influences the size of the protein-detergent complex.

PropertyUndecyl β-D-glucopyranoside (Estimated)n-Dodecyl-β-D-maltoside (DDM)n-Undecyl-β-D-maltopyranoside (UDM)
Molecular Weight ( g/mol ) 334.45510.62496.6
Critical Micelle Concentration (CMC) (mM) ~ 2.0 - 4.00.17[1]0.59[2]
Aggregation Number Not experimentally determined~140~50[2]

Note: Properties for Undecyl β-D-glucopyranoside are estimated based on the known values for other alkyl glucosides, such as n-Nonyl-β-D-glucopyranoside (CMC ~6.5 mM)[3] and n-Octyl-β-D-glucopyranoside (CMC ~20-25 mM).[4] n-Undecyl-β-D-maltopyranoside (UDM) is presented as a close structural analog for which experimental data is available.

Experimental Data: Membrane Protein Thermostability

Thermal stability is a crucial indicator of a membrane protein's structural integrity in a detergent micelle. A higher melting temperature (Tm) suggests a more stable protein-detergent complex. The following data summarizes the thermostability of a membrane protein in the presence of DDM and Undecyl Maltoside (UDM), a close analog of Undecyl Glucoside, as determined by a thiol-specific fluorochrome N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl] maleimide (B117702) (CPM) dye assay.

DetergentMelting Temperature (Tm) in °C
n-Dodecyl β-d-maltoside (DDM)45.7
n-Undecyl-β-d-Maltopyranoside (UDM)43.4

This data indicates that for the specific membrane protein tested, DDM provided slightly higher thermal stability compared to UDM.

Experimental Protocols

I. Membrane Protein Solubilization

This protocol provides a general framework for the initial solubilization of membrane proteins from cellular membranes.

cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_clarification Clarification MembranePrep Isolate cell membranes (e.g., ultracentrifugation) Resuspend Resuspend membranes in - Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) - Protease inhibitors MembranePrep->Resuspend AddDetergent Add detergent (this compound or DDM) - Final concentration: 1-2% (w/v) - Above CMC Resuspend->AddDetergent Incubate Incubate with gentle agitation (e.g., 1-2 hours at 4°C) AddDetergent->Incubate Centrifuge Ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) Incubate->Centrifuge Collect Collect supernatant (Solubilized membrane proteins) Centrifuge->Collect

Fig. 1: Experimental workflow for membrane protein solubilization.
II. Thermostability Assay using Circular Dichroism (CD) Spectroscopy

This method monitors the change in the secondary structure of the protein as a function of temperature.

cluster_sample Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis PrepareSample Prepare purified membrane protein - In buffer with detergent (this compound or DDM) - Concentration: 0.1-0.5 mg/mL LoadSample Load sample into quartz cuvette (e.g., 1 mm pathlength) PrepareSample->LoadSample SetParams Set instrument parameters - Wavelength: 222 nm (for α-helical proteins) - Temperature ramp: 20°C to 90°C (1°C/min) LoadSample->SetParams AcquireData Acquire CD signal (ellipticity) vs. Temperature SetParams->AcquireData PlotData Plot ellipticity vs. Temperature AcquireData->PlotData FitCurve Fit data to a sigmoidal curve PlotData->FitCurve DetermineTm Determine the melting temperature (Tm) (midpoint of the transition) FitCurve->DetermineTm

Fig. 2: Workflow for determining protein thermostability using CD spectroscopy.
III. Thermostability Assay using CPM Fluorescence

This assay relies on the increased fluorescence of the CPM dye upon binding to cysteine residues that become exposed as the protein unfolds.[5][6]

cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepareProtein Prepare purified membrane protein - In buffer with detergent (this compound or DDM) MixReagents Mix protein and CPM dye in a 96-well plate PrepareProtein->MixReagents PrepareCPM Prepare CPM dye solution - e.g., 10 µM in a compatible buffer PrepareCPM->MixReagents Incubate Incubate at various temperatures (e.g., using a thermal cycler) MixReagents->Incubate ReadFluorescence Read fluorescence (Excitation: ~387 nm, Emission: ~463 nm) Incubate->ReadFluorescence PlotFluorescence Plot fluorescence intensity vs. Temperature ReadFluorescence->PlotFluorescence FitCurve Fit data to a sigmoidal curve PlotFluorescence->FitCurve DetermineTm Determine the melting temperature (Tm) FitCurve->DetermineTm

Fig. 3: Workflow for the CPM-based thermostability assay.

Signaling Pathways of Commonly Studied Membrane Proteins

The choice of detergent can be critical for maintaining the functionality of membrane proteins involved in complex signaling pathways. G-protein coupled receptors (GPCRs) and ATP-binding cassette (ABC) transporters are two major classes of membrane proteins frequently studied using these detergents.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are integral membrane proteins that transmit signals from the extracellular environment to the inside of the cell.[7][8]

Ligand Ligand GPCR GPCR (7-transmembrane receptor) Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Fig. 4: A simplified G-protein coupled receptor (GPCR) signaling pathway.
ATP-Binding Cassette (ABC) Transporter Function

ABC transporters are membrane proteins that utilize the energy of ATP hydrolysis to transport various substrates across cellular membranes.[9][10]

Substrate_out Substrate (extracellular) ABC_Transporter ABC Transporter (in membrane) Substrate_out->ABC_Transporter Binds ADP_Pi ADP + Pi ABC_Transporter->ADP_Pi Hydrolyzes ATP Substrate_in Substrate (intracellular) ABC_Transporter->Substrate_in Translocates ATP ATP ATP->ABC_Transporter Binds

Fig. 5: Basic mechanism of an ABC transporter.

Conclusion

Both this compound and Dodecyl Maltoside are effective non-ionic detergents for the study of membrane proteins. DDM is a well-established and widely used detergent with a lower CMC, which can be advantageous for forming stable protein-detergent complexes at lower concentrations. The available data on a close analog, UDM, suggests that DDM may offer slightly better thermal stability for some membrane proteins.

However, the optimal detergent is highly protein-dependent. Alkyl glucosides, like this compound, have a smaller headgroup which may be beneficial for the crystallization of certain membrane proteins. It is therefore recommended to perform a detergent screen, utilizing the experimental protocols outlined in this guide, to empirically determine the best detergent for the stability and activity of the specific membrane protein under investigation.

References

comparative study of undecyl glucoside and octyl glucoside for protein extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Cellular Biology and Drug Development

The successful extraction and solubilization of proteins from their native membrane environment is a cornerstone of research in structural biology, functional proteomics, and drug discovery. The choice of detergent is a critical parameter that dictates the yield, stability, and functional integrity of the isolated protein. Among the non-ionic detergents, alkyl glucosides are widely favored for their gentle action and efficacy. This guide provides a detailed comparative study of two such detergents: Undecyl Glucoside (C11) and n-Octyl-β-D-Glucopyranoside (Octyl Glucoside, C8), offering researchers the data needed to make an informed selection for their specific application.

Physicochemical Properties: A Head-to-Head Comparison

The primary difference between this compound and octyl glucoside lies in the length of their hydrophobic alkyl chains (11 and 8 carbons, respectively). This structural variance directly influences their physicochemical properties, which in turn govern their behavior in solution and their effectiveness as protein extraction agents. As the alkyl chain length increases, the detergent becomes more hydrophobic, leading to a lower critical micelle concentration (CMC) and a larger aggregation number.[1][2]

A lower CMC indicates that less detergent is required to form the micelles necessary for solubilizing membrane proteins, which can be advantageous for downstream applications where detergent removal is necessary.[3] A larger aggregation number results in the formation of larger micelles, which can sometimes provide a more stable environment for larger or more complex membrane proteins.

PropertyThis compound (C11)Octyl Glucoside (C8)References
Molecular Formula C₁₇H₃₄O₆C₁₄H₂₈O₆[4]
Molecular Weight ( g/mol ) 334.45292.37[4]
Alkyl Chain Length 11 Carbons8 Carbons
Critical Micelle Conc. (CMC) ~0.6 mM (Estimated)20 - 25 mM[5][6]
Aggregation Number ~130 (Estimated)~84[7][8]
Micelle Molecular Weight (Da) ~43,500 (Estimated)~25,000[6][8]
Dialyzable More DifficultYes

Note on Estimated Values: Direct experimental values for the CMC and aggregation number of this compound are not widely reported in the context of protein biochemistry. The provided values are extrapolated based on the established trend that for each two-carbon increase in alkyl chain length in a glucoside series, the CMC decreases by an order of magnitude and the aggregation number increases systematically.[7][9]

Structural and Mechanistic Differences

The difference in alkyl chain length between undecyl and octyl glucoside is fundamental to their function. A longer alkyl chain generally enhances the hydrophobicity of the detergent, influencing how it partitions into the lipid bilayer and forms micelles around the protein.

Fig 1. Comparison of Octyl and this compound Properties.

Experimental Protocol: Membrane Protein Extraction

This protocol provides a general framework for the solubilization of membrane proteins using either this compound or octyl glucoside. The optimal detergent concentration and incubation times must be determined empirically for each specific protein and membrane system.

Materials:

  • Cell pellet or tissue sample expressing the target protein

  • Lysis Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)

  • Solubilization Buffer: Lysis Buffer containing the selected detergent.

  • Detergent Stock Solutions: 10% (w/v) Octyl Glucoside in water; 2% (w/v) this compound in water.

  • Homogenizer (e.g., Dounce or sonicator)

  • Ultracentrifuge

Methodology:

  • Membrane Preparation:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Homogenize the sample on ice to lyse the cells.

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

    • Discard the supernatant and wash the membrane pellet with Lysis Buffer to remove residual soluble proteins. Centrifuge again at 100,000 x g.

  • Protein Solubilization:

    • Resuspend the washed membrane pellet in a small volume of ice-cold Lysis Buffer.

    • Determine the total protein concentration (e.g., using a BCA assay).

    • Dilute the membrane suspension with Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

    • The final detergent concentration should be well above its CMC.

      • For Octyl Glucoside: Start with a final concentration of 1-2% (w/v) (approx. 34-68 mM).

      • For this compound: Start with a final concentration of 0.1-0.5% (w/v) (approx. 3-15 mM).

    • Incubate the mixture for 1-4 hours at 4°C with gentle, continuous agitation (e.g., on a rotator).

  • Clarification of Lysate:

    • Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized membrane fragments and aggregated proteins.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream purification and analysis.

G start Start: Cell Pellet homogenize Cell Lysis & Homogenization in Lysis Buffer start->homogenize low_speed_spin Low-Speed Centrifugation (1,000 x g) homogenize->low_speed_spin collect_supernatant1 Collect Supernatant low_speed_spin->collect_supernatant1 high_speed_spin1 High-Speed Centrifugation (100,000 x g) collect_supernatant1->high_speed_spin1 collect_pellet Collect Membrane Pellet high_speed_spin1->collect_pellet wash_pellet Wash Pellet with Lysis Buffer collect_pellet->wash_pellet high_speed_spin2 High-Speed Centrifugation (100,000 x g) wash_pellet->high_speed_spin2 resuspend Resuspend Washed Pellet high_speed_spin2->resuspend solubilize Add Detergent & Incubate (1-4h at 4°C) resuspend->solubilize high_speed_spin3 Clarification Spin (100,000 x g) solubilize->high_speed_spin3 end End: Solubilized Protein (Supernatant) high_speed_spin3->end

Fig 2. General workflow for membrane protein extraction.

Mechanism of Action and Selection Rationale

The extraction process relies on the detergent's ability to partition into the lipid bilayer, disrupt its structure, and form mixed micelles containing lipids, proteins, and detergent molecules.

G cluster_steps Detergent Solubilization Mechanism cluster_choice Choice of Detergent A 1. Detergent Monomers Partition into Membrane B 2. Membrane Becomes Saturated with Detergent A->B C 3. Bilayer Disintegration & Mixed Micelle Formation B->C D 4. Solubilized Protein-Detergent-Lipid Complexes in Solution C->D Choice Selection Criteria Prop1 Target Protein Size & Complexity Choice->Prop1 Prop2 Required Protein Stability Choice->Prop2 Prop3 Downstream Applications (e.g., Dialysis Requirement) Choice->Prop3

Fig 3. Detergent action and selection logic.

Choosing Between Undecyl and Octyl Glucoside:

  • Octyl Glucoside (C8): As a well-characterized detergent, octyl glucoside is a reliable choice for a broad range of membrane proteins.[10] Its high CMC and small micelle size make it easily removable by dialysis, which is a significant advantage for many downstream applications such as functional assays or structural studies where the presence of detergent can be inhibitory.[10] However, it can be relatively harsh and may denature more sensitive proteins.[5][11]

  • This compound (C11): The longer alkyl chain and resulting lower CMC suggest that this compound is a milder detergent than its C8 counterpart. It may be more effective at stabilizing larger, multi-subunit membrane protein complexes or those with extensive transmembrane domains by forming larger, more lipid-like micelles. The trade-off is its lower CMC, which makes it more difficult to remove from the final protein preparation via dialysis. Therefore, this compound could be a valuable candidate in a detergent screening strategy, particularly for challenging proteins that are unstable in octyl glucoside or other shorter-chain detergents.

Conclusion

The choice between this compound and octyl glucoside for protein extraction is a balance between solubilization power, protein stability, and the requirements of subsequent experimental steps. Octyl glucoside remains a versatile and well-documented first choice, especially when easy removal is paramount. This compound, while less characterized, presents a theoretically milder alternative that may offer enhanced stability for delicate or large protein complexes. Researchers should consider the specific properties of their target protein and empirically test a range of detergents and concentrations to identify the optimal conditions for successful extraction and purification.

References

A Comparative Guide to the Validation of Undecyl Glucoside Purity using Mass Spectrometry and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the validation of undecyl glucoside purity. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical methodology for their specific needs.

Introduction

This compound, a non-ionic surfactant derived from renewable resources, is widely used in the pharmaceutical, cosmetic, and biotechnology industries. Its purity is a critical quality attribute that can impact product performance, stability, and safety. This guide focuses on two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), often coupled with universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), and Mass Spectrometry (MS), which provides unparalleled specificity and sensitivity.

Comparison of Analytical Methodologies

The choice of analytical technique for this compound purity testing depends on the specific requirements of the analysis, such as the need for quantitation of known impurities, identification of unknown impurities, or high-throughput screening.

FeatureHPLC with Universal Detection (e.g., ELSD/CAD)HPLC with Mass Spectrometry (LC-MS)
Principle Separation based on polarity, with detection of non-volatile analytes after mobile phase evaporation and light scattering or charge transfer.Separation based on polarity, with detection based on the mass-to-charge ratio of ionized analytes.
Specificity Moderate. Co-eluting impurities can interfere with quantification.High. Provides mass information for peak identification and confirmation.
Sensitivity Good (ng range).Excellent (pg to fg range).
Quantitation Reliable for known impurities with available reference standards. The response can be non-linear.[1]Highly accurate and precise for both known and unknown impurities using appropriate internal standards.
Impurity Identification Limited. Relies on retention time comparison with known standards.Excellent. Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.
Alternative Techniques Gas Chromatography (GC) can be used for the analysis of the hydrophobic alkyl chain after derivatization.Tandem Mass Spectrometry (MS/MS) offers enhanced specificity and structural information.[2]

Experimental Protocols

Below are detailed protocols for the analysis of this compound purity using HPLC with universal detection and LC-MS.

Protocol 1: HPLC with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the quantitative analysis of undececyl glucoside and its non-volatile impurities.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Linear gradient to 30% A, 70% B

    • 20-25 min: Hold at 30% A, 70% B

    • 25-30 min: Return to initial conditions (70% A, 30% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow Rate: 1.5 L/min (Nitrogen)

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 (v/v) mixture of water and acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to a final concentration of approximately 1 mg/mL.

3. Data Analysis:

  • Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound standard.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Protocol 2: LC-MS for Purity and Impurity Identification

This method provides high sensitivity and specificity for the identification and quantification of this compound and its impurities.

1. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.[5]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 5 µL

  • MS Settings (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr (Nitrogen)

    • Scan Range: m/z 100-1000

2. Sample and Standard Preparation:

  • Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.

3. Data Analysis:

  • Purity Determination: Extract the ion chromatogram for the [M+Na]+ adduct of this compound (expected m/z ~357.2). Calculate the purity based on the peak area of this ion relative to the total ion chromatogram.

  • Impurity Identification: Analyze the mass spectra of other detected peaks to identify potential impurities. Common impurities include unreacted undecanol, glucose, and undecyl polyglucosides (with additional glucose units). The expected fragmentation would involve the neutral loss of the glucose moiety (162 Da).

Data Presentation

Table 1: Comparison of HPLC-ELSD and LC-MS for this compound Purity Analysis

ParameterHPLC-ELSDLC-MS
Limit of Detection (LOD) ~10 ng~0.1 ng
Limit of Quantification (LOQ) ~50 ng~0.5 ng
**Linearity (R²) **>0.99 (log-log)>0.999
Precision (%RSD) < 5%< 2%
Accuracy (% Recovery) 95-105%98-102%

Visualizations

experimental_workflow cluster_sample_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_hplc_elsd HPLC-ELSD cluster_lc_ms LC-MS cluster_data_analysis Data Analysis A Weigh this compound B Dissolve in Diluent A->B C Prepare Calibration Standards B->C D HPLC Separation (C18 Column) C->D E Detection D->E F ELSD E->F Universal Detection G Mass Spectrometer E->G Mass-based Detection H Quantification of Purity F->H G->H I Identification of Impurities G->I

Caption: Experimental workflow for this compound purity validation.

signaling_pathway cluster_main This compound (UG) Analysis cluster_impurities Potential Impurities cluster_ms Mass Spectrometry Analysis UG This compound (C17H34O6) Imp1 Undecanol (Starting Material) UG->Imp1 Imp2 Glucose (Starting Material) UG->Imp2 Imp3 Undecyl Diglucoside (Oligomer) UG->Imp3 MS_ion [UG + Na]+ m/z ~357.2 UG->MS_ion MS_frag Neutral Loss of Glucose (-162 Da) MS_ion->MS_frag Fragmentation

Caption: Logical relationships in MS analysis of this compound.

References

a comparative analysis of different alkyl glucoside detergents for proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of proteomics, the choice of detergent can be the linchpin of experimental success, particularly when grappling with the complexities of protein solubilization and compatibility with mass spectrometry. For researchers, scientists, and drug development professionals, navigating the vast landscape of available detergents is a critical step. This guide provides a comparative analysis of common alkyl glucoside detergents, offering a clear, data-driven perspective to inform your selection and optimize your proteomics workflow.

Alkyl glucoside detergents, a class of non-ionic surfactants, are prized for their ability to gently extract proteins from their native environments while preserving their structural integrity. Their compatibility with downstream analytical techniques, most notably mass spectrometry (MS), makes them a popular choice in many proteomics laboratories. This guide will delve into the performance of several key alkyl glucoside detergents, presenting quantitative data, detailed experimental protocols, and visual guides to aid in your research endeavors.

Performance Showdown: A Quantitative Comparison

The efficacy of a detergent is ultimately measured by its performance. Here, we present a summary of quantitative data comparing popular alkyl glucoside detergents—Octyl β-D-glucopyranoside (OG), n-Dodecyl-β-D-maltoside (DDM), Decyl-β-D-maltoside (DM), and Nonyl-β-D-glucopyranoside (NG)—alongside other mass spectrometry-compatible surfactants. The data highlights key performance indicators such as protein solubilization efficiency and the number of proteins identified in complex mixtures.

DetergentConcentration (%)Protein Solubilization Efficiency (%)Number of Identified ProteinsSource Tissue/Cell LineReference
n-Dodecyl-β-D-maltoside (DDM) 0.1Not explicitly quantified, but noted for providing the greatest protein coverages.[1]~5,900 (at highest input)Human colorectal FFPE tissue[1]
Octyl β-D-glucopyranoside (OG) <0.1Considered a mild surfactant, disrupts lipid-lipid and lipid-protein interactions.[2]Not specified in comparative studies found.Not specified[2]
ProteaseMAX (PM) 0.1Lower than DDM.[1]Lower than DDM.[1]Human colorectal FFPE tissue[1]
RapiGest SF 0.1Lower than DDM.[1]Lower than DDM.[1]Human colorectal FFPE tissue[1]
Sodium Dodecyl Sulfate (SDS) Not specifiedConsidered the strongest surfactant for solubilizing proteins.[2]High, but incompatible with direct MS analysis without removal.[2][3]E. coli[3]

Note: The performance of detergents can be highly dependent on the specific protein of interest and the experimental conditions. The data presented here is intended to provide a general comparison based on the cited studies.

Deciphering the Workflow: From Solubilization to Analysis

A typical proteomics workflow utilizing alkyl glucoside detergents involves several key stages, from initial protein extraction to final mass spectrometric analysis. The following diagram illustrates a generalized experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_cleanup Sample Cleanup cluster_analysis Analysis start Tissue/Cell Lysate solubilization Protein Solubilization (with Alkyl Glucoside Detergent) start->solubilization centrifugation Centrifugation (to remove insoluble debris) solubilization->centrifugation supernatant Collect Supernatant (containing solubilized proteins) centrifugation->supernatant reduction Reduction (e.g., DTT) supernatant->reduction alkylation Alkylation (e.g., Iodoacetamide) reduction->alkylation digestion Proteolytic Digestion (e.g., Trypsin) alkylation->digestion cleanup Detergent Removal/ Peptide Cleanup (e.g., SPE) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis (Protein Identification & Quantification) lcms->data_analysis end Results data_analysis->end

A generalized proteomics workflow using alkyl glucoside detergents.

Making the Right Choice: A Detergent Selection Guide

Selecting the optimal alkyl glucoside detergent depends on a multitude of factors, including the nature of the target protein (especially for membrane proteins), the desired stringency of extraction, and the specific downstream application. The following decision tree provides a logical framework for making an informed choice.

detergent_selection cluster_membrane Membrane Protein Considerations cluster_soluble Soluble Protein Considerations start Start: Define Experimental Goal protein_type What is the nature of your protein? start->protein_type membrane_protein Membrane Protein protein_type->membrane_protein Membrane soluble_protein Soluble Protein protein_type->soluble_protein Soluble solubilization_strength Required Solubilization Strength? membrane_protein->solubilization_strength ms_compatibility Direct MS Compatibility a Priority? soluble_protein->ms_compatibility mild Mild Solubilization (Preserve protein-lipid interactions) solubilization_strength->mild Mild strong Strong Solubilization (Disrupt most interactions) solubilization_strength->strong Strong og Consider Octyl Glucoside (OG) or Digitonin mild->og ddm Consider DDM or DM strong->ddm end Final Detergent Choice og->end ddm->end yes_ms Yes ms_compatibility->yes_ms Yes no_ms No (removal step is acceptable) ms_compatibility->no_ms No ms_friendly Use MS-compatible non-ionic detergents at low concentrations (<0.1%) yes_ms->ms_friendly harsher_detergents Can use stronger, non-MS compatible detergents like SDS followed by removal no_ms->harsher_detergents ms_friendly->end harsher_detergents->end

References

Undecyl Glucoside and Fos-Choline Detergents: A Comparative Performance Guide for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two distinct detergent classes for the successful extraction and stabilization of membrane proteins, crucial for structural and functional studies in drug development and biomedical research.

In the intricate world of membrane protein research, the choice of detergent is a critical determinant of experimental success. These amphipathic molecules are indispensable for solubilizing and stabilizing membrane proteins from their native lipid environment, thereby enabling their purification and characterization. This guide provides a comprehensive performance comparison of two widely used detergents: the non-ionic alkyl glucoside, undecyl glucoside, and the zwitterionic phosphocholine-based detergents, collectively known as Fos-Cholines.

Physicochemical Properties: A Tale of Two Chemistries

The efficacy of a detergent is intrinsically linked to its physicochemical properties, most notably its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, and it is a crucial parameter for designing solubilization and purification protocols.

While Fos-Choline detergents are a well-characterized family with varying alkyl chain lengths, this compound, a non-ionic detergent, presents a milder alternative. Below is a summary of their key physicochemical properties.

PropertyThis compoundFos-Choline-12Fos-Choline-14
Molecular Formula C₁₇H₃₄O₆[1][2]C₁₇H₃₈NO₄PC₁₉H₄₂NO₄P
Molecular Weight ( g/mol ) 334.45[1][2]351.48379.53
Detergent Class Non-ionicZwitterionicZwitterionic
Critical Micelle Concentration (CMC) Not available in cited sources~1.1 mM~0.11 mM
Aggregation Number Not available in cited sources~40Not available in cited sources

Performance in Membrane Protein Applications: A Comparative Analysis

The selection of a detergent is highly protein-dependent, and what works for one membrane protein may not be suitable for another. Both this compound and Fos-Choline detergents have demonstrated utility in membrane protein research, each with its own set of advantages and disadvantages.

Fos-Choline Detergents: High Efficiency with a Note of Caution

Fos-Choline detergents have been successfully employed in numerous membrane protein studies, particularly for applications requiring high solubilization efficiency. Their zwitterionic nature, mimicking the phosphocholine (B91661) headgroup of lipids, can provide a favorable environment for maintaining the native structure and function of some membrane proteins. They are particularly noted for their utility in Nuclear Magnetic Resonance (NMR) studies.

However, researchers should be aware that Fos-Choline detergents, despite their efficacy in solubilization, can sometimes lead to protein destabilization and unfolding, particularly with α-helical membrane proteins. This underscores the importance of empirical screening to determine the optimal detergent for a specific target protein.

This compound: A Milder Approach

Alkyl glucosides, including this compound, are generally considered to be milder non-ionic detergents. Their gentle action can be advantageous for preserving the structural integrity and activity of delicate membrane proteins that may be denatured by harsher detergents. While direct comparative studies with extensive quantitative data against Fos-Cholines are limited in the available literature, the general reputation of alkyl glucosides suggests they are a valuable option for stabilizing sensitive membrane protein targets.

Experimental Protocols: Methodologies for Success

The following are generalized protocols for membrane protein extraction and stabilization. It is crucial to optimize these protocols for each specific membrane protein and detergent combination.

General Membrane Protein Extraction Protocol

A common starting point for membrane protein extraction involves the solubilization of a membrane fraction with the chosen detergent.

MembraneProteinExtraction

Caption: General workflow for membrane protein extraction using detergents.

Detailed Steps:

  • Membrane Preparation: Isolate the membrane fraction from your cell or tissue lysate through differential centrifugation.

  • Solubilization: Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) containing protease inhibitors and the desired concentration of either this compound or a Fos-Choline detergent (typically starting at 1-2% w/v, well above the CMC). The optimal detergent-to-protein ratio should be determined empirically.

  • Incubation: Incubate the mixture at a low temperature (e.g., 4°C) with gentle agitation for a defined period (e.g., 1-4 hours) to allow for micellar solubilization of the membrane proteins.

  • Clarification: Remove insoluble material by ultracentrifugation (e.g., at 100,000 x g for 1 hour at 4°C).

  • Purification: The supernatant containing the solubilized membrane protein-detergent complexes is now ready for downstream purification steps such as affinity chromatography.

Protein Stability Assay: Assessing Detergent Efficacy

To compare the stabilizing effects of different detergents, a thermal stability shift assay can be performed.

ProteinStabilityAssay

Caption: Workflow for assessing membrane protein stability in different detergents.

Detailed Steps:

  • Protein Preparation: Start with a purified membrane protein solubilized in a baseline detergent.

  • Detergent Screen: Prepare a series of buffers, each containing a different detergent to be tested (e.g., this compound and various Fos-Cholines) at a concentration above its CMC.

  • Sample Preparation: Aliquot the purified protein into the different detergent-containing buffers.

  • Thermal Denaturation: Subject the samples to a temperature gradient using a differential scanning fluorimeter or a similar instrument.

  • Data Analysis: Monitor protein unfolding by measuring changes in intrinsic tryptophan fluorescence or by using a fluorescent dye that binds to unfolded proteins. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a key indicator of stability. A higher Tm indicates greater stability in that particular detergent.

Conclusion: A Strategic Choice for Optimal Results

The selection between this compound and Fos-Choline detergents is not a one-size-fits-all decision. Fos-Cholines offer high solubilization power but come with a potential risk of protein destabilization. This compound, as a representative of the milder alkyl glucoside class, may be more suitable for preserving the integrity of sensitive membrane proteins.

For researchers and drug development professionals, a systematic approach is recommended. This involves an initial screening of a panel of detergents, including both this compound and a range of Fos-Cholines, to empirically identify the optimal conditions for the specific membrane protein of interest. By carefully considering the physicochemical properties of the detergents and conducting rigorous stability and functional assays, scientists can significantly increase the likelihood of obtaining high-quality, functional membrane proteins for downstream structural and therapeutic applications.

References

Assessing the Monodispersity of Protein-Undecyl Glucoside Complexes: A Comparative Guide to Size Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The monodispersity of a membrane protein-detergent complex is a critical factor for the success of downstream applications such as structural determination by X-ray crystallography and cryo-electron microscopy, as well as for functional and biophysical assays. Size Exclusion Chromatography (SEC) is a fundamental technique for assessing the homogeneity of these complexes. This guide provides a comparative overview of using n-undecyl-β-D-glucopyranoside (undecyl glucoside), a non-ionic detergent, to achieve monodisperse protein samples, with a focus on SEC as the primary analytical tool.

This compound in Comparison to Other Detergents

The choice of detergent is paramount for the successful solubilization and purification of membrane proteins in a stable and monodisperse state.[1] this compound belongs to the family of alkyl glucosides, which are known for being mild and non-denaturing.[1] The properties of the detergent, such as its critical micelle concentration (CMC) and micelle size, play a significant role in its effectiveness.[2]

Here, we compare this compound with other commonly used detergents for membrane protein research:

DetergentChemical ClassCMC (mM)Micelle Molecular Weight (kDa)Key Characteristics
n-Undecyl-β-D-glucoside Alkyl Glucoside~1.7-2.0~25-30Mild, non-denaturing; forms relatively small micelles which can be advantageous for crystallization.
n-Dodecyl-β-D-maltoside (DDM) Alkyl Maltoside~0.17~50Very popular and effective for a wide range of membrane proteins; known for its stabilizing properties.[3][4][5]
Lauryl Dimethyl Amine Oxide (LDAO) Zwitterionic~1-2~18Can be more denaturing than non-ionic detergents but is effective for solubilizing certain proteins.
n-Octyl-β-D-glucopyranoside (OG) Alkyl Glucoside~20-25~25High CMC makes it easily removable by dialysis; can be harsher on some proteins compared to longer-chain glucosides.[4][6]
Lauryl Maltose Neopentyl Glycol (LMNG) Glycol-Maltoside~0.01~91A newer generation detergent known for its excellent ability to stabilize challenging membrane proteins, including GPCRs.[3][4]

Advantages of this compound:

  • Mildness: As a non-ionic detergent, it is less likely to denature proteins compared to ionic or zwitterionic detergents.[1]

  • Small Micelle Size: The relatively small micelles formed by this compound can lead to smaller and more homogeneous protein-detergent complexes, which is often beneficial for structural studies.[7]

  • Intermediate Alkyl Chain Length: The 11-carbon alkyl chain of this compound provides a balance between the solubilizing power of longer-chain detergents and the higher CMC of shorter-chain detergents.

Disadvantages of this compound:

  • Protein-Specific Efficacy: Like all detergents, the effectiveness of this compound is highly dependent on the specific membrane protein being studied.

  • Potential for Heterogeneity: While it can produce monodisperse samples, achieving this often requires careful optimization of the detergent concentration and purification conditions.

Experimental Workflow and Data Interpretation

The following diagram illustrates a typical workflow for assessing the monodispersity of a protein-undecyl glucoside complex using SEC.

experimental_workflow cluster_prep Sample Preparation cluster_sec SEC Analysis cluster_analysis Data Analysis solubilization Membrane Solubilization with this compound purification Affinity Chromatography solubilization->purification concentration Concentration of Eluate purification->concentration sec_column Size Exclusion Chromatography concentration->sec_column Inject Sample detection Multi-Angle Light Scattering (MALS) UV-Vis & Refractive Index (RI) Detectors sec_column->detection chromatogram Chromatogram Analysis (Peak Shape & Elution Volume) detection->chromatogram mw_pdi Molecular Weight & Polydispersity Index (PDI) Calculation chromatogram->mw_pdi monodispersity Assessment of Monodispersity mw_pdi->monodispersity

Experimental workflow for assessing monodispersity.

A key indicator of a monodisperse sample is a single, symmetrical peak in the SEC chromatogram. In contrast, a polydisperse sample will exhibit multiple peaks, a broad peak, or a peak with a shoulder, indicating the presence of aggregates or different oligomeric states.

monodispersity_comparison cluster_monodisperse Monodisperse Sample cluster_polydisperse Polydisperse Sample mono_peak Single, Symmetrical Peak mono_desc Homogeneous Population (e.g., Monomers or a single oligomeric state) poly_peak Multiple Peaks or Broad Peak poly_desc Heterogeneous Population (e.g., Aggregates, mixed oligomers) start->mono_peak Ideal SEC Result start->poly_peak Undesirable SEC Result

Ideal vs. undesirable SEC results for monodispersity.

Quantitative Analysis of Monodispersity

The polydispersity index (PDI) is a quantitative measure of the heterogeneity of a sample. A PDI value close to 1.0 indicates a monodisperse sample. The PDI is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). These values can be determined using SEC coupled with multi-angle light scattering (SEC-MALS).

DetergentProtein ExampleElution Volume (mL)Peak Width at Half Height (mL)Polydispersity Index (Mw/Mn)Reference
DDM Bacterial ABC Transporter12.50.81.002Fictional Data
This compound E. coli Membrane Protein13.21.21.05Fictional Data
LDAO Viral Membrane Protein11.8 (with shoulder)1.51.2Fictional Data

Note: The data in this table is illustrative and not from a single comparative study. Actual results will vary depending on the protein, column, and running conditions.

Experimental Protocol: SEC for a Protein-Undecyl Glucoside Complex

This protocol outlines the general steps for assessing the monodispersity of a purified membrane protein solubilized in this compound using SEC.

1. Materials and Equipment:

  • Purified and concentrated protein-undecyl glucoside complex

  • SEC column (e.g., Superdex 200 Increase 10/300 GL, Superose 6 Increase 10/300 GL)

  • Liquid chromatography system (e.g., ÄKTA pure)

  • In-line detectors: UV-Vis, MALS, and RI

  • SEC running buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, containing this compound at a concentration just above its CMC (e.g., 2 mM). It is critical that the running buffer contains the same detergent as the sample to prevent micelle breakdown and protein aggregation.

  • 0.22 µm syringe filters

2. Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC running buffer at the desired flow rate (e.g., 0.5 mL/min) until the UV, MALS, and RI baselines are stable.

  • Sample Preparation:

    • Thaw the purified protein-undecyl glucoside complex on ice.

    • Centrifuge the sample at >14,000 x g for 10-15 minutes at 4°C to pellet any large aggregates.

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter immediately before injection.

  • Sample Injection: Inject an appropriate volume of the prepared sample onto the equilibrated SEC column (e.g., 50-500 µL, depending on the column and sample concentration).

  • Data Collection: Monitor the elution profile using the in-line detectors. Collect fractions across the elution peak(s).

  • Data Analysis:

    • Analyze the chromatogram for the presence of a single, symmetrical peak.

    • If using MALS and RI detectors, calculate the molar mass across the peak and determine the polydispersity index (PDI).

    • Analyze the collected fractions by SDS-PAGE to confirm the presence of the target protein and assess purity.

Alternative and Complementary Methods

While SEC is a powerful tool, it is not without limitations. For instance, interactions between the protein-detergent complex and the column matrix can sometimes lead to peak broadening or tailing, which can be misinterpreted as polydispersity. Therefore, orthogonal methods are often employed to confirm the monodispersity of a sample.

  • Analytical Ultracentrifugation (AUC): This technique measures the sedimentation rate of molecules in a centrifugal field and can provide detailed information about the size, shape, and oligomeric state of protein-detergent complexes in solution without the need for a stationary phase.

  • Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. It is a rapid method for detecting the presence of aggregates and assessing the overall size distribution of a sample.

  • Asymmetrical-Flow Field-Flow Fractionation (AF4): AF4 is a separation technique that occurs in an open channel, minimizing interactions with a stationary phase. It can be coupled with MALS and other detectors to provide information on the size and molar mass of protein-detergent complexes.

References

A Comparative Guide to the Interaction of Undecyl Glucoside and Other Detergents with Water-Soluble Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of undecyl glucoside and other commonly used detergents in the context of their interactions with water-soluble proteins. Due to a scarcity of direct binding affinity data for this compound with globular, water-soluble proteins, this guide focuses on comparing the physicochemical properties of the detergents and their respective effects on protein thermal stability, a key indicator of their interactions.

Introduction

Detergents are indispensable tools in protein science, primarily for solubilizing and stabilizing membrane proteins. However, their interactions with water-soluble proteins are also of significant interest, particularly in applications such as protein refolding, stabilization against aggregation, and in understanding formulation stability. This compound, a non-ionic detergent, is often favored for its mild nature and biocompatibility. A study involving a similar short-chain alkyl glucoside, octyl glucoside, suggests that non-ionic detergents may not exhibit significant binding to water-soluble proteins.[1] This guide, therefore, provides a broader perspective by comparing the influence of different classes of detergents on the stability of well-characterized water-soluble proteins.

Physicochemical Properties of Selected Detergents

The behavior of a detergent in solution and its interaction with proteins are largely governed by its physicochemical properties, most notably the Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles.[2] Understanding these properties is crucial for designing and interpreting experiments involving detergents and proteins.

DetergentTypeMolecular Weight ( g/mol )CMC (mM)Aggregation Number
This compound Non-ionic~334.45Not widely reportedNot widely reported
n-Dodecyl-β-D-maltoside (DDM) Non-ionic~510.6~0.17~98
Lauryl Dimethyl Amine Oxide (LDAO) Zwitterionic~229.4~1-2~76
Triton X-100 Non-ionic~647~0.24~140
Sodium Dodecyl Sulfate (B86663) (SDS) Anionic~288.38~8.3Not applicable (forms rod-like micelles)

Comparative Analysis of Detergent Effects on Protein Thermal Stability

Differential Scanning Calorimetry (DSC) is a powerful technique to assess the thermal stability of proteins by measuring the change in heat capacity as the protein unfolds. The midpoint of this transition, the melting temperature (Tm), is a key indicator of stability. The following table summarizes the observed effects of various detergents on the thermal stability of common water-soluble proteins.

ProteinDetergentObservationReference
Bovine Serum Albumin (BSA) Sodium Dodecyl Sulfate (SDS)At low molar ratios ([SDS]/[BSA] of 15), SDS showed a protective effect, increasing the helicity of BSA at elevated temperatures. For instance, at 80°C, the helicity was maintained at 58% with 0.75 mM SDS, compared to 34% without SDS.[3][4][5][3][4][5]
Bovine Serum Albumin (BSA) Triton X-100Monomeric Triton X-100 did not reduce the thermal stability of BSA. However, in its micellar form, it could destabilize the protein.[6][6]
Interferon Beta-1b n-Dodecyl-β-D-maltoside (DDM)The presence of 0.1% DDM increased the Tm of Interferon Beta-1b by 8°C, indicating a significant stabilizing effect.[2][2]
Lysozyme (B549824) Various Salts (as a proxy for ionic interactions)The thermal stability of lysozyme was influenced by the concentration and type of ions, with high concentrations of certain salts leading to an increase in Tm.[7][7]
Ovalbumin -The denaturation temperature of ovalbumin in water is around 80-84°C, serving as a baseline for comparative studies.[8][9][10][8][9][10]

Experimental Protocols

Accurate and reproducible data are paramount in quantitative analysis. Below are detailed protocols for three key experimental techniques used to study detergent-protein interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity, enthalpy, entropy, and stoichiometry).

Methodology:

  • Sample Preparation:

    • Prepare a solution of the water-soluble protein in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4). The protein concentration should be in the range of 10-100 µM.

    • Prepare a concentrated solution of the detergent in the exact same buffer. The detergent concentration should be 10-20 times that of the protein.

    • Thoroughly degas both the protein and detergent solutions to prevent bubble formation in the calorimeter.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the detergent solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 5-10 µL) of the detergent solution into the protein solution, allowing the system to reach equilibrium between each injection.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat of reaction for each injection.

    • Plot the heat of reaction per mole of injectant against the molar ratio of detergent to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution Degas Degas Both Solutions Prep_Protein->Degas Prep_Detergent Prepare Detergent Solution Prep_Detergent->Degas Load_Protein Load Protein into Cell Degas->Load_Protein Load_Detergent Load Detergent into Syringe Degas->Load_Detergent Titration Perform Titration Load_Protein->Titration Load_Detergent->Titration Integration Integrate Heat Peaks Titration->Integration Plotting Plot Binding Isotherm Integration->Plotting Fitting Fit Data to Binding Model Plotting->Fitting Results Determine Kd, n, ΔH Fitting->Results

Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the water-soluble protein onto the sensor chip surface using standard amine coupling chemistry.

    • Block any remaining active sites on the surface to prevent non-specific binding.

  • SPR Experiment:

    • Equilibrate the sensor chip with running buffer (the same buffer used for sample preparation).

    • Inject a series of concentrations of the detergent solution over the sensor surface, flowing from low to high concentration.

    • Include a buffer-only injection as a control.

    • After each detergent injection, regenerate the sensor surface to remove bound detergent, if necessary.

  • Data Analysis:

    • Subtract the control channel response from the experimental channel response to correct for bulk refractive index changes.

    • Plot the change in response units (RU) against time to generate sensorgrams for each detergent concentration.

    • Determine the equilibrium binding response for each concentration.

    • Plot the equilibrium response against the detergent concentration and fit the data to a steady-state affinity model to determine the binding affinity (Kd).

SPR_Workflow cluster_prep Chip Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Protein on Chip Block Block Surface Immobilize->Block Equilibrate Equilibrate with Buffer Block->Equilibrate Inject_Detergent Inject Detergent Series Equilibrate->Inject_Detergent Regenerate Regenerate Surface Inject_Detergent->Regenerate Regenerate->Inject_Detergent Sensorgrams Generate Sensorgrams Equilibrium_Response Determine Equilibrium Response Sensorgrams->Equilibrium_Response Affinity_Fit Fit to Affinity Model Equilibrium_Response->Affinity_Fit Results Determine Kd Affinity_Fit->Results Affinity_Fit->Results DSC_Workflow cluster_prep Sample Preparation cluster_exp DSC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution Degas Degas All Solutions Prep_Protein->Degas Prep_Detergent_Mix Prepare Protein-Detergent Mixes Prep_Detergent_Mix->Degas Prep_Buffer Prepare Buffer Reference Prep_Buffer->Degas Load_Sample Load Sample and Reference Degas->Load_Sample Scan_Temp Scan Temperature Range Load_Sample->Scan_Temp Record_Heat_Flow Record Differential Heat Flow Scan_Temp->Record_Heat_Flow Subtract_Baseline Subtract Buffer-Buffer Scan Record_Heat_Flow->Subtract_Baseline Fit_Thermogram Fit Unfolding Thermogram Subtract_Baseline->Fit_Thermogram Determine_Params Determine Tm and ΔHcal Fit_Thermogram->Determine_Params Compare_Stability Compare Protein Stability Determine_Params->Compare_Stability

References

Detergent-Free Protein Isolation: A Comparative Guide to Undecyl Glucoside and SMA Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein isolation, the choice of solubilization agent is a critical determinant of experimental success. Traditional detergents, while widely used, can often compromise the structural and functional integrity of delicate membrane proteins. This guide provides an objective, data-driven comparison of two prominent detergent-free alternatives: the alkyl glucoside detergent, undecyl glucoside, and the increasingly popular styrene-maleic acid (SMA) copolymers.

This document delves into the mechanisms of action, performance data, and experimental protocols for both this compound and SMA copolymers, offering a comprehensive resource to inform your selection process. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key processes and workflows.

Mechanism of Action: Micelles versus Native Nanodiscs

The fundamental difference between this compound and SMA copolymers lies in their mechanism of membrane protein extraction.

This compound , a non-ionic detergent, operates by forming micelles. Individual this compound molecules insert into the lipid bilayer, and above a certain concentration known as the critical micelle concentration (CMC), they self-assemble into spherical structures called micelles. These micelles encapsulate the membrane protein, replacing the native lipid environment with a detergent scaffold.

SMA Copolymers , on the other hand, offer a truly "detergent-free" approach by forming what are known as SMA Lipid Particles (SMALPs) or native nanodiscs. The amphipathic polymer inserts directly into the cell membrane and essentially "cuts out" a small patch of the lipid bilayer containing the protein of interest. The polymer then forms a belt around this lipid disc, keeping the protein in a near-native lipid environment.

cluster_UG This compound (Micelle Formation) cluster_SMA SMA Copolymer (Nanodisc Formation) UG_Membrane Cell Membrane with Target Protein UG_Micelle Protein-Detergent Micelle UG_Membrane->UG_Micelle Disruption & Solubilization UG_Monomers UG_Protein Solubilized Protein UG_Micelle->UG_Protein Encapsulates SMA_Membrane Cell Membrane with Target Protein SMA_Nanodisc SMA Lipid Particle (SMALP) SMA_Membrane->SMA_Nanodisc Direct Extraction SMA_Polymer SMA_Protein Protein in Native Lipids SMA_Nanodisc->SMA_Protein Encircles

Figure 1. Mechanisms of membrane protein isolation by this compound and SMA copolymers.

Performance Comparison: Quantitative Data

The choice between this compound and SMA copolymers often depends on the specific protein of interest and the downstream application. The following tables summarize key performance indicators based on available experimental data.

Table 1: Physicochemical Properties
PropertyThis compoundSMA Copolymers (e.g., SMA 2000)
Molecular Weight ~320 g/mol ~7.5 - 10 kDa
Critical Micelle Concentration (CMC) ~1.8 mMNot applicable (forms nanodiscs)
Aggregation Number Varies (typically 80-150)Not applicable
Form MicellesNanodiscs (~10 nm diameter)
Table 2: Performance in Membrane Protein Isolation
ParameterThis compound (Alkyl Glucosides)SMA Copolymers
Solubilization Efficiency Varies significantly with protein and alkyl chain length. Generally effective, but can be less efficient for some proteins compared to harsher detergents.High for a range of proteins (e.g., ~55% for LeuT, ZipA, BmrA with SMA 2000[1]; 70-90% for Rhodobacter sphaeroides reaction centers[2][3]). Efficiency can be protein-dependent.
Preservation of Native State Can strip away native lipids, potentially affecting protein structure and function. Milder than many other detergents.Preserves the native lipid bilayer around the protein, leading to higher stability and retention of function for many proteins.[1]
Protein Stability Stability is protein-dependent and can be lower than in a native lipid environment.Proteins in SMALPs often exhibit greater thermostability compared to detergent-solubilized counterparts.[1]
Compatibility with Downstream Applications Generally compatible with many techniques, but the presence of micelles can interfere with some assays.Excellent for functional studies and structural biology techniques like cryo-EM. The polymer can interfere with UV absorbance readings at 280 nm.
Sensitivity to Divalent Cations Generally low sensitivity.Can be sensitive to divalent cations like Mg²⁺ and Ca²⁺, which can cause precipitation of the SMALPs.[1]

Experimental Protocols

The following sections provide generalized protocols for membrane protein isolation using this compound and SMA copolymers. It is crucial to optimize these protocols for your specific protein and experimental setup.

Protocol 1: Membrane Protein Solubilization with this compound

This protocol outlines a general procedure for the solubilization of membrane proteins from E. coli.

Materials:

  • Cell paste from E. coli expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing a working concentration of this compound, typically 2-4x CMC)

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells using a French press or sonication.

  • Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris. Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer. The optimal concentration of this compound needs to be determined empirically but is often in the range of 1-2% (w/v).

  • Incubation: Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.

  • Purification: The supernatant containing the solubilized protein-detergent complexes is now ready for downstream purification steps, such as affinity chromatography.

start Start: E. coli Cell Pellet lysis Cell Lysis (French Press/Sonication) start->lysis low_speed_cent Low-Speed Centrifugation (Remove Debris) lysis->low_speed_cent ultracent Ultracentrifugation (Isolate Membranes) low_speed_cent->ultracent solubilization Resuspend in This compound Buffer ultracent->solubilization incubation Incubate at 4°C solubilization->incubation high_speed_cent High-Speed Centrifugation (Clarify) incubation->high_speed_cent purification Downstream Purification (e.g., Affinity Chromatography) high_speed_cent->purification end Purified Protein-Micelle Complex purification->end

Figure 2. Experimental workflow for protein isolation using this compound.

Protocol 2: Detergent-Free Membrane Protein Isolation with SMA Copolymers

This protocol describes a general method for forming SMALPs from E. coli membranes.

Materials:

  • Cell paste from E. coli expressing the target membrane protein

  • Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • SMA copolymer solution (e.g., 2.5% w/v SMA 2000 in buffer)

  • Ultracentrifuge

Procedure:

  • Cell Lysis and Membrane Isolation: Follow steps 1 and 2 from the this compound protocol to obtain a membrane pellet.

  • Membrane Resuspension: Resuspend the membrane pellet in the desired buffer to a final concentration of approximately 30-60 mg/mL (wet weight).[1]

  • SMA Addition: Add the SMA copolymer solution to the resuspended membranes. A common starting concentration is 2.5% (w/v) SMA.[1]

  • Incubation: Incubate the mixture with gentle agitation for 1 hour at room temperature or overnight at 4°C.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet unsolubilized membrane fragments.

  • Purification: The supernatant, containing the SMALPs, can be directly used for purification techniques like affinity chromatography.

start Start: E. coli Cell Pellet lysis Cell Lysis & Membrane Isolation start->lysis resuspend Resuspend Membranes in Buffer lysis->resuspend add_sma Add SMA Copolymer Solution resuspend->add_sma incubation Incubate (RT or 4°C) add_sma->incubation clarify High-Speed Centrifugation incubation->clarify purification Downstream Purification (e.g., Affinity Chromatography) clarify->purification end Purified SMALP purification->end

Figure 3. Experimental workflow for protein isolation using SMA copolymers.

Conclusion: Making an Informed Choice

Both this compound and SMA copolymers offer viable alternatives to harsh detergents for the isolation of membrane proteins.

This compound represents a gentler detergent option that is relatively simple to use and can be effective for a variety of proteins. However, the removal of the native lipid environment can still pose a risk to protein stability and function.

SMA copolymers provide a revolutionary approach by preserving the native lipid bilayer, which often results in superior protein stability and functional integrity. This makes them particularly attractive for challenging targets like GPCRs and for applications where maintaining the native context is paramount. However, researchers should be mindful of the potential for interference with certain analytical techniques and the sensitivity to divalent cations.

Ultimately, the optimal choice will depend on the specific membrane protein, the intended downstream applications, and the resources available. This guide provides a foundational understanding and practical data to aid in making an informed decision for your research endeavors.

References

Undecyl Glucoside in Membrane Protein Research: A Comparative Guide to Validating Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical first step for structural and functional studies. The choice of detergent is paramount to maintaining the protein's native conformation and activity. This guide provides a comparative analysis of undecyl glucoside against other commonly used detergents, offering supporting experimental data and detailed protocols for validating protein integrity post-solubilization.

Introduction to this compound

This compound is a non-ionic detergent that has gained traction in membrane protein research due to its gentle nature and ability to effectively solubilize membrane proteins while preserving their structure and function. Its glucose headgroup and 11-carbon alkyl chain provide a balance of hydrophilicity and hydrophobicity suitable for a variety of membrane protein targets. This guide will compare the performance of this compound and its close structural relatives with other widely used detergents such as n-dodecyl-β-D-maltoside (DDM), lauryldimethylamine N-oxide (LDAO), octyl glucoside (OG), and lauryl maltose (B56501) neopentyl glycol (LMNG).

Comparative Analysis of Detergent Properties

The selection of an appropriate detergent is often guided by its physicochemical properties, which influence its interaction with the target protein and the stability of the resulting protein-detergent complex.

PropertyThis compound (or related)n-Dodecyl-β-D-maltoside (DDM)Lauryldimethylamine N-oxide (LDAO)Octyl Glucoside (OG)Lauryl Maltose Neopentyl Glycol (LMNG)
Detergent Class Non-ionicNon-ionicZwitterionicNon-ionicNon-ionic
Critical Micelle Concentration (CMC) (mM) ~0.59 (for Undecyl-maltoside)[1]~0.17[2]1-2[1][3]20-25[4][5]~0.01[6][7]
Micelle Molecular Weight (kDa) ~50 (for Undecyl-maltoside)[1]~65-70[1]~17-21.5[1][8][9]~25[1]~91[6]
Aggregation Number Not widely reported~78-149~76[9]~84[4][10]Not widely reported

Note: Data for this compound is often limited in direct comparative studies. Where specific data for this compound is unavailable, data for the structurally similar undecyl-maltoside (UDM) is provided as a close approximation.

Performance in Maintaining Protein Structure and Stability

The primary goal of solubilization is to extract the membrane protein from its native lipid environment without inducing denaturation. The choice of detergent significantly impacts the structural integrity and stability of the solubilized protein.

Structural Integrity: Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of a protein in solution. A well-folded protein will exhibit a characteristic CD spectrum, and any significant deviation from this can indicate denaturation. While direct comparative CD data for this compound is limited, studies comparing related glucosides and maltosides show that non-ionic detergents with sugar headgroups, like this compound, are generally effective at preserving the secondary structure of membrane proteins.

Thermal Stability: Fluorescence-Based Thermal Shift Assay

A fluorescence-based thermal shift assay, also known as differential scanning fluorimetry (DSF) or ThermoFluor, is a high-throughput method to assess protein stability by measuring the melting temperature (Tm). An increase in Tm in the presence of a particular detergent indicates a stabilizing effect.

The following table presents thermal stability data for a membrane protein in the presence of various detergents, including undecyl-maltoside (UDM), a close analog of this compound.

DetergentMelting Temperature (Tm) in °C
n-Dodecyl β-d-maltoside (DDM)45.7
Lauryl maltose neopentyl glycol (LMNG)50.9
n-Undecyl-β-d-Maltopyranoside (UDM) 43.4
n-Octyl-β-d-Glucoside (OG)32.2
Dodecyl octaethylene glycol ether (C12E8)34.3

Data adapted from a study on a membrane protein using a thiol-specific fluorochrome CPM dye assay.[11]

This data suggests that while LMNG provides the highest thermal stability for this particular protein, UDM (and by extension, likely this compound) offers comparable stability to the widely used DDM and is significantly more stabilizing than shorter-chain detergents like octyl glucoside.

Experimental Protocols

Experimental Workflow for Detergent Screening and Protein Validation

G cluster_solubilization Membrane Protein Solubilization cluster_validation Structure & Function Validation cluster_reconstitution Functional Assay Preparation MembranePrep Membrane Preparation DetergentScreening Detergent Screening (this compound & Alternatives) MembranePrep->DetergentScreening Solubilization Optimal Detergent Solubilization DetergentScreening->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification CD Circular Dichroism (Secondary Structure) Clarification->CD Structural Validation TSA Thermal Shift Assay (Stability - Tm) Clarification->TSA Stability Validation FunctionalAssay Functional Assay (e.g., ligand binding, transport) Clarification->FunctionalAssay Functional Validation Reconstitution Reconstitution into Liposomes/Nanodiscs Clarification->Reconstitution If required for function Reconstitution->FunctionalAssay FunctionalAssayPrep Preparation for Assay

Caption: Workflow for solubilization and validation of membrane proteins.

Protocol 1: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol provides a general framework for assessing the secondary structure of a membrane protein after solubilization.

  • Sample Preparation:

    • Dialyze the solubilized protein sample against a CD-compatible buffer (e.g., 10-20 mM phosphate (B84403) buffer, pH 7.4) containing the same concentration of this compound (or other detergent) as the sample. The buffer should be free of components that have high absorbance in the far-UV region.

    • Determine the protein concentration accurately using a method compatible with detergents, such as the bicinchoninic acid (BCA) assay.

    • Prepare a protein sample with a final concentration of 0.1-0.2 mg/mL in a final volume of 200-300 µL.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer (containing detergent) in a quartz cuvette with a path length of 1 mm.

    • Record the CD spectrum of the protein sample under the same conditions, typically from 260 nm to 190 nm.

    • Acquire at least three scans for both the baseline and the sample and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the averaged baseline spectrum from the averaged sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

      • mdeg is the recorded ellipticity in millidegrees

      • MRW is the mean residue weight (protein molecular weight / number of amino acids)

      • c is the protein concentration in mg/mL

      • l is the path length of the cuvette in cm

    • Analyze the resulting spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Protocol 2: Fluorescence-Based Thermal Shift Assay (TSA) for Stability

This protocol outlines the steps for determining the melting temperature (Tm) of a solubilized membrane protein.

  • Reagent Preparation:

    • Prepare the solubilized protein at a concentration of 0.1-0.5 mg/mL in a suitable buffer containing the desired concentration of this compound or other detergents.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well PCR plate, add the protein solution to each well.

    • Add the fluorescent dye to each well to the recommended final concentration.

    • Seal the plate securely.

  • Data Collection:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by taking the derivative of the curve and finding the temperature at the peak.[12]

    • Compare the Tm values obtained for the protein in different detergents. A higher Tm indicates greater thermal stability.

Protocol 3: Functional Reconstitution for Activity Assays

For many membrane proteins, functional assays require their reincorporation into a lipid bilayer. This is a general protocol for reconstitution into liposomes.

  • Liposome Preparation:

    • Prepare a lipid film by drying down a solution of lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol) under a stream of nitrogen.

    • Hydrate the lipid film with a suitable buffer to form multilamellar vesicles.

    • Sonicate or extrude the vesicle suspension to form small unilamellar vesicles (SUVs).

  • Reconstitution:

    • Solubilize the SUVs with a detergent, often the same one used for the protein (e.g., this compound), to form lipid-detergent mixed micelles.

    • Add the purified, detergent-solubilized protein to the lipid-detergent micelles. The protein-to-lipid ratio should be optimized for the specific protein.

    • Remove the detergent slowly by dialysis, size-exclusion chromatography, or by adding Bio-Beads. This allows for the formation of proteoliposomes where the protein is embedded in the lipid bilayer.

  • Functional Assay:

    • The proteoliposomes can now be used in various functional assays, such as transport assays using radiolabeled substrates, or ligand binding assays. The specific design of the assay will depend on the function of the protein of interest.

Logical Framework for Detergent Selection

G Start Start: Need to Solubilize Membrane Protein InitialScreen Initial Detergent Screen (e.g., DDM, LDAO, OG, this compound) Start->InitialScreen AssessYield Assess Solubilization Yield InitialScreen->AssessYield GoodYield Sufficient Yield AssessYield->GoodYield Yes PoorYield Insufficient Yield AssessYield->PoorYield No AssessStability Assess Structural Integrity & Stability (CD, TSA) GoodYield->AssessStability TryAlternatives Try Alternative Detergents or Optimize Conditions (e.g., additives, pH, salt) PoorYield->TryAlternatives Stable Protein is Stable and Folded AssessStability->Stable Yes Unstable Protein is Unstable or Unfolded AssessStability->Unstable No FunctionalAssay Perform Functional Assay Stable->FunctionalAssay Unstable->TryAlternatives Functional Protein is Functional FunctionalAssay->Functional Yes NonFunctional Protein is Non-Functional FunctionalAssay->NonFunctional No OptimalDetergent Optimal Detergent Identified Functional->OptimalDetergent NonFunctional->TryAlternatives TryAlternatives->InitialScreen

Caption: Decision-making flowchart for selecting an optimal detergent.

Conclusion

This compound and its related family of detergents are valuable tools for the solubilization and subsequent structural and functional validation of membrane proteins. While direct comparative data for this compound is not as abundant as for more established detergents like DDM, the available information and data from structurally similar detergents like undecyl-maltoside suggest that it offers a good balance of solubilization efficiency and protein stability. For any given membrane protein, the optimal detergent must be determined empirically. By following the detailed protocols for circular dichroism, thermal shift assays, and functional reconstitution provided in this guide, researchers can systematically evaluate this compound and other detergents to identify the best conditions for their specific protein of interest, ultimately advancing their research in structural biology and drug development.

References

Undecyl Glucoside in the Analysis of Membrane Protein Oligomeric States: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical factor in the structural and functional analysis of membrane proteins. This guide provides a comparative overview of undecyl glucoside and its influence on the oligomeric state of membrane proteins, benchmarked against other commonly used detergents. The information presented is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate solubilization agent for your research needs.

The oligomeric state of membrane proteins is fundamental to their biological function, influencing signaling pathways, enzymatic activity, and transport mechanisms. Detergents are indispensable tools for extracting these proteins from their native lipid environment and maintaining their stability in solution. However, the choice of detergent can significantly impact the observed oligomeric state, potentially leading to artifacts or destabilization of protein complexes. This compound, a non-ionic detergent, has emerged as a valuable tool in this context. This guide will delve into its properties and performance in comparison to other detergents.

Comparative Analysis of Detergent Properties

The selection of a detergent is often guided by its physicochemical properties, such as its critical micelle concentration (CMC) and micelle size. The CMC is the concentration at which detergent monomers begin to form micelles, and it is a crucial parameter for determining the optimal detergent concentration for protein solubilization and purification. A lower CMC is often desirable as it means less detergent is required, which can be advantageous for downstream applications. The size of the detergent micelle can also influence the stability and oligomeric state of the solubilized membrane protein.

Here is a comparison of the properties of n-Undecyl-β-D-maltopyranoside (UDM), a detergent closely related to this compound, with other commonly used detergents:

DetergentAbbreviationTypeCMC (% w/v)CMC (mM)Micelle Molecular Weight (kDa)
n-Undecyl-β-D-maltopyranoside UDM Non-ionic 0.029 0.59 ~50
n-Dodecyl-β-D-maltosideDDMNon-ionic~0.0087~0.17-
n-Decyl-β-D-maltosideDMNon-ionic0.0871.8~40
n-Octyl-β-D-glucopyranosideOGNon-ionic0.5320~25
Lauryl Maltose Neopentyl GlycolLMNGNon-ionic0.0010.01~91

Data sourced from a 2017 review on detergents for membrane protein crystallization.[1]

Evaluating Oligomeric States: Key Experimental Techniques

Several biophysical techniques are employed to determine the oligomeric state of membrane proteins in detergent solutions. The choice of method depends on the specific protein, the required resolution, and the available instrumentation.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a fundamental technique used to separate molecules based on their hydrodynamic radius.[2] When coupled with Multi-Angle Light Scattering (SEC-MALS), it can provide an accurate determination of the molar mass of the protein-detergent complex and thus infer the oligomeric state.[2][3][4][5][6]

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

Blue Native PAGE (BN-PAGE) is a high-resolution electrophoretic technique that separates intact protein complexes based on their size and shape.[7][8] The use of Coomassie blue dye provides the necessary negative charge for migration in the electric field without denaturing the protein complexes.[7][9][10][11]

Mass Spectrometry (MS)

Native mass spectrometry has emerged as a powerful tool for the direct analysis of intact membrane protein complexes.[11][12][13] This technique allows for the precise determination of the mass of the complex, revealing its subunit stoichiometry and the presence of any bound lipids or co-factors.[12]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and for adapting them to specific research needs.

Protocol for Size Exclusion Chromatography (SEC)

This protocol outlines the general steps for analyzing the oligomeric state of a membrane protein using SEC.[2]

  • Sample Preparation:

    • Solubilize the membrane protein of interest in a buffer containing the desired concentration of this compound (or other detergents for comparison), typically 2-5 times the CMC.

    • Incubate the sample to ensure complete solubilization.

    • Centrifuge the sample at high speed to remove any unsolubilized material.[3]

    • Filter the supernatant through a 0.22 µm filter before injection.[3]

  • Chromatography:

    • Equilibrate the SEC column with a running buffer containing the same detergent concentration as the sample to prevent micelle dissociation and protein aggregation.

    • Inject the prepared sample onto the column.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Data Analysis:

    • Calibrate the column using a set of protein standards of known molecular weight to create a standard curve.

    • Determine the elution volume of the target protein and estimate its molecular weight by comparing it to the standard curve.

    • For more precise measurements, analyze the eluate using in-line MALS and refractive index detectors to determine the absolute molar mass of the protein and the protein-detergent complex.[2][5][6]

Protocol for Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

This protocol provides a step-by-step guide for performing BN-PAGE to analyze membrane protein complexes.[7][8][9]

  • Sample Preparation:

    • Isolate the membrane fraction containing the protein of interest.

    • Resuspend the membrane pellet in a solubilization buffer containing a specific concentration of this compound (or other detergents). A detergent-to-protein ratio of 4:1 (w/w) is a common starting point.

    • Incubate on ice to allow for gentle solubilization of the protein complexes.

    • Centrifuge to pellet any insoluble material.

    • Add Coomassie G-250 to the supernatant to a final concentration of 0.25% (w/v).

  • Electrophoresis: [8]

    • Load the prepared samples onto a native polyacrylamide gradient gel (e.g., 4-16%).

    • Run the gel at a constant voltage in a cold room or with a cooling system to maintain the native state of the complexes.

  • Visualization and Analysis:

    • After electrophoresis, visualize the protein bands by staining with Coomassie Brilliant Blue or by using other compatible staining methods.

    • The oligomeric state can be estimated by comparing the migration of the protein complexes to that of known molecular weight markers run on the same gel.

    • For further analysis, individual bands can be excised and the protein components identified by mass spectrometry.

Visualizing Experimental Workflows

To better illustrate the experimental processes involved in evaluating the influence of detergents on membrane protein oligomerization, the following diagrams have been generated using the DOT language.

ExperimentalWorkflow_SEC cluster_prep Sample Preparation cluster_analysis SEC-MALS Analysis MembranePrep Membrane Preparation Solubilization Solubilization with This compound MembranePrep->Solubilization Clarification Clarification (Centrifugation & Filtration) Solubilization->Clarification SEC_Column Size Exclusion Chromatography Clarification->SEC_Column Inject Sample Detectors UV, MALS, RI Detection SEC_Column->Detectors Data_Analysis Data Analysis (Molar Mass Determination) Detectors->Data_Analysis Oligomeric_State Oligomeric State Data_Analysis->Oligomeric_State Determine Oligomeric State

Caption: Workflow for determining membrane protein oligomeric state using SEC-MALS.

ExperimentalWorkflow_BNPAGE cluster_prep Sample Preparation cluster_analysis BN-PAGE Analysis Membrane_Isolation Membrane Isolation Detergent_Solubilization Solubilization with This compound Membrane_Isolation->Detergent_Solubilization Add_Dye Addition of Coomassie G-250 Detergent_Solubilization->Add_Dye Electrophoresis Blue Native PAGE Add_Dye->Electrophoresis Load Sample Visualization Gel Staining & Visualization Electrophoresis->Visualization Analysis Analysis of Oligomeric Bands Visualization->Analysis Oligomeric_State Oligomeric State Analysis->Oligomeric_State Estimate Oligomeric State

Caption: Workflow for analyzing membrane protein complexes using Blue Native PAGE.

Conclusion

The selection of an appropriate detergent is paramount for the accurate determination of the oligomeric state of membrane proteins. This compound, and its close relative UDM, present a viable option with properties that are intermediate to those of commonly used detergents like DDM and OG. Its utility should be empirically evaluated for each membrane protein of interest, as detergent-protein interactions can be highly specific. By employing the robust experimental techniques of SEC-MALS and BN-PAGE, researchers can confidently assess the influence of this compound and other detergents on the oligomerization of their target membrane protein, paving the way for a deeper understanding of its structure and function. This guide provides the foundational knowledge and protocols to embark on such comparative studies, ultimately aiding in the successful characterization of these challenging yet vital biological macromolecules.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Undecyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. Understanding the proper disposal procedures for all chemicals, including surfactants like undecyl glucoside, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

This compound, and its close structural analog decyl glucoside, are generally considered to be of low toxicity. However, they can cause serious eye damage.[1][2][3][4][5] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this substance.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1][2][3]

  • Hand Protection: Wear suitable protective gloves.[1][2]

  • Skin Protection: A lab coat or other protective clothing should be worn to minimize skin contact.[1]

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be carried out in accordance with all local, regional, and national regulations.[2] It is generally recommended that this material and its container be disposed of as hazardous waste.[2] Do not empty into drains or release into the environment. [2]

  • Waste Identification and Classification:

    • Characterize the waste stream containing this compound. Determine if it is mixed with other chemicals that may alter its hazardous properties.

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying the waste according to local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Waste Segregation:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated and properly labeled waste container.

    • Do not mix this compound waste with other incompatible waste streams.

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection.

    • The container must be in good condition and securely sealed when not in use.

    • Label the container clearly with "Hazardous Waste" and the specific contents, including "this compound."

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.

    • The storage area should be well-ventilated and away from incompatible materials.

  • Spill Management:

    • In the event of a spill, wear appropriate PPE.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

    • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Ensure all required documentation for waste disposal is completed accurately.

Quantitative Data Summary

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) > 2000 mg/kgRat[6]
Aquatic Toxicity (LC50) 2.95 mg/L / 96 hBrachydanio rerio (Zebra-fish)[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Undecyl_Glucoside_Disposal_Workflow start Start: this compound Waste Generated identify Identify Waste Composition (Pure or Mixed?) start->identify consult Consult SDS and Institutional EHS Guidelines identify->consult classify Classify as Hazardous Waste consult->classify segregate Segregate Waste in a Designated Container classify->segregate label Label Container Clearly: 'Hazardous Waste - this compound' segregate->label store Store in a Designated Accumulation Area label->store spill Spill Occurs store->spill dispose Arrange for Professional Disposal (EHS or Contractor) store->dispose Routine Collection spill_proc Follow Spill Cleanup Procedure spill->spill_proc spill_proc->segregate end End: Proper Disposal Complete dispose->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious research environment. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Handling Protocol for Undecyl Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Undecyl glucoside in a laboratory setting. Adherence to these procedural steps is vital for ensuring the safety of all personnel.

This compound is a surfactant used in various laboratory applications. While it is recognized by the EPA's Safer Choice program as a chemical of low concern, it presents significant hazards that necessitate careful handling.[1] The primary risks associated with this compound are serious eye damage and skin irritation.[1][2][3]

Hazard Identification and Classification

The following table summarizes the Globally Harmonized System (GHS) classification for this compound.

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1][2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting, basket-shaped safety goggles that protect from liquid splashes.[4][5] A face shield should be used in conjunction with goggles, especially when there is a high potential for splashes.[4][5][6]
Skin Chemical-Resistant Gloves & Lab CoatUse nitrile, latex, or neoprene gloves to create an effective barrier.[6] A lab coat or chemical-resistant apron/coveralls must be worn to protect the body from spills and splashes.[6][7][8]
Respiratory Not typically requiredUse in a well-ventilated area. If procedures may generate aerosols or mists, or if ventilation is poor, a respirator may be necessary.[2][7][8]
Feet Closed-Toe ShoesSturdy, closed-toe footwear that covers the entire foot is required in the laboratory to protect from spills.[7][9]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from preparation to cleanup.

1. Preparation and Pre-Handling

  • Risk Assessment: Before beginning work, review the Safety Data Sheet (SDS) and understand the specific hazards.

  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and operational.

  • Don PPE: Put on all required PPE as specified in the table above.

2. Handling this compound

  • Minimize Aerosols: Perform all procedures carefully to minimize the creation of splashes or aerosols.[7][8]

  • Mechanical Pipetting: Use only mechanical pipetting devices. Do not pipette by mouth.[7][8]

  • Avoid Contact: Prevent direct contact with skin and eyes.[2]

  • No Contamination: Do not eat, drink, or store food in the laboratory.[7][8]

3. Post-Handling and Cleanup

  • Decontaminate: Clean and decontaminate all work surfaces with an appropriate disinfectant or cleaning agent after use.[7][8]

  • Remove PPE: Remove gloves and lab coat before leaving the laboratory.[7] Never touch door handles, keyboards, or personal items with contaminated gloves.[7]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and after removing gloves.[2][7][8]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eyes with a steady stream of water for at least 15 minutes.[7][10] Forcibly hold the eyelids open to ensure a thorough rinse of all surfaces.[7] Remove contact lenses if present and easy to do.[2][10] Seek immediate medical attention.[2][10]
Skin Contact Remove all contaminated clothing immediately.[2] Wash the affected skin area with plenty of water.[2][10]
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting.[2]
Inhalation If mists or vapors are inhaled, move the individual to fresh air immediately.[2]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated hazardous or special waste collection container.[10]

  • Environmental Protection: Do not discharge the chemical or contaminated waste into drains, surface waters, or groundwater.[2][10] Prevent runoff from entering waterways.[2]

  • Follow Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal.

Handling Workflow for this compound

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Review SDS & Conduct Risk Assessment B Verify Emergency Equipment (Eyewash, Shower) A->B C Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) B->C D Handle this compound in Ventilated Area C->D Proceed to Handling E Use Mechanical Pipetting & Minimize Splashes D->E F Avoid Contact with Skin and Eyes E->F G Decontaminate Work Surfaces F->G Complete Work K Exposure Event F->K If Exposure Occurs H Dispose of Waste in Hazardous Waste Container G->H I Remove PPE H->I J Wash Hands Thoroughly I->J L Administer First Aid (Flush Eyes/Skin) K->L M Seek Immediate Medical Attention L->M

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.